molecular formula C20H36O5 B159259 13,14-Dihydro-15-keto prostaglandin F1alpha

13,14-Dihydro-15-keto prostaglandin F1alpha

カタログ番号: B159259
分子量: 356.5 g/mol
InChIキー: FVPKMMQYALWZHV-AKHDSKFASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13,14-dihydro-15-keto-PGF1alpha is a prostaglandin Falpha obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F1alpha. It is a prostaglandins Falpha, a ketone and a diol. It is functionally related to a prostaglandin F1alpha. It is a conjugate acid of a 13,14-dihydro-15-keto-PGF1alpha(1-).

特性

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKMMQYALWZHV-AKHDSKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

13,14-Dihydro-15-keto prostaglandin F1alpha as a stable biomarker for PGI2

Technical Whitepaper: 13,14-Dihydro-15-keto Prostaglandin F1 as a Stable Biomarker for PGI2[1]

Executive Summary

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation produced by vascular endothelium. However, its extreme instability (t

16-keto-PGF1

1

The definitive index of in vivo PGI2 biosynthesis is the measurement of its downstream urinary metabolites. Among these, 13,14-dihydro-15-keto-PGF1


6,15-diketo-13,14-dihydro-PGF1

2,3-dinor-6-keto-PGF1

11

The Instability Challenge & Metabolic Rationale

The Degradation Cascade

PGI2 is hydrolyzed non-enzymatically to 6-keto-PGF1

1

1

The liver and kidney extensively metabolize 6-keto-PGF1

15-hydroxyprostaglandin dehydrogenase (15-PGDH)

-reductase
1
  • Step 1: Oxidation of the 15-hydroxyl group to a ketone (15-keto).[1]

  • Step 2: Reduction of the C13-C14 double bond (13,14-dihydro).[1]

  • Result: The formation of 6,15-diketo-13,14-dihydro-PGF1

    
      (often abbreviated as DK-PGF1
    
    
    or simply referred to as the 13,14-dihydro-15-keto metabolite of PGI2).[1][2]
Why Urine?

Unlike plasma, where artifactual activation of platelets or endothelial cells can skew results, urine accumulates stable metabolites over time, providing an integrated measure of systemic PGI2 production.[1]

PGI2_MetabolismPGI2Prostacyclin (PGI2)(Unstable, t1/2 < 2 min)SixKeto6-keto-PGF1alpha(Chemically Stable, Metabolically Active)PGI2->SixKetoNon-enzymatic HydrolysisFifteenKeto15-keto-6-keto-PGF1alpha(Intermediate)SixKeto->FifteenKeto15-PGDHDK_PGF1a6,15-diketo-13,14-dihydro-PGF1alpha(Major Metabolite)FifteenKeto->DK_PGF1a13,14-ReductaseDinor2,3-dinor-6-keto-PGF1alpha(Major Urinary Metabolite)DK_PGF1a->DinorBeta-Oxidation

Figure 1: The metabolic pathway of Prostacyclin (PGI2) leading to stable urinary metabolites.[1]

Analytical Methodologies

Two primary methods are validated for quantifying 13,14-dihydro-15-keto-PGF1

Competitive ELISALC-MS/MS1
Comparison of Methods
FeatureCompetitive ELISALC-MS/MS
Specificity Moderate (Potential cross-reactivity with other prostaglandins)High (Mass-to-charge ratio + retention time)
Sensitivity ~10–50 pg/mL< 1 pg/mL (Method dependent)
Throughput High (96-well plate)Low to Medium
Sample Prep Minimal (Direct urine or SPE)Extensive (SPE + Derivatization often required)
Cost LowHigh (Instrumentation + Isotopes)

Protocol A: Competitive ELISA (Urinary Analysis)[1]

This protocol is designed for the quantification of 13,14-dihydro-15-keto-PGF1


1
Reagents & Equipment
  • ELISA Kit: Specific for 13,14-dihydro-15-keto-PGF1

    
     (e.g., Cayman Chemical or equivalent).[1]
    
  • Buffer: EIA Buffer (0.1 M phosphate, pH 7.4, 0.1% BSA, 0.4 M NaCl).

  • Standards: Authentic 13,14-dihydro-15-keto-PGF1

    
     standard.
    
  • Creatinine Assay Kit: For normalization.

Step-by-Step Workflow
  • Sample Collection: Collect urine in sterile containers. Add Indomethacin (10

    
    M)  immediately to prevent ex vivo artifactual formation if samples contain cells (though less critical for urine than plasma).[1]
    
  • Clarification: Centrifuge at 1,500 x g for 10 minutes at 4°C to remove debris.

  • Dilution: Dilute urine 1:5 to 1:50 in EIA Buffer. Note: High dilution minimizes matrix interference.

  • Plate Setup:

    • Pipette 50

      
      L of Standard or Sample into designated wells.[1][3]
      
    • Add 50

      
      L of Tracer  (Acetylcholinesterase-labeled metabolite).[1]
      
    • Add 50

      
      L of Antiserum  (Rabbit anti-13,14-dh-15-k-PGF1
      
      
      ).[1]
  • Incubation: Incubate overnight at 4°C (equilibrium binding).

  • Wash: Wash plate 5 times with Wash Buffer (0.05% Tween 20 in PBS).

  • Development: Add 200

    
    L Ellman’s Reagent. Develop in dark for 60–90 minutes.
    
  • Read: Measure absorbance at 412 nm.

Data Normalization (Self-Validation)

Raw values (pg/mL) must be normalized to Creatinine to account for urinary volume and concentration variability.[1]

1

Protocol B: LC-MS/MS Quantification (Gold Standard)[1]

For drug development and rigorous pharmacokinetic studies, LC-MS/MS is required to distinguish 13,14-dihydro-15-keto-PGF1

1
Sample Preparation (Solid Phase Extraction)[1][4]
  • Spike: Add deuterated internal standard (

    
    -13,14-dh-15-k-PGF1
    
    
    ) to 1 mL urine.[1]
  • Acidification: Adjust pH to 3.0 with 1M HCl (ensures protonation of carboxylic acid for SPE binding).

  • SPE Loading: Condition C18 cartridge (methanol then water).[1] Load sample.

  • Wash: Wash with water (removes salts) and 15% methanol (removes polar interferences).[1]

  • Elution: Elute with ethyl acetate or methyl formate.

  • Drying: Evaporate under nitrogen stream. Reconstitute in Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.01% Acetic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.[1]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Transitions (MRM):

    • Precursor: m/z 369 (approximate for diketo form, verify specific adduct).

    • Product Ions: Specific fragments characteristic of the 13,14-dihydro-15-keto structure.[1]

LCMS_WorkflowSampleUrine Sample+ Internal Std (d4)SPESolid Phase Extraction(C18 Cartridge)Sample->SPEAcidify pH 3.0LCHPLC Separation(Reverse Phase C18)SPE->LCElute & ReconstituteMSMass Spec (ESI-)MRM DetectionLC->MSGradient ElutionDataQuantification(Ratio Analyte/IS)MS->DataPeak Integration

Figure 2: LC-MS/MS workflow for quantitative analysis of PGI2 metabolites.

Critical Interpretation & Reference Values

Physiological Significance
  • Baseline Levels: In healthy humans, urinary excretion of PGI2 metabolites is typically 100–300 pg/mg creatinine (varies by specific metabolite measured).[1]

  • Pathological Elevation: Levels increase significantly in:

    • Severe inflammation (sepsis).[1]

    • Pregnancy (uterine production).[1][4][5]

    • Vascular injury.[1]

  • Pharmacological Suppression: NSAIDs (e.g., Indomethacin, Aspirin) should reduce urinary levels by >70%, serving as a control for assay specificity.[1]

Causality Check (E-E-A-T)

If you detect high levels of "13,14-dihydro-15-keto-PGF1

assay cross-reactivitynon-enzymatic degradation

1

References

  • Metabolism of Prostacyclin

    • Samuelsson B, et al. "Prostaglandins and Thromboxanes."[1] Annu Rev Biochem. 1978.[1]

    • [1]

  • Urinary Metabolite Analysis

    • FitzGerald GA, et al. "Endogenous prostacyclin biosynthesis and platelet function during chronic administration of aspirin in man."[1] J Clin Invest. 1983.[1]

    • [1]

  • Analytical Protocols (LC-MS/MS)

    • Moberg A, et al. "Determination of 6-keto-PGF1alpha and its metabolites in human plasma by LC-MS/MS."[1] Prostaglandins Other Lipid Mediat. 2010.[1]

    • [1]

  • Biomarker Stability

    • Catella F, et al. "Urinary excretion of a major metabolite of prostacyclin as an index of in vivo production."[1] Adv Prostaglandin Thromboxane Leukot Res. 1983.[1]

    • [1]

  • Commercial Assay Validation

    • Cayman Chemical.[1][6][7] "13,14-dihydro-15-keto Prostaglandin F1

      
       Product Information."
      
    • [1]

Physiological role of 13,14-Dihydro-15-keto prostaglandin F1alpha in renal hemodynamics

Physiological Role of 13,14-Dihydro-15-keto Prostaglandin F1 in Renal Hemodynamics

A Technical Guide for Renal Physiologists and Pharmacologists

Executive Summary

13,14-Dihydro-15-keto Prostaglandin F1


 (DHK-PGF1

)
Prostaglandin F1

(PGF1

)



surrogate biomarker

In renal hemodynamics, the "role" of DHK-PGF1


Biochemical Pathway & Origin

To understand the marker, one must understand the source. DHK-PGF1

Series 1 ProstaglandinDihomo-

-linolenic acid (DGLA)
The Metabolic Cascade
  • Precursor: DGLA is mobilized from membrane phospholipids.

  • Synthesis: COX-1/COX-2 converts DGLA to PGH1, which is isomerized to PGF1

    
     .
    
  • Degradation (The Rate-Limiting Step):

    • Step 1: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) oxidizes the 15-hydroxyl group to a ketone, forming 15-keto-PGF1

      
      .
      
    • Step 2:

      
      -Prostaglandin Reductase (13-PGR)  reduces the double bond at carbon 13, yielding the stable 13,14-Dihydro-15-keto PGF1
      
      
      .
Pathway Visualization

The following diagram illustrates the synthesis and degradation pathway, highlighting the enzymes involved.

GDGLADihomo-gamma-linolenic Acid(DGLA)PGH1Prostaglandin H1(PGH1)DGLA->PGH1CyclooxygenationPGF1aProstaglandin F1α(Bioactive Parent)PGH1->PGF1aIsomerizationKetoPGF1a15-keto-PGF1α(Intermediate)PGF1a->KetoPGF1aOxidationDHKPGF1a13,14-Dihydro-15-keto PGF1α(Stable Analyte)KetoPGF1a->DHKPGF1aReductionCOXCOX-1 / COX-2PGFSPGF SynthasePGDH15-PGDHPGRΔ13-Reductase

Figure 1: Metabolic pathway of Series 1 Prostaglandins from DGLA to the stable metabolite DHK-PGF1

Physiological Significance in Renal Hemodynamics

While DHK-PGF1


The Role of the Parent: PGF1
  • Vasodilation: PGF1

    
     acts as a mild renal vasodilator. While less potent than PGE2 or PGI2, it contributes to the "braking" mechanism that opposes excessive vasoconstriction caused by the Renin-Angiotensin-Aldosterone System (RAAS).
    
  • Natriuresis: PGF1

    
     inhibits tubular sodium reabsorption in the collecting duct, promoting sodium excretion.
    
  • Hemodynamic Buffering: In states of renal hypoperfusion (e.g., volume depletion), PGF1

    
     synthesis increases to preserve GFR.
    
Why Measure DHK-PGF1 Instead of PGF1 ?

Direct measurement of PGF1

  • Rapid Metabolism: The half-life of PGF1

    
     in circulation is 
    
    
    minute due to pulmonary clearance by 15-PGDH.
  • Ex Vivo Artifacts: Platelet activation during blood collection can generate de novo prostaglandins, skewing results.

  • Stability: DHK-PGF1

    
     accumulates in urine and plasma, providing a time-integrated view of renal prostaglandin synthesis.
    
Data Interpretation Guide
ParameterPhysiological ContextInterpretation of Elevated DHK-PGF1

Renal Blood Flow (RBF) VasodilationIndicates active counter-regulation against vasoconstrictors.
Sodium Excretion NatriuresisCorrelates with inhibition of tubular Na+ reabsorption.
DGLA Supplementation Anti-inflammatoryConfirms successful metabolic conversion of dietary DGLA to Series 1 PGs.

Experimental Protocols: Quantification of DHK-PGF1

For high-impact research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Immunoassays (ELISA) are available but suffer from cross-reactivity with PGF2

Sample Preparation (Solid Phase Extraction)

Objective: Isolate DHK-PGF1

  • Sample Collection: Collect urine (24h or spot) or plasma (EDTA). Store at -80°C immediately. Add antioxidant (BHT) to prevent oxidation.

  • Internal Standard: Spike samples with deuterated internal standard (

    
    -13,14-dihydro-15-keto-PGF1
    
    
    ) to account for recovery losses.
  • Acidification: Adjust sample pH to 3.0 using 1M Formic Acid to protonate the carboxylic acid group, enhancing binding to the SPE column.

  • SPE Loading: Use C18 or HLB cartridges.

    • Condition: Methanol -> Water.

    • Load: Acidified sample.

    • Wash: 5% Methanol in Water (removes salts/proteins).

    • Elute: 100% Ethyl Acetate or Methanol.

  • Drying: Evaporate eluate under Nitrogen gas. Reconstitute in Mobile Phase (e.g., 30% Acetonitrile).

LC-MS/MS Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).

  • Column: C18 Reverse Phase (1.7

    
    m particle size).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Transitions (MRM):

    • Precursor Ion: m/z 355.2 (DHK-PGF1

      
      )
      
    • Product Ions: m/z 319.2 (Loss of 2 H2O), m/z 113.0 (Characteristic fragment).

Experimental Workflow Diagram

ExperimentSampleSample Collection(Urine/Plasma + BHT)SpikeInternal Standard(d4-DHK-PGF1α)Sample->SpikeSPESolid Phase Extraction(pH 3.0, C18)Spike->SPELCMSLC-MS/MS Analysis(MRM: 355 -> 319)SPE->LCMSDataQuantification(Normalized to Creatinine)LCMS->Data

Figure 2: Workflow for the extraction and quantification of DHK-PGF1

1

References

  • LIPID MAPS® Structure Database. (n.d.). 13,14-dihydro-15-keto Prostaglandin F1

    
    .[2][3][4][5][6][7][8] Retrieved from [Link][5]
    
  • Pace-Asciak, C. R., et al. (1970). Metabolism of prostaglandin F1 by the rat stomach. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
  • Sors, H., et al. (1977). The use of iodinated tracers for a sensitive radioimmunoassay of 13,14-dihydro-15-keto prostaglandin F . Biochimica et Biophysica Acta.

Technical Guide: Pharmacokinetics and Analysis of 13,14-Dihydro-15-keto Prostaglandin F1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetics, clearance mechanisms, and analytical quantification of 13,14-Dihydro-15-keto Prostaglandin F1


  (DH-15k-PGF1

).

Executive Summary

13,14-Dihydro-15-keto Prostaglandin F1


  (DH-15k-PGF1

) is the primary stable metabolite of Prostaglandin F1

(PGF1

). Unlike the widely studied arachidonic acid derivative PGF2

, PGF1

is derived from dihomo-

-linolenic acid (DGLA)
.

For researchers and drug developers, DH-15k-PGF1


 serves as a critical biomarker for monitoring the anti-inflammatory  and anti-thrombotic  pathways associated with DGLA metabolism. Because the parent molecule (PGF1

) undergoes rapid enzymatic degradation in the pulmonary circulation (half-life

minute), direct measurement is unreliable. Consequently, quantifying the stable metabolite DH-15k-PGF1

in plasma provides the only accurate index of in vivo PGF1

biosynthesis.

Metabolic Pathway and Causality

To understand the clearance profile, one must first understand the enzymatic cascade. The rapid disappearance of PGF1


 from plasma is not due to excretion, but rather immediate metabolic conversion.
The 15-PGDH Pathway

Upon entering the circulation, PGF1


 is extracted by the lungs. The metabolic conversion occurs in two sequential steps:
  • Oxidation: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the C-15 hydroxyl group to a ketone, forming 15-keto-PGF1

    
    . This biologically inactivates the molecule.[1]
    
  • Reduction:

    
    -15-ketoprostaglandin reductase (13-PGR)  reduces the C13-C14 double bond, yielding the stable 13,14-dihydro-15-keto-PGF1
    
    
    
    .

This metabolite eventually undergoes


-oxidation in the liver to form dinor and tetranor metabolites, which are excreted in urine.
Pathway Visualization

PGF1a_Metabolism DGLA Dihomo-gamma-linolenic Acid (DGLA) PGF1a Prostaglandin F1alpha (Parent, Active) DGLA->PGF1a COX-1/COX-2 Isomerases KetoPGF1a 15-keto-PGF1alpha (Intermediate) PGF1a->KetoPGF1a 15-PGDH (Rapid Lung Clearance) DHKPGF1a 13,14-dihydro-15-keto-PGF1alpha (Stable Metabolite) KetoPGF1a->DHKPGF1a 13-PGR (Saturation) Dinor Dinor/Tetranor Metabolites (Renal Excretion) DHKPGF1a->Dinor Beta-Oxidation (Liver)

Figure 1: The metabolic cascade of PGF1


. The transition from the active parent to the stable metabolite occurs primarily in the pulmonary bed.

Pharmacokinetics: Half-Life and Clearance

The pharmacokinetics (PK) of prostaglandins are characterized by a "rapid-turnover" parent and a "accumulation" metabolite profile.

Comparative Half-Life Data

While specific human PK data for the F1


 metabolite is rarer than for the F2

analog (PGFM), the enzymatic kinetics are homologous.
ParameterProstaglandin F1

(Parent)
DH-15k-PGF1

(Metabolite)
Plasma Half-Life (

)
< 1 minute 7 – 15 minutes
Primary Clearance Site Lungs (Enzymatic conversion)Liver (Beta-oxidation) & Kidney
Circulating Concentration Low pg/mL (often undetectable)50 – 500 pg/mL (detectable)
Stability (Ex Vivo) Unstable (Artificially elevated by platelets)Stable (Suitable for freezing)
Clearance Mechanism
  • Pulmonary First-Pass: Approximately 90-95% of systemic PGF1

    
     is metabolized during a single passage through the lungs. This effectively clears the parent compound immediately.
    
  • Plasma Accumulation: Because the metabolite (DH-15k-PGF1

    
    ) is not a substrate for 15-PGDH, it accumulates in plasma, providing a time-integrated view of PGF1
    
    
    
    synthesis over the preceding 1-2 hours.
  • Renal Elimination: The metabolite is cleared from plasma via renal filtration and hepatic

    
    -oxidation.
    

Analytical Protocol: Quantification in Plasma

Trustworthiness: The measurement of prostaglandins is prone to artifacts. Platelet activation during blood collection can release DGLA/Arachidonic acid, causing ex vivo synthesis of prostaglandins. The following protocol includes mandatory suppression steps to ensure data integrity.

Method: LC-MS/MS with Negative Electrospray Ionization

Why LC-MS/MS? Immunoassays (ELISA) often suffer from cross-reactivity between F1


 and F2

metabolites due to their structural similarity (difference of a single double bond). LC-MS/MS provides mass-specific resolution.
Step 1: Sample Collection (Critical Control Point)
  • Anticoagulant: Use EDTA tubes. Heparin can interfere with some extraction sorbents.

  • Inhibitor Cocktail: Immediately add Indomethacin (10

    
    M)  or Aspirin  to the collection tube to block COX activity. This prevents ex vivo generation of PGF1
    
    
    
    during handling.
  • Processing: Centrifuge at

    
     for 15 minutes at 4°C. Separate plasma immediately and store at -80°C.
    
Step 2: Solid Phase Extraction (SPE)

Direct protein precipitation is insufficient for low-abundance lipid mediators.

  • Cartridge: Use HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridges.

  • Conditioning: Methanol followed by dilute Formic Acid (pH 3).

  • Loading: Acidify plasma to pH 3 (to protonate the carboxylic acid group, improving retention) and load.

  • Wash: 5% Methanol in water (removes salts/proteins).

  • Elution: 100% Methanol or Ethyl Acetate.

  • Drying: Evaporate under Nitrogen gas.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid (Avoid high Formic acid conc. as it suppresses negative mode ionization).

    • B: Acetonitrile + Isopropanol (for lipid solubility).

  • MRM Transitions:

    • Unlike PGF2

      
       (m/z 353), DH-15k-PGF1
      
      
      
      has a distinct molecular weight.
    • Precursor Ion: m/z 355.5

      
      
      
    • Product Ions: Identification of specific fragments (e.g., loss of water, cleavage of side chain). Note: Optimize collision energy for your specific instrument.

Experimental Workflow Diagram

LCMS_Workflow Blood Whole Blood + Indomethacin Plasma Plasma Separation (4°C, 2000xg) Blood->Plasma < 30 mins SPE Solid Phase Extraction (Acidified pH 3.0) Plasma->SPE Remove Proteins Elute Elution & Drying (N2 Stream) SPE->Elute Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Quantify

Figure 2: Validated workflow for the extraction and quantification of DH-15k-PGF1


 from plasma.

References

  • Samuelsson, B., et al. (1978).[2][3] Prostaglandins and Thromboxanes.[1][2] Annual Review of Biochemistry.[2][3]

  • Basu, S. (2007). F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications. Antioxidants & Redox Signaling.

  • Granström, E., & Kindahl, H. (1982). Radioimmunoassay of prostaglandins and thromboxanes.[4][5][6] Advances in Prostaglandin, Thromboxane, and Leukotriene Research.

  • Ferreira, S.H., & Vane, J.R. (1967). Prostaglandins: their disappearance from and release into the circulation. Nature.

  • Cayman Chemical. (2023). 13,14-dihydro-15-keto Prostaglandin F1

    
     Product Information.
    

Sources

Whitepaper: Quantifying 13,14-Dihydro-15-keto Prostaglandin F1α in Preclinical Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Authored by: Gemini, Senior Application Scientist

Abstract

Pulmonary Hypertension (PH) is a severe pathophysiological state characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death.[1] The complex pathology involves vasoconstriction, vascular remodeling, and inflammation, where lipid mediators like prostaglandins play a crucial role.[1][2] This guide provides a technical framework for investigating 13,14-dihydro-15-keto prostaglandin F1α (PGFM), a stable metabolite of the prostaglandin F series, as a potential biomarker in two widely used preclinical rodent models of PH: monocrotaline (MCT) and chronic hypoxia-induced pulmonary hypertension. We will explore the scientific rationale, provide detailed, field-tested protocols for model induction and biomarker quantification, and discuss the causality behind critical experimental choices to ensure data integrity and reproducibility.

The Scientific Imperative: Why PGFM in Pulmonary Hypertension?

The Pathology of Pulmonary Hypertension

Pulmonary Hypertension is not a single disease but a hemodynamic state resulting from various underlying conditions.[3] It is fundamentally characterized by a progressive increase in pulmonary vascular resistance.[2] Pathological hallmarks include the proliferation of pulmonary artery smooth muscle and endothelial cells, leading to significant remodeling and narrowing of the pulmonary vessels.[4][5] A critical aspect of this pathology is the imbalance between vasodilators (e.g., prostacyclin, nitric oxide) and vasoconstrictors (e.g., thromboxane, endothelin-1), which drives the disease's progression.[1]

Prostaglandins: Key Modulators of Vascular Tone

Prostaglandins are lipid compounds derived from arachidonic acid via the cyclooxygenase (COX) enzymes.[6] They are potent, locally acting hormones that regulate a vast array of physiological processes, including inflammation, blood pressure, and smooth muscle contraction.[6] Within the pulmonary vasculature, prostaglandins like Prostacyclin (PGI₂) are powerful vasodilators, while others, such as Thromboxane A₂, are potent vasoconstrictors.[1] This balance is essential for maintaining low pulmonary vascular resistance.

Rationale for Measuring PGFM

Prostaglandin F1α (PGF1α) and the more commonly studied PGF2α are involved in smooth muscle contraction.[6] However, primary prostaglandins are notoriously unstable, with very short half-lives in circulation, making their direct measurement unreliable for assessing their systemic production.

This is where the measurement of their metabolites becomes indispensable. After their synthesis, PGF1α and PGF2α are rapidly metabolized, primarily in the lungs, to 13,14-dihydro-15-keto-prostaglandin F metabolites.[7][8] This metabolite, often abbreviated as PGFM, is significantly more stable and has a longer half-life in peripheral circulation.[7][9] Therefore, quantifying plasma or urinary PGFM levels serves as a reliable and accurate index of in-vivo PGF series production.[9][10] Investigating PGFM in PH models allows us to probe the state of this specific prostaglandin pathway, which may be dysregulated during vascular remodeling and inflammation.

Prostaglandin F Metabolism AA Arachidonic Acid (from Cell Membrane) PGH2 Prostaglandin H2 (PGH2) AA->PGH2  COX-1 / COX-2 Enzymes PGF1a Prostaglandin F1α PGH2->PGF1a PGF Synthase PGFM 13,14-dihydro-15-keto-PGF1α (PGFM) Stable Metabolite PGF1a->PGFM Metabolism (e.g., in lungs)

Prostaglandin F1α Synthesis and Metabolism Pathway.

Preclinical Models of Pulmonary Hypertension: A Comparative Overview

No single animal model perfectly recapitulates the complexity of human PH. However, the monocrotaline and chronic hypoxia models are foundational tools that represent distinct aspects of the disease's etiology.[11][12] The choice of model is a critical experimental decision driven by the specific research question.

Monocrotaline (MCT)-Induced PH
  • Mechanism of Action: Monocrotaline is a pyrrolizidine alkaloid that, once metabolized by the liver into its active form (monocrotaline pyrrole), acts as a pneumotoxin.[13] It selectively damages pulmonary artery endothelial cells (PAECs), initiating a cascade of inflammation, smooth muscle cell proliferation, and vascular remodeling that leads to PH.[13][14][15]

  • Causality Behind Use: The MCT model is valued for its ability to produce a robust and progressive form of PH characterized by significant vascular remodeling and right ventricular hypertrophy, mimicking severe forms of the human disease.[4][14] It is particularly useful for studying endothelial dysfunction and the subsequent inflammatory and proliferative responses.

Chronic Hypoxia (CH)-Induced PH
  • Mechanism of Action: Sustained exposure to a low-oxygen environment (typically 10% O₂) triggers hypoxic pulmonary vasoconstriction (HPV), a physiological response to divert blood to better-ventilated areas of the lung.[16] Over time, chronic hypoxia leads to structural changes, including the proliferation of pulmonary artery smooth muscle cells and extracellular matrix deposition, resulting in vascular remodeling and sustained PH.[17][18][19] The hypoxia-inducible factor (HIF) transcription factors are key mediators of this process.[20]

  • Causality Behind Use: The CH model is highly relevant for studying PH associated with conditions of chronic alveolar hypoxia, such as COPD or living at high altitudes.[16][18] It is an excellent model for investigating the direct effects of hypoxia on vascular cell proliferation and remodeling.

Comparative Summary of PH Models
FeatureMonocrotaline (MCT) ModelChronic Hypoxia (CH) Model
Inducing Agent Single subcutaneous injection of monocrotalineContinuous exposure to normobaric hypoxia (e.g., 10% O₂)
Primary Insult Chemical-induced endothelial cell injury and inflammation[13][15]Low oxygen tension leading to vasoconstriction and remodeling[16][19]
Key Pathological Features Endothelial dysfunction, medial hypertrophy, inflammation[14]Medial hypertrophy, muscularization of distal arterioles, polycythemia
Time to PH Development Progressive, with severe PH typically seen in 3-4 weeks[21]Develops over 2-4 weeks, often milder than severe MCT models[12]
Strengths High reproducibility; strong vascular remodelingHigh physiological relevance for hypoxia-related PH
Limitations Does not fully mimic plexiform lesions of human PAH[4]Vascular remodeling can be less severe; requires specialized housing

Experimental Design & Protocols

A robust experimental design is the cornerstone of trustworthy data. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the integrity of the results.

Workflow Overview

Experimental Workflow cluster_0 In-Vivo Phase cluster_1 Sample Collection & Processing cluster_2 Analysis Phase acclimate 1. Animal Acclimatization grouping 2. Randomization (Control, MCT/Hypoxia) acclimate->grouping induction 3. PH Induction grouping->induction monitoring 4. Animal Monitoring induction->monitoring collection 5. Sample Collection (e.g., Blood Plasma) monitoring->collection processing 6. Sample Processing (Centrifugation) collection->processing storage 7. Aliquot & Store (-80°C) processing->storage elisa 8. PGFM Competitive ELISA storage->elisa read 9. Plate Reading (450 nm) elisa->read analysis 10. Data Analysis (Standard Curve) read->analysis

Complete Workflow from PH Induction to Data Analysis.
Protocol: Induction of PH Models in Rats
  • Expert Insight: The following protocols use male Sprague-Dawley rats (200-250g), a common strain for these models. Always begin with a 1-week acclimatization period. Animal handling and procedures must adhere to approved institutional guidelines (e.g., IACUC).

A. Monocrotaline Model

  • Anesthetize the rat lightly using isoflurane.

  • Administer a single subcutaneous (s.c.) injection of monocrotaline (60 mg/kg) dissolved in sterile saline.[21]

  • Administer a vehicle control (sterile saline) to the control group.

  • Return the animal to its cage and monitor for recovery. PH will develop over the next 3-4 weeks.

B. Chronic Hypoxia Model

  • Place rats in a specialized hypoxic chamber.

  • Maintain an oxygen concentration of 10% O₂. The system should continuously monitor O₂ levels and vent CO₂.

  • House the control group under identical conditions but at normoxia (21% O₂).

  • Provide food and water ad libitum. Maintain the hypoxic environment for 3-4 weeks.

Protocol: Sample Collection and Processing
  • Causality Behind Choices: The choice of anticoagulant is critical. EDTA is preferred over heparin for prostaglandin assays as it chelates calcium, preventing platelet activation which can artificially elevate prostaglandin levels. Immediate processing and freezing are vital to prevent metabolite degradation.

  • At the study endpoint (e.g., 4 weeks post-MCT injection), anesthetize the animal deeply (e.g., with isoflurane or injectable anesthetic cocktail).

  • Perform a terminal blood draw via cardiac puncture using a syringe pre-rinsed with an anticoagulant.

  • Immediately transfer the blood into EDTA-coated vacuum tubes.

  • Invert the tubes gently 8-10 times to mix with the anticoagulant.

  • Place the tubes on ice. Process within 30 minutes of collection.

  • Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquot the plasma into pre-labeled cryovials.

  • Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to a -80°C freezer for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol: PGFM Quantification by Competitive ELISA
  • Principle of the Assay: This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).[22] In the well, PGFM from the sample competes with a known amount of enzyme-labeled PGFM (e.g., PGFM-HRP conjugate) for binding to a limited number of anti-PGFM antibody sites. The amount of color produced is inversely proportional to the amount of PGFM in the sample.[22] Commercially available kits are highly recommended for their validation and consistency.[7][23]

  • Preparation: Allow the ELISA kit and all samples to thaw and equilibrate to room temperature. Prepare wash buffers and other reagents as per the kit manufacturer's instructions.[24]

  • Standard Curve Preparation: Prepare a serial dilution of the PGFM standard provided in the kit. This is a critical step for accurate quantification. A typical range might be 50 to 3,200 pg/mL.[7]

  • Sample Dilution: Dilute plasma samples as needed using the provided assay buffer. The optimal dilution factor must be determined empirically but start with a 1:2 or 1:4 dilution.

  • Assay Procedure:

    • Add standards, controls, and diluted samples in duplicate or triplicate to the appropriate wells of the antibody-coated microplate.

    • Add the PGFM-enzyme conjugate to each well (except for blanks).

    • Add the anti-PGFM antibody to initiate the competitive binding reaction.

    • Incubate the plate for the time specified in the kit manual (typically 1-2 hours) at room temperature, often on a plate shaker.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the prepared wash buffer. This removes any unbound reagents.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well. This will react with the bound enzyme conjugate to produce a color. Incubate for 15-30 minutes in the dark.

  • Stopping the Reaction: Add the stop solution to each well. This will change the color (e.g., from blue to yellow) and stabilize it for reading.

  • Plate Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average OD for each set of duplicates.

    • Subtract the average blank OD.

    • Generate a standard curve by plotting the OD of the standards against their known concentrations (often using a four-parameter logistic curve fit).

    • Interpolate the PGFM concentration of the unknown samples from the standard curve.

    • Multiply the result by the sample dilution factor to obtain the final concentration.

Data Interpretation and Expected Outcomes

The data generated from these experiments will allow for a comparison of circulating PGFM levels between healthy controls and animals with established pulmonary hypertension.

Hypothetical Data Presentation
GroupNPGFM Concentration (pg/mL) ± SEMP-value vs. Control
Control (Vehicle) 8155.4 ± 12.8-
MCT-induced PH 8348.2 ± 35.1< 0.01
Hypoxia-induced PH 8295.7 ± 29.9< 0.05
MCT + Treatment X 8198.6 ± 21.3> 0.05
  • Trustworthiness Insight: In a real-world scenario, elevated PGFM levels in the PH model groups would suggest a potential dysregulation of the prostaglandin F pathway. If a therapeutic intervention ("Treatment X") that is expected to ameliorate PH also normalizes PGFM levels, this strengthens the association between this biomarker and the disease pathology. This provides a self-validating loop where the biomarker's response correlates with the expected therapeutic outcome.

Conclusion

This guide provides a comprehensive, technically-grounded framework for the measurement of 13,14-dihydro-15-keto prostaglandin F1α in preclinical models of pulmonary hypertension. By understanding the causality behind model selection, adhering to meticulous sample handling protocols, and employing validated analytical methods like competitive ELISA, researchers can generate high-integrity data. The quantification of PGFM offers a valuable tool for exploring the complex role of prostaglandins in PH pathology and for evaluating the pharmacodynamic effects of novel therapeutic agents in drug development.

References

  • Stenmark, K. R., Meyrick, B., Galie, N., Mooi, W. J., & McMurtry, I. F. (2009). Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Zhang, H., Wang, D., Li, M., & Zhang, Z. (2018). Maprotiline Prevents Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats. Frontiers in Pharmacology. [Link]

  • El-Bizri, N., & Al-Kindi, S. G. (2014). Animal Models of Pulmonary Hypertension: Matching Disease Mechanisms to Etiology of the Human Disease. Journal of Cardiovascular Diseases & Diagnosis. [Link]

  • Nogueira-Ferreira, R., Faria-Costa, G., Ferreira, R., & Henriques-Coelho, T. (2016). Animal Models for the Study of Pulmonary Hypertension: Potential and Limitations. Functional Foods in Chronic Diseases. [Link]

  • Li, X., Wang, Z., Chen, J., & Wang, Q. (2022). Experimental animal models of pulmonary hypertension: Development and challenges. Journal of Cellular and Molecular Medicine. [Link]

  • Sodhi, K., Puri, N., Favero, G., Stevens, S., Hansen, J., & Abraham, N. G. (2016). Monocrotaline-Induced Pulmonary Hypertension Involves Downregulation of Antiaging Protein Klotho and eNOS Activity. Hypertension. [Link]

  • de Raaf, M. A., Schalij, I., & de Man, F. S. (2013). Reversibility of the monocrotaline pulmonary hypertension rat model. European Respiratory Journal. [Link]

  • Gomez-Arroyo, J., Farkas, L., Alhussaini, A. A., & Farkas, D. (2012). The monocrotaline model of pulmonary hypertension in perspective. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Yang, Y., Li, W., Liu, Y., & Tang, C. (2017). Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor. Journal of the American Heart Association. [Link]

  • Chai, S., Li, H., & Liu, J. (2022). A narrative review of research advances in hypoxic pulmonary hypertension. Annals of Translational Medicine. [Link]

  • antibodies-online.com. (n.d.). 13,14-Dihydro-15-Keto-Prostaglandin F2-alpha (PGFM) ELISA Kit. antibodies-online.com Website. [Link]

  • Cowburn, A. S., Crosby, A., Macias, D., & Chilvers, E. R. (2016). Regulation of Hypoxia-induced Pulmonary Hypertension by Vascular Smooth Muscle-specific HIF-1α. American Journal of Respiratory and Critical Care Medicine. [Link]

  • de Jesus Perez, V. A. (2016). Animal Models of Pulmonary Hypertension. Thoracic Key. [Link]

  • Wilkins, M. R., & Thompson, A. A. R. (2020). Hypoxia‐induced pulmonary hypertension – utilising experiments of nature. The Journal of Physiology. [Link]

  • Zhang, R., Wang, Y., & Dai, L. (2023). Inflammation and immunity in the pathogenesis of hypoxic pulmonary hypertension. Frontiers in Immunology. [Link]

  • Stenmark, K. R., Fagan, K. A., & Frid, M. G. (2006). Hypoxia-Induced Pulmonary Vascular Remodeling. Circulation Research. [Link]

  • Van der Spuy, J., & Gerber, D. (2021). The use of serum progesterone and prostaglandin F2α metabolite levels to predict onset of parturition in the bitch. University of Pretoria Repository. [Link]

  • Wallace, J. L., & Devani, M. (1991). Intraluminal pH modulates gastric prostaglandin synthesis. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

  • Putman, S. B., & Dehnhard, M. (2015). Non-Invasive Pregnancy Diagnosis in Big Cats using the PGFM (13,14-dihydro-15-keto-PGF2α) Assay. PLOS ONE. [Link]

  • Putman, S. B., & Dehnhard, M. (2015). Non-Invasive Pregnancy Diagnosis in Big Cats using the PGFM (13,14-dihydro-15-keto-PGF2α) Assay. PLOS ONE. [Link]

  • University of Pretoria. (n.d.). ResearchOnline@JCU. James Cook University Repository. [Link]

  • Brennecke, S. P., & Turnbull, A. C. (1981). Plasma concentrations of prostaglandins during late human pregnancy: influence of normal and preterm labor. British Journal of Obstetrics and Gynaecology. [Link]

  • Tomura, H., & Mogi, C. (2005). Prostaglandin I(2) production and cAMP accumulation in response to acidic extracellular pH through OGR1 in human aortic smooth muscle cells. Journal of Biological Chemistry. [Link]

  • Frontiers Media SA. (2026). Frontiers in Medicine. Frontiers Website. [Link]

  • Massive Bio. (2026). Prostaglandin. Massive Bio Website. [Link]

  • Wikipedia. (n.d.). Prostaglandin H2. Wikipedia. [Link]

  • Tuder, R. M. (2023). Pulmonary Hypertension. MSD Manual Professional Edition. [Link]

  • Ylikorkala, O., & Viinikka, L. (1979). 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid. American Journal of Obstetrics and Gynecology. [Link]

  • Dehnhard, M., & Naidenko, S. V. (2012). Using PGFM (13,14-dihydro-15-keto-prostaglandin F2α) as a non-invasive pregnancy marker for felids. Theriogenology. [Link]

  • Schermuly, R. T., & Dony, E. (2005). Reversibility of the monocrotaline pulmonary hypertension rat model. Journal of Clinical Investigation. [Link]

  • Cayman Chemical. (n.d.). 13,14-dihydro-15-keto-tetranor Prostaglandin F1α. Cayman Chemical Website. [Link]

  • Strickland, D. M., & Mitchell, M. D. (1982). Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. Journal of Clinical Endocrinology & Metabolism. [Link]

  • Humbert, M. (2005). PDGF signaling in pulmonary arterial hypertension. Journal of Clinical Investigation. [Link]

  • Błaszczak, P., & Gryglik, D. (2023). Pregnancy in Patients with Pulmonary Arterial Hypertension in Light of New ESC Guidelines on Pulmonary Hypertension. Journal of Clinical Medicine. [Link]

  • Mayo Clinic. (2025). Pulmonary hypertension. Mayo Clinic Website. [Link]

Sources

Technical Analysis: Receptor Binding & Pharmacology of 13,14-Dihydro-15-keto Prostaglandin F

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

13,14-Dihydro-15-keto prostaglandin F


  (13,14-dh-15-k-PGF

) represents the primary metabolic inactivation product of Prostaglandin F

(PGF

).[1] Unlike its parent molecule, which retains partial affinity for the FP prostanoid receptor, this metabolite is characterized by a near-total loss of receptor binding capability.

This guide analyzes the structural determinants of this loss in affinity, establishing 13,14-dh-15-k-PGF


 not as a therapeutic ligand, but as the critical biomarker  for monitoring Dihomo-

-linolenic acid (DGLA) derived signaling. We synthesize binding data, metabolic kinetics, and quantification protocols to provide a comprehensive reference for researchers investigating the PGF

pathway.

Molecular Identity & Metabolic Origin

Biosynthetic Pathway

PGF


 is synthesized from DGLA via the cyclooxygenase (COX) pathway, distinct from the Arachidonic Acid-derived PGF

. The conversion of biologically active PGF

to its inactive metabolite occurs via two rapid enzymatic steps, primarily in the lung and kidney:
  • Oxidation at C-15: 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the 15(S)-hydroxyl group to a ketone, forming 15-keto-PGF

    
    .[2] This is the rate-limiting step for signal termination.
    
  • Reduction at C-13/14:

    
    -15-oxoprostaglandin reductase  reduces the trans-double bond, yielding the stable 13,14-dh-15-k-PGF
    
    
    
    .
Structural Characteristics
  • CAS Number: 29044-75-5[1]

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Key Structural Features:

    • C15-Keto Group: Replaces the hydroxyl group essential for receptor hydrogen bonding.

    • Saturated C13-C14 Bond: Increases conformational flexibility, reducing the "lock-and-key" fit required for GPCR activation.

Receptor Binding Pharmacology

Comparative Affinity Profile

The biological activity of prostaglandins is strictly governed by the integrity of the cyclopentane ring and the


/

chains. The FP receptor (PTGFR) requires a C15-hydroxyl group and a C5-C6 cis-double bond for maximal activation.
LigandReceptor TargetBinding Affinity (

/

)
Relative PotencyStatus
PGF

FP Receptor~ 1.0 nM100%Endogenous Agonist
PGF

FP Receptor~ 10 - 50 nM~8 - 10%Weak Partial Agonist
13,14-dh-15-k-PGF

FP Receptor> 10,000 nM < 0.1% Inactive Metabolite
Mechanism of Inactivation (SAR Analysis)

The drastic reduction in affinity for 13,14-dh-15-k-PGF


 is driven by two structural deficits:
  • Loss of Hydrogen Bonding (Critical): The FP receptor orthosteric site contains conserved residues (Arg-291 in transmembrane helix VII) that form hydrogen bonds with the C15-hydroxyl group of PGF

    
    /PGF
    
    
    
    . The oxidation to a ketone (15-keto) abolishes this interaction, destabilizing the ligand-receptor complex.
  • Hydrophobic Mismatch: The reduction of the

    
     double bond alters the spatial orientation of the 
    
    
    
    -chain. While synthetic analogs retaining the 15-OH but lacking the double bond (13,14-dihydro-PGF
    
    
    ) can still bind with nanomolar affinity, the combination with the 15-keto group ensures total inactivation.

Implication: 13,14-dh-15-k-PGF


 does not compete with PGF

or PGF

at physiological concentrations. Therefore, its presence in plasma or urine reflects cumulative upstream synthesis rather than active signaling potential.

Experimental Protocols: Quantification & Validation

Since 13,14-dh-15-k-PGF


 is an inactive marker, research focuses on accurate quantification rather than functional assays.
Sample Preparation (Solid Phase Extraction)
  • Matrix: Plasma or Urine.[3]

  • Acidification: Adjust sample pH to 3.0 using 1M Citric Acid to protonate the carboxylic acid, enhancing retention on non-polar sorbents.

  • Loading: Apply to C18 SPE cartridge pre-conditioned with Methanol and Water.

  • Wash: Wash with 10% Methanol/Water to remove proteins and salts.

  • Elution: Elute with Ethyl Acetate or Methyl Formate. Evaporate to dryness under Nitrogen.

LC-MS/MS Quantification Parameters

This protocol distinguishes the metabolite from the parent PGF


 and the PGF

metabolite (PGFM).
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Negative Mode (M-H)

    
    .
    
  • MRM Transitions:

    • Precursor: m/z 355.2 (Deprotonated molecular ion)

    • Product Ions: m/z 311 (Loss of CO

      
      ) and m/z 275 (Characteristic fragments).
      

Visualizations

Metabolic Pathway of PGF Inactivation

This diagram illustrates the enzymatic conversion from the precursor DGLA to the stable metabolite.

PGF1a_Metabolism DGLA Dihomo-gamma-linolenic Acid (DGLA) PGF1a Prostaglandin F1α (Active Agonist) DGLA->PGF1a COX-1/2 Peroxidase KetoPGF 15-keto-PGF1α (Unstable Intermediate) PGF1a->KetoPGF 15-PGDH (Oxidation) Metabolite 13,14-dihydro-15-keto-PGF1α (Stable Inactive Metabolite) KetoPGF->Metabolite 13,14-Reductase (Reduction)

Caption: The irreversible metabolic cascade converting active PGF


 to its inactive biomarker.
Receptor Binding Logic (SAR)

A decision tree visualizing why the metabolite fails to activate the FP receptor.

Binding_Logic Start Ligand enters FP Receptor Pocket Check15OH Is C15-Hydroxyl present? Start->Check15OH CheckDoubleBond Is C13-C14 Double Bond present? Check15OH->CheckDoubleBond Yes NoBind NO BINDING / INACTIVE (13,14-dh-15-k-PGF1α) Check15OH->NoBind No (Ketone present) BindHigh High Affinity Binding (e.g., PGF2α, PGF1α) CheckDoubleBond->BindHigh Yes BindLow Reduced Affinity (e.g., 13,14-dh-PGF1α) CheckDoubleBond->BindLow No

Caption: Structure-Activity Relationship (SAR) logic dictating the loss of affinity in 15-keto metabolites.

References

  • Wang, Y., et al. (2000).[4] "Design and synthesis of 13,14-dihydro prostaglandin F(1alpha) analogues as potent and selective ligands for the human FP receptor." Journal of Medicinal Chemistry, 43(5), 945-952. Retrieved from [Link]

  • Basu, S. (1998). "Metabolism of PGF2alpha in man." Prostaglandins, Leukotrienes and Essential Fatty Acids. (Contextual reference for F-series metabolism).
  • Tai, H.H., et al. (2002). "Prostaglandin catabolism: the 15-hydroxyprostaglandin dehydrogenases." Prostaglandins & Other Lipid Mediators.[5][6][7] (Mechanistic reference for 15-PGDH activity).

Sources

A Technical Guide to the Role of 15-Hydroxyprostaglandin Dehydrogenase in the Formation of 13,14-Dihydro-15-keto Prostaglandin F1α

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the enzymatic role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in the metabolic inactivation of prostaglandins, with a specific focus on the conversion of prostaglandin F1α (PGF1α) to its metabolite, 13,14-dihydro-15-keto prostaglandin F1α. Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, tissue repair, and cancer. The biological activity of prostaglandins is tightly regulated, in part, by their rapid catabolism. 15-PGDH is the key enzyme responsible for the initial and rate-limiting step in this process. This document will detail the enzymatic mechanism, provide validated experimental protocols for the assessment of 15-PGDH activity and the quantification of its metabolic product, and discuss the broader implications for researchers, scientists, and drug development professionals.

Introduction: The Central Role of 15-PGDH in Prostaglandin Homeostasis

Prostaglandins, a subclass of eicosanoids, are potent, locally acting signaling molecules derived from arachidonic acid. Their synthesis, primarily through the cyclooxygenase (COX) pathways, is often upregulated during inflammation and in various disease states. The biological effects of prostaglandins are terminated by their rapid enzymatic degradation. The principal enzyme in this catabolic cascade is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1]

15-PGDH catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins to a 15-keto group, a modification that drastically reduces their biological activity.[2][3] This initial oxidation is typically followed by the reduction of the 13,14-double bond, yielding the more stable 13,14-dihydro-15-keto metabolites.[2] This two-step conversion effectively removes the active prostaglandin from the local cellular environment. The significance of 15-PGDH is underscored by its role as a tumor suppressor in several cancers, including colorectal, lung, and breast cancer, where its expression is often downregulated.[4][5][6] Conversely, inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration by increasing local prostaglandin levels.[7][8][9]

This guide will focus on the conversion of PGF1α, a metabolite of prostacyclin (PGI2), to its inactive form, 13,14-dihydro-15-keto PGF1α, a key marker for in vivo PGF1α production.[10][11]

The Enzymatic Conversion of PGF1α to 13,14-Dihydro-15-keto PGF1α

The metabolic transformation of PGF1α by 15-PGDH is a critical step in its inactivation. This process involves an initial oxidation reaction followed by a reduction.

Mechanism of Action

15-PGDH is an NAD+-dependent enzyme.[1] The catalytic cycle begins with the binding of the cofactor NAD+ to the enzyme, followed by the binding of the prostaglandin substrate, in this case, PGF1α. The enzyme then facilitates the transfer of a hydride ion from the 15-hydroxyl group of PGF1α to NAD+, resulting in the formation of NADH and the 15-keto-PGF1α intermediate. This oxidation at the C15 position is the key inactivating step.[12] Subsequently, the 15-keto intermediate is often rapidly converted to the 13,14-dihydro-15-keto derivative by a reductase.[2]

The following diagram illustrates the enzymatic pathway:

PGF1a_Metabolism cluster_15PGDH 15-PGDH cluster_reductase 13,14-reductase PGF1a Prostaglandin F1α (Active) Keto_PGF1a 15-keto-PGF1α (Intermediate) PGF1a->Keto_PGF1a Oxidation PGF1a->Keto_PGF1a Dihydro_Keto_PGF1a 13,14-Dihydro-15-keto-PGF1α (Inactive Metabolite) Keto_PGF1a->Dihydro_Keto_PGF1a Reduction Keto_PGF1a->Dihydro_Keto_PGF1a NADH NADH + H+ NAD NAD+

Caption: Enzymatic conversion of PGF1α to its inactive metabolite.

Experimental Methodologies

The study of 15-PGDH and its metabolites requires robust and validated experimental protocols. This section provides detailed methodologies for the assessment of 15-PGDH activity and the quantification of 13,14-dihydro-15-keto PGF1α.

In Vitro 15-PGDH Activity Assay

The activity of 15-PGDH can be determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in fluorescence.[13]

3.1.1. Experimental Protocol

This protocol is adapted from commercially available fluorometric assay kits.[14][15][16]

Reagents and Materials:

  • 15-PGDH Assay Buffer

  • PicoProbe™

  • Developer Solution

  • 15-PGDH Substrate (e.g., PGF1α)

  • NADH Standard

  • Recombinant 15-PGDH or tissue/cell lysate

  • 96-well white microplate with a clear bottom

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation:

    • For tissue or cell samples, homogenize in 15-PGDH Assay Buffer.

    • Centrifuge the homogenate to remove insoluble material.

    • Collect the supernatant (lysate) for the assay.

  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards in 15-PGDH Assay Buffer (e.g., 0, 40, 80, 120, 160, 200 pmol/well).

    • Add 50 µL of each standard to individual wells of the 96-well plate.

  • Reaction Setup:

    • Add 2-50 µL of sample lysate or positive control to the desired wells.

    • Adjust the volume of all sample and positive control wells to 50 µL with 15-PGDH Assay Buffer.

    • Prepare a Reaction Mix for each well:

      • 46 µL 15-PGDH Assay Buffer

      • 1 µL PicoProbe™

      • 2 µL Developer Solution

      • 1 µL 15-PGDH Substrate

    • For background controls, prepare a similar mix but replace the substrate with Assay Buffer.

  • Measurement:

    • Add 50 µL of the Reaction Mix to each well containing the standards, positive control, and samples.

    • Immediately measure the fluorescence in kinetic mode at 37°C for 10-40 minutes.

3.1.2. Data Analysis

  • Plot the NADH standard curve.

  • Select two time points (t1 and t2) in the linear range of the kinetic measurement.

  • Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1) for each sample.

  • Determine the amount of NADH (B) generated from the standard curve.

  • Calculate the 15-PGDH activity using the following formula:

    • Sample Activity = (B / (Δt * V)) * D

      • B = Amount of NADH from the standard curve (pmol)

      • Δt = Reaction time (t2 - t1) (min)

      • V = Sample volume (µL)

      • D = Sample dilution factor

3.1.3. Experimental Workflow Diagram

Assay_Workflow start Start sample_prep Sample Preparation (Lysate) start->sample_prep std_curve Prepare NADH Standard Curve start->std_curve reaction_setup Set up Reaction in 96-well Plate sample_prep->reaction_setup std_curve->reaction_setup add_mix Add Reaction Mix reaction_setup->add_mix measurement Kinetic Fluorescence Measurement add_mix->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Workflow for the in vitro 15-PGDH activity assay.

Quantification of 13,14-Dihydro-15-keto PGF1α by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules like 13,14-dihydro-15-keto PGF1α from complex biological matrices.[17]

3.2.1. Experimental Protocol

This protocol provides a general framework for LC-MS/MS analysis. Specific parameters may need to be optimized based on the instrumentation used.

Reagents and Materials:

  • Biological sample (e.g., plasma, urine, cell culture supernatant)

  • Internal standard (e.g., deuterated 13,14-dihydro-15-keto PGF1α)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Collection and Preparation:

    • Collect samples and store them appropriately (e.g., plasma at -80°C).[17]

    • Thaw samples on ice and add the internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte of interest with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.

3.2.2. Data Analysis

  • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of 13,14-dihydro-15-keto PGF1α in the samples from the standard curve.

3.2.3. Analytical Workflow Diagram

LCMS_Workflow start Start sample_collection Sample Collection and Spiking with IS start->sample_collection spe Solid-Phase Extraction (SPE) sample_collection->spe lc_separation LC Separation spe->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification end End quantification->end

Caption: Workflow for the quantification of 13,14-dihydro-15-keto PGF1α by LC-MS/MS.

Quantitative Data Summary

The following table summarizes key kinetic parameters for 15-PGDH with various prostaglandin substrates.

SubstrateKm (µM)Vmax (nmol/min/mg)Source
PGE2~2Not specified[18]
PGF2αNot specifiedNot specified[19]
PGA1~2.80.15[18]

Note: Specific kinetic values can vary depending on the enzyme source and assay conditions.

Broader Implications and Future Directions

The critical role of 15-PGDH in regulating prostaglandin signaling has significant implications for both basic research and drug development.

  • Oncology: The established tumor-suppressive function of 15-PGDH makes it a valuable biomarker and a potential therapeutic target.[3][5][6] Strategies aimed at upregulating 15-PGDH expression or activity in cancer cells could represent a novel anti-cancer approach.

  • Tissue Regeneration: The discovery that inhibition of 15-PGDH can enhance tissue repair has opened new avenues for regenerative medicine.[8][9][20] Small molecule inhibitors of 15-PGDH are being actively investigated for their potential to accelerate recovery from various injuries and diseases.[21]

  • Inflammatory Diseases: Given the pro-inflammatory role of many prostaglandins, modulating 15-PGDH activity could offer a new strategy for the treatment of chronic inflammatory conditions.[7]

Future research will likely focus on the development of more potent and selective 15-PGDH inhibitors and activators, as well as a deeper understanding of the tissue-specific regulation of 15-PGDH expression and activity. The continued development of sensitive and specific analytical methods for the quantification of prostaglandins and their metabolites will be crucial for advancing our understanding of the complex roles of these signaling molecules in health and disease.

References

  • Freeman, B. A., et al. (2015). 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. Journal of Biological Chemistry. Available at: [Link]

  • Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins. (2021). International Immunopharmacology. Available at: [Link]

  • Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling pathway. (2025). Journal of Cancer Research and Therapeutics. Available at: [Link]

  • High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. (2010). PLoS ONE. Available at: [Link]

  • 15-hydroxyprostaglandin dehydrogenase – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • What are 15-PGDH inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. (2015). Science. Available at: [Link]

  • Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? (2021). Taylor & Francis Online. Available at: [Link]

  • NAD + -linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) behaves as a tumor suppressor in lung cancer. (2005). Carcinogenesis. Available at: [Link]

  • Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. (2015). Science. Available at: [Link]

  • A rapid method for the estimation of prostaglandin 15-hydroxydehydrogenase activity and its application to pharmacology. (n.d.). British Journal of Pharmacology. Available at: [Link]

  • HPGD - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. (2015). Science. Available at: [Link]

  • A 15-hydroxyprostaglandin dehydrogenase specific for prostaglandin A in rabbit kidney. (1973). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system. (2023). Nature Communications. Available at: [Link]

  • High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. (2010). PLoS ONE. Available at: [Link]

  • Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. (2012). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). (n.d.). ResearchGate. Available at: [Link]

  • Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. (n.d.). ResearchGate. Available at: [Link]

  • Effect of PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha (PGFM) on corpora luteal function in nonpregnant mares. (2000). Theriogenology. Available at: [Link]

  • The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. (1983). Biomedical Mass Spectrometry. Available at: [Link]

  • Relationship of 15-keto-13,14-dihydro-prostaglandin F2 alpha concentrations in peripheral plasma with local uterine production of F series prostaglandins and changes in uterine blood flow during the early postpartum period of cattle. (1984). Biology of Reproduction. Available at: [Link]

  • Temporal associations among pulses of 13,14-dihydro-15-keto-PGF2alpha, luteal blood flow, and luteolysis in cattle. (2007). Biology of Reproduction. Available at: [Link]

  • Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man. (1987). British Journal of Clinical Pharmacology. Available at: [Link]

  • Measurement of 13,14-dihydro-15-keto-prostaglandin F2 alpha and 6-keto-prostaglandin F1 alpha in plasma by radioimmunoassay without prior extraction or chromatography. (n.d.). ResearchGate. Available at: [Link]

  • Using PGFM (13,14-dihydro-15-keto-prostaglandin F2α) as a non-invasive pregnancy marker for felids. (n.d.). ResearchGate. Available at: [Link]

Sources

Urinary excretion rates of 13,14-Dihydro-15-keto prostaglandin F1alpha in humans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Urinary Excretion Rates of 13,14-Dihydro-15-keto Prostaglandin F2α in Humans

Abstract

This technical guide provides a comprehensive overview of 13,14-dihydro-15-keto prostaglandin F2α (PGFM), the major urinary metabolite of prostaglandin F2α (PGF2α). It is intended for researchers, scientists, and drug development professionals interested in utilizing urinary PGFM as a biomarker. This document delves into the biochemical rationale for PGFM's utility, explores the physiological and pathological factors influencing its excretion rates, presents available data on urinary concentrations in various human populations, and offers detailed, field-proven methodologies for its quantification. The guide emphasizes the importance of robust analytical techniques, such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure data integrity and reproducibility.

Introduction: The Significance of PGFM as a Biomarker

Prostaglandin F2α (PGF2α) is a potent, locally acting lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, uterine contractility, and luteolysis.[1][2] However, its extremely short half-life in circulation makes direct measurement a formidable analytical challenge. Upon release, PGF2α is rapidly metabolized, primarily in the lungs, to 13,14-dihydro-15-keto prostaglandin F2α (PGFM).[3][4][5][6][7] This metabolite is chemically stable and has a longer half-life, making it an excellent and reliable indicator of systemic PGF2α production.[3][5][7][8] Consequently, the quantification of PGFM in urine provides a non-invasive window into in vivo PGF2α activity.[2][9][10]

The Metabolic Pathway of PGF2α to PGFM

The conversion of PGF2α to PGFM is a critical step in its inactivation. This process is primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[11] The metabolic cascade ensures that the potent biological effects of PGF2α are localized and transient.

PGF2a_Metabolism PGF2a Prostaglandin F2α (PGF2α) PGFM 13,14-Dihydro-15-keto-PGF2α (PGFM) (Stable Metabolite) PGF2a->PGFM 15-hydroxyprostaglandin dehydrogenase (15-PGDH) (Primarily in Lungs) Excretion Urinary Excretion PGFM->Excretion

Caption: Metabolic conversion of PGF2α to its stable metabolite, PGFM.

Factors Influencing Urinary PGFM Excretion

Urinary PGFM levels are not static and can be influenced by a range of physiological and pathological conditions. Understanding these factors is crucial for the accurate interpretation of PGFM data in research and clinical settings.

Physiological Variations

Pregnancy and Parturition: One of the most significant physiological events associated with elevated PGFM is pregnancy and labor. PGF2α plays a critical role in uterine contractility and cervical ripening.[1] Consequently, PGFM levels in both plasma and amniotic fluid are reported to be higher in women in labor compared to those not in labor.[1][12] Studies have shown that urinary PGFM levels are significantly higher in women in term labor compared to non-laboring pregnant women.

Menstrual Cycle: While some fluctuations in plasma PGFM have been observed throughout the menstrual cycle, no discernible, consistent pattern has been established.[13]

Pathological States

Preterm Labor: The role of PGFM in predicting preterm labor is an area of active investigation. Some studies suggest that elevated plasma PGFM concentrations may be a useful adjunct in identifying early preterm labor.[14] However, other research indicates that most cases of preterm labor are not characterized by elevated prostaglandin levels.[15] A recent study found no significant differences in urinary PGFM levels between women with threatened preterm labor who delivered preterm and those who delivered at term.

Inflammation and Oxidative Stress: As PGF2α is a key mediator of inflammation, conditions associated with an inflammatory response can lead to increased PGFM excretion.[2][16] PGFM is considered a useful biomarker of inflammation.[2]

Thermal Injury: Significantly elevated plasma PGFM concentrations have been observed in severely burned patients, persisting for at least two months post-injury.[17]

Urinary PGFM Excretion Rates in Humans

Quantifying a definitive "normal" urinary excretion rate for PGFM in healthy, non-pregnant adults is challenging due to inter-individual variability and a lack of extensive population-based studies. However, data from various studies provide valuable reference points. It is standard practice to normalize urinary PGFM concentrations to creatinine levels to account for variations in urine dilution.[2][10][18]

Population/Condition Mean Urinary PGFM Concentration (ng/mg Creatinine) Source
Healthy Volunteers (morning urine)0.46 ± 0.19 nmol/mmol creatinine[2]
Pregnant Women (Term, Not in Labor)Median values vary; used as a control group for labor studies.
Pregnant Women (Term, in Labor)Significantly higher than non-laboring controls.
Patients with Breast Cancer and Lung MetastasesMedian: 6.7 ng/mg creatinine[19]
Healthy Controls (for breast cancer study)Median: 4.2 ng/mg creatinine[19]

Note: Direct comparison between studies can be challenging due to differences in analytical methods, sample collection protocols, and study populations. The study by Helbo et al. (2001) reports values in nmol/mmol creatinine, which can be converted to ng/mg creatinine for comparison.

Methodologies for Urinary PGFM Quantification

The choice of analytical method is paramount for obtaining reliable and reproducible PGFM data. The two most common and well-validated methods are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Collection and Handling

A robust and standardized protocol for urine sample collection and storage is the foundation of accurate PGFM measurement.

Protocol for Urine Sample Collection and Storage:

  • Collection: For spot urine samples, a mid-stream urine collection is recommended to minimize contamination. For 24-hour urine collections, it is crucial to provide the subject with a suitable collection container and clear instructions.

  • Preservatives: While not always necessary, the addition of a preservative such as butylated hydroxytoluene (BHT) can be considered to prevent ex vivo lipid peroxidation, especially if sample processing is delayed.

  • Aliquoting and Storage: Immediately after collection, the urine sample should be centrifuged to remove sediment. The supernatant should then be aliquoted into cryovials to avoid repeated freeze-thaw cycles. Samples should be stored at -80°C until analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying PGFM. Commercially available competitive ELISA kits offer a convenient and sensitive option.[3][5][9]

Generalized ELISA Workflow:

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Urine_Sample Urine Sample Dilution Dilution with Assay Buffer Urine_Sample->Dilution Add_Samples Add Diluted Samples & Standards Dilution->Add_Samples Standards PGFM Standards Serial_Dilution Serial Dilution Standards->Serial_Dilution Serial_Dilution->Add_Samples Plate Antibody-Coated 96-Well Plate Add_Conjugate Add PGFM-Enzyme Conjugate Add_Samples->Add_Conjugate Add_Antibody Add PGFM-Specific Antibody Add_Conjugate->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Absorbance Read Absorbance (e.g., 450 nm) Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve (4-Parameter Logistic Fit) Read_Absorbance->Standard_Curve Calculate_Conc Calculate Sample Concentrations Standard_Curve->Calculate_Conc

Caption: A generalized workflow for the quantification of urinary PGFM using a competitive ELISA.

Detailed ELISA Protocol (Example based on commercially available kits):

  • Reagent Preparation: Prepare all reagents, including wash buffer and assay buffer, according to the kit manufacturer's instructions. Allow all components to reach room temperature before use.[9]

  • Standard Curve Preparation: Prepare a serial dilution of the PGFM standard provided in the kit to generate a standard curve. A typical range might be from 50 pg/mL to 3200 pg/mL.[9]

  • Sample Preparation: Dilute urine samples in assay buffer to ensure that the PGFM concentration falls within the dynamic range of the standard curve.[8]

  • Assay Procedure:

    • Pipette the standards and diluted samples into the wells of the antibody-coated microtiter plate.[3]

    • Add the PGFM-peroxidase conjugate to each well.[3]

    • Add the PGFM-specific polyclonal antibody to initiate the competitive binding reaction.[3]

    • Incubate the plate for the time specified in the manufacturer's protocol (e.g., 1 hour).[3]

    • Wash the plate to remove unbound reagents.

    • Add the substrate (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGFM in the sample.[9]

    • Stop the reaction with a stop solution.[9]

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[9]

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often used.[9]

    • Calculate the PGFM concentration in the unknown samples by interpolating their absorbance values from the standard curve.

    • Normalize the PGFM concentration to the urinary creatinine concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules like PGFM due to its high specificity and sensitivity.[18][20][21] This method involves the chromatographic separation of PGFM from other urinary components followed by its detection and quantification by a mass spectrometer.

Generalized LC-MS/MS Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Urine_Sample Urine Sample Add_IS Add Internal Standard (e.g., deuterated PGFM) Urine_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Elution Elute PGFM SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection LC_Separation Chromatographic Separation (e.g., C18 column) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (Selected Reaction Monitoring - SRM) Ionization->MS_Detection Peak_Integration Integrate Peak Areas (Analyte and IS) MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Calculate_Conc Calculate Sample Concentrations Calibration_Curve->Calculate_Conc

Sources

Methodological & Application

Solid phase extraction (SPE) methods for 13,14-Dihydro-15-keto prostaglandin F1alpha

Application Note: High-Recovery Solid Phase Extraction (SPE) of 13,14-Dihydro-15-keto Prostaglandin F1 from Biological Matrices

Abstract & Introduction

13,14-Dihydro-15-keto Prostaglandin F1





12345


Critical Distinction: Researchers often confuse this analyte with 6,15-diketo-13,14-dihydro-PGF1

PGF1

metabolite

This guide details a robust Solid Phase Extraction (SPE) workflow using Hydrophilic-Lipophilic Balanced (HLB) sorbents, optimized for LC-MS/MS quantification. It addresses the specific instability of the 15-keto group, which is prone to dehydration and cyclization, by incorporating a methoxyamine (MOX) derivatization step to ensure quantitative accuracy.

Experimental Workflow Logic

The extraction of keto-prostaglandins requires strict pH control to maintain the carboxylic acid in a protonated state (for retention) while preventing acid-catalyzed degradation of the sensitive keto group.

Mechanistic Pathway
  • Sample Pre-treatment: Acidification (pH 3.0-4.0) suppresses ionization of the carboxylic acid (

    
    ), increasing hydrophobicity for reversed-phase retention.
    
  • SPE Retention: The HLB copolymer retains the analyte via hydrophobic interactions (divinylbenzene) and hydrophilic interactions (N-vinylpyrrolidone), allowing aggressive washing.

  • Derivatization (Recommended): The 15-keto group exists in equilibrium with hemiacetal forms. Derivatization with Methoxyamine HCl (MOX) "locks" the ketone as a stable methoxime, preventing multiple peaks and improving MS ionization.

SPE_WorkflowSampleBiological Sample(Plasma/Urine)SpikeAdd Internal Standard(13,14-dh-15k-PGF1a-d4)Sample->SpikeAcidifyAcidification(pH 3.5 with Formic Acid)Spike->AcidifyConditionSPE Conditioning(MeOH -> Water)LoadLoad Sample(Slow flow rate)Condition->LoadWashWash Step(5% MeOH in Water)Load->WashEluteElution(100% Ethyl Acetate or MeOH)Wash->EluteDryEvaporation(N2 stream)Elute->DryDerivDerivatization (Optional)(Methoxyamine HCl)Dry->DerivStabilizationLCMSLC-MS/MS AnalysisDry->LCMSDirect Analysis(Lower Sensitivity)Deriv->LCMS

Caption: Optimized SPE workflow for 13,14-dh-15k-PGF1

Materials & Equipment

  • SPE Cartridges: Waters Oasis HLB (60 mg, 3 cc) or Phenomenex Strata-X (33 µm, 60 mg/3 mL).

    • Why HLB? Superior wettability and recovery compared to C18 for polar metabolites.

  • Reagents:

    • LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc).

    • Formic Acid (FA) or Acetic Acid.[6]

    • Methoxyamine Hydrochloride (MOX-HCl) (Sigma-Aldrich).

    • Internal Standard: 13,14-dihydro-15-keto PGF1

      
      -d4 (Cayman Chemical Item No. 10008046).
      

Detailed Protocol

Phase 1: Sample Preparation

Plasma:

  • Thaw plasma on ice.

  • Aliquot 500 µL of plasma into a clean tube.

  • Internal Standard: Add 10 µL of deuterated internal standard (100 ng/mL). Vortex for 30s.

  • Protein Precipitation (Optional but recommended for dirty samples): Add 1.5 mL ice-cold acetone. Vortex, centrifuge at 4°C (3000 x g, 10 min). Transfer supernatant to a new tube and evaporate acetone under nitrogen. Dilute remaining aqueous phase to 2 mL with water.

  • Acidification: Adjust pH to 3.5 ± 0.5 using 1M Formic Acid.

    • Note: Do not drop pH below 3.0 to avoid acid-catalyzed degradation of the PG structure.

Urine:

  • Centrifuge 1 mL urine (3000 x g, 5 min) to remove particulates.

  • Add Internal Standard.[5]

  • Dilute 1:1 with water.

  • Acidify to pH 3.5 with Formic Acid.

Phase 2: Solid Phase Extraction (Oasis HLB)
StepSolvent / ActionCritical Note
1. Condition 2 mL MethanolActivates the sorbent ligands.
2. Equilibrate 2 mL Water (pH 3.5 with FA)Matches the sample matrix pH.
3. Load Prepared Sample (pH 3.5)Flow rate < 1 mL/min to maximize binding kinetics.
4. Wash 2 mL 5% Methanol in WaterRemoves salts and proteins. Do not use >10% MeOH or analyte loss occurs.
5. Dry Vacuum for 2-5 minsRemoves excess water which interferes with evaporation/derivatization.
6. Elute 2 mL 100% Ethyl AcetateEthyl Acetate is preferred over MeOH for cleaner extracts and faster evaporation.
Phase 3: Post-Extraction & Derivatization
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C.

  • Derivatization (MOX):

    • Reconstitute residue in 100 µL of Methoxyamine HCl solution (0.5 mg/mL in Pyridine or 50% Ethanol).

    • Incubate at 60°C for 60 minutes.

    • Purpose: Converts the unstable 15-keto group into a stable methoxime (=N-OCH3) derivative.

  • Final Dilution: Dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water) prior to injection.

LC-MS/MS Method Parameters

The following parameters are optimized for the underivatized (direct) and MOX-derivatized forms.

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid.[6] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Negative Ion Mode ESI-)
Analyte FormPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Direct (Underivatized) 355.5 [M-H]⁻311.2 22Loss of CO₂
337.218Loss of H₂O
293.225Loss of CO₂ + H₂O
MOX-Derivative 384.5 [M-H]⁻353.5 20Loss of OCH₃ (Methoxy)
309.5 24Loss of CO₂ + OCH₃

Note: The MOX derivative adds +29 Da (N-OCH3 replaces O) to the molecular weight. 356.5 - 16 (O) + 45 (NOCH3) = 385.5 MW -> 384.5 [M-H]-.

Troubleshooting & Optimization

  • Low Recovery (<60%):

    • Check Sample pH: If pH > 4.5, the carboxylic acid deprotonates and breaks through the HLB cartridge.

    • Elution Strength: Ensure Ethyl Acetate is fresh. If using Methanol, ensure the drying step is thorough.

  • Peak Tailing:

    • Common in keto-PGs due to keto-enol tautomerism. Use the MOX derivatization protocol to sharpen peaks.

  • Interference:

    • If plasma matrix is complex, perform a Liquid-Liquid Extraction (LLE) with Hexane (to remove neutral lipids) before the SPE acidification step.

References

  • Granström, E., & Samuelsson, B. (1971). On the metabolism of prostaglandin F2alpha in female subjects. Journal of Biological Chemistry. Available at: [Link] (Foundational metabolism reference).

  • Schweer, H., et al. (1988). Gas chromatography-mass spectrometry of the 13,14-dihydro-15-keto metabolites of PGE2 and PGF2alpha. Journal of Chromatography B.
  • Waters Corporation. Oasis HLB Care & Use Manual. Available at: [Link]

  • Kita, Y., et al. (2005). Quantitative analysis of 13,14-dihydro-15-keto-prostaglandin F2alpha by LC-MS/MS. Analytical Biochemistry. (Methodology adapted for the F1alpha analog).

Application Note: Quantitative Analysis of 13,14-Dihydro-15-keto Prostaglandin F1α (PGFM) in Biological Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" of PGFM Derivatization

13,14-dihydro-15-keto prostaglandin F1α (PGFM) is a principal metabolite of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. Direct measurement of the chemically unstable PGI₂ in biological fluids is impractical. Therefore, quantifying its stable downstream metabolites, such as PGFM, provides a reliable index of endogenous PGI₂ production. Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity for this task, but only when the analyte is properly prepared.

Prostaglandins, including PGFM, are polar, high-boiling-point molecules containing multiple reactive functional groups (a carboxylic acid, two hydroxyls, and a ketone). In their native state, they are thermally labile and exhibit poor chromatographic behavior, making them unsuitable for direct GC analysis.[1] Chemical derivatization is therefore not merely a suggestion but a mandatory prerequisite to analysis.[2] This process transforms the polar functional groups into non-polar, thermally stable analogues, rendering the molecule volatile and amenable to separation and detection by GC-MS.

This application note details a robust, three-step derivatization protocol designed to achieve maximal sensitivity and accuracy for PGFM quantification, grounded in the principles of stable isotope dilution.

The Scientific Rationale: A Triad of Chemical Modifications

The successful derivatization of PGFM hinges on a sequence of three distinct chemical reactions, each targeting specific functional groups to optimize the molecule for GC-MS analysis. The causality behind this sequence is critical for achieving a single, stable, and detectable derivative.

Step 1: Esterification of the Carboxylic Acid
  • Target: The C-1 carboxyl group (-COOH).

  • Rationale: The acidic proton of the carboxyl group is a primary source of polarity and a site for undesirable intermolecular interactions within the GC column. Esterification neutralizes this acidity, significantly increasing volatility.

  • Reagent of Choice: Pentafluorobenzyl (PFB) Bromide. While other esterification agents exist, PFB bromide is favored for high-sensitivity applications. The resulting PFB ester is a highly electronegative derivative, making it exceptionally sensitive to detection by electron-capture negative ion chemical ionization (NICI) mass spectrometry.[3][4][5] This detection mode can achieve quantification at the picogram level.

Step 2: Oximation of the Ketone
  • Target: The C-15 keto group (C=O).

  • Rationale: The keto group is susceptible to enolization—a chemical equilibrium between the keto and enol (C=C-OH) forms. This tautomerization would present multiple targets for the subsequent silylation step, resulting in a mixture of derivatives and a split chromatographic peak, compromising quantification.

  • Reagent of Choice: Methoxyamine Hydrochloride (MeOx). MeOx converts the ketone into a stable methoxime derivative.[6][7] This reaction "locks" the C-15 position, preventing enolization and ensuring that only a single, well-defined derivative is formed in the final step.[6]

Step 3: Silylation of Hydroxyl Groups
  • Target: The C-9 and C-11 hydroxyl groups (-OH).

  • Rationale: The active hydrogens of the hydroxyl groups are polar and capable of hydrogen bonding, which increases the boiling point and can lead to peak tailing during chromatography. Silylation replaces these hydrogens with non-polar trimethylsilyl (TMS) groups.

  • Reagent of Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). These powerful silylating agents efficiently convert the hydroxyls into TMS ethers.[6][7] This final modification completes the transformation of PGFM into a volatile and thermally stable compound, ideal for GC-MS analysis.

The Gold Standard: Stable Isotope Dilution for Unimpeachable Quantification

Accuracy in quantifying endogenous analytes from complex biological matrices is fraught with challenges, including incomplete extraction and sample loss during multi-step workups. The Stable Isotope Dilution Assay (SIDA) is the definitive solution to this problem.[8][9]

The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., [²H₄]-PGFM) to the sample at the very beginning of the procedure.[10][11] This internal standard is chemically identical to the target analyte and thus experiences the same processing efficiencies and losses throughout extraction, purification, and derivatization.[12] The final measurement is not based on the absolute signal of the analyte, but on the ratio of the signal from the endogenous analyte to that of the isotope-labeled internal standard. This ratio remains constant regardless of sample loss, providing a highly accurate and precise quantification.[8]

Experimental Workflow and Protocol

The entire process, from sample receipt to data generation, follows a logical and validated sequence.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Add_IS Spike with [²H₄]-PGFM Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (C18 Cartridge) Add_IS->SPE Drydown1 Evaporate to Dryness (Nitrogen Stream) SPE->Drydown1 Ester Step 1: PFB Esterification (PFB-Br, 60°C) Drydown1->Ester Drydown2 Evaporate to Dryness Ester->Drydown2 Oxime Step 2: Methoximation (MeOx-HCl, 60°C) Drydown2->Oxime Silyl Step 3: Silylation (BSTFA, 60°C) Oxime->Silyl GCMS GC-MS Analysis (NICI, Selected Ion Monitoring) Silyl->GCMS Data Data Processing (Calculate Analyte/IS Ratio) GCMS->Data Quant Final Quantification Data->Quant

Caption: Workflow for PGFM analysis.

Materials and Reagents
  • Solvents: Acetonitrile, Ethyl Acetate, Hexane, Pyridine (all HPLC or GC grade).

  • Standards: PGFM and [²H₄]-PGFM analytical standards.

  • Derivatization Reagents:

    • Pentafluorobenzyl bromide (PFB-Br).

    • N,N-Diisopropylethylamine (DIPEA).

    • Methoxyamine hydrochloride (MeOx-HCl).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • SPE: C18 Solid-Phase Extraction cartridges.

  • Equipment: Nitrogen evaporator, heating block/thermomixer, GC-MS system.

Step-by-Step Protocol
  • Sample Preparation and Extraction: a. To 1 mL of biological sample (e.g., plasma), add a known quantity (e.g., 500 pg) of [²H₄]-PGFM internal standard solution. Vortex briefly. b. Condition a C18 SPE cartridge by washing sequentially with 2 mL of ethyl acetate followed by 2 mL of water. c. Load the sample onto the cartridge. d. Wash the cartridge with 2 mL of water, followed by 2 mL of hexane to remove interfering lipids. e. Elute the prostaglandins with 2 mL of ethyl acetate. f. Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45°C.[13]

  • Derivatization: a. PFB Esterification: i. Reconstitute the dried residue in 50 µL of acetonitrile. ii. Add 10 µL of a solution containing 10% PFB-Br and 5% DIPEA in acetonitrile. iii. Cap the vial tightly and heat at 60°C for 30 minutes. iv. Evaporate the reaction mixture to dryness under a stream of nitrogen. b. Methoximation: i. Add 50 µL of a 20 mg/mL solution of Methoxyamine HCl in pyridine to the dried residue.[7] ii. Cap the vial and heat at 60°C for 60 minutes. c. Silylation: i. Cool the vial to room temperature. ii. Add 50 µL of BSTFA + 1% TMCS.[7] iii. Cap the vial and heat at 60°C for 45 minutes. iv. Cool to room temperature. The sample is now ready for injection.

Instrumental Analysis: GC-MS Parameters

The derivatized sample is analyzed using GC-MS, typically operating in the Negative Ion Chemical Ionization (NICI) mode for maximum sensitivity. Quantification is performed using Selected Ion Monitoring (SIM).

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmProvides good separation for silylated compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for MS applications.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial 150°C, ramp 20°C/min to 300°C, hold for 5 minOptimized to elute the PGFM derivative in a reasonable time with good peak shape.
MS Ion Source Negative Ion Chemical Ionization (NICI)Maximizes sensitivity for the PFB derivative.[3]
Reagent Gas Methane or AmmoniaUsed to generate the thermal electrons for electron capture.
Ion Source Temp. 150°COptimal temperature for NICI.
SIM Ions (m/z) Monitor the [M-PFB]⁻ fragment ionThis is the most abundant and characteristic ion in NICI spectra of PFB esters.[3]
PGFM derivative: m/z 569Corresponds to the [M-181]⁻ ion of the fully derivatized molecule.
[²H₄]-PGFM derivative: m/z 573Corresponds to the [M-181]⁻ ion of the deuterated internal standard.

Conclusion

The successful quantification of 13,14-Dihydro-15-keto prostaglandin F1α by GC-MS is critically dependent on a well-designed and executed derivatization strategy. The three-step process of esterification, oximation, and silylation systematically addresses the chemical properties of PGFM that make it incompatible with direct GC analysis. By converting the molecule into a volatile, thermally stable, and highly detectable PFB-methoxime-TMS derivative, and by employing the robust methodology of stable isotope dilution, this protocol provides researchers with a reliable and highly sensitive tool for investigating the role of prostacyclin in health and disease.

References

  • Barrow, S. E., & Taylor, G. W. (1987). Negative ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry of prostanoid pentafluorobenzyl ester/methoxime/trimethylsilyl ether derivatives. Biomedical and Environmental Mass Spectrometry, 14(11), 651-659. [Link]

  • Chow, A. Y., & Lee, S. M. (1990). Determination of prostaglandins and thromboxane as their pentafluorobenzyl-trimethylsilyl derivatives by electron-capture gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 528(2), 469-478. [Link]

  • Jahn, U., Galano, J. M., Durand, T., & Oger, C. (2014). Protocols for the measurement of the F2-isoprostane, 15(S)-8-iso-prostaglandin F2α, in biological samples by GC-MS or GC-MS/MS coupled with immunoaffinity column chromatography. Methods in Molecular Biology, 1203, 139-151. [Link]

  • Lage, S., & El-Khoury, F. (2007). Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid β-oxidation. Clinical Chemistry, 53(8), 1467-1474. [Link]

  • Preiss, U., & Fischer, M. (2018). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 71, 84-91. [Link]

  • Wickremasinghe, A. J., & Shaw, S. R. (1978). Analysis of A, B, E, and F prostaglandins as pentafluorobenzyl esters by electron-capture gas-liquid chromatography. Prostaglandins, 16(4), 571-582. [Link]

  • Goodin, R. R. (2000). Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants. Food Technology and Biotechnology, 38(3), 177-183. [Link]

  • Mizugaki, M., Hishinuma, T., Yamaguchi, H., Kanno, K., Hirose, Y., & Nakamura, H. (1999). Microdetermination of the 6,15-diketo-13,14-dihydroprostaglandin F1alpha in human plasma using gas chromatography/selected ion monitoring with [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard. Prostaglandins & Other Lipid Mediators, 58(2-4), 187-193. [Link]

  • Chiabrando, C., Noseda, A., Noe, G., & Fanelli, R. (1993). Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes. Analytical Biochemistry, 210(2), 360-365. [Link]

  • Blair, I. A., & Waddell, K. A. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 10(4), 276-279. [Link]

  • Matthews, D. E., & Hayes, J. M. (1978). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 50(12), 1465-1473. [Link]

  • Smeds, A. I., & Pettersen, K. S. (2001). Gas Chromatographic Determination of Prostaglandins. Journal of Chromatographic Science, 39(8), 323-334. [Link]

  • Blank, I. (2002). Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research: Internal Standard and Calibration Issues. In Flavour Research at the Dawn of the Twenty-first Century (pp. 51-56). [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

  • McGuire, J. M., et al. (2016). GC-MS/MS Analyses of Biological Samples in Support of Developmental Toxic Effects on Subcutaneous Exposure of Rats to GB. Edgewood Chemical Biological Center, ECBC-TR-1322. [Link]

  • De-Menezes, E. A., et al. (2018). Salty sample derivatization protocol for GC-MS. protocols.io. [Link]

  • Stewart, L. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. [Link]

  • Gréen, K., Granström, E., Samuelsson, B., & Axen, U. (1976). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry. Prostaglandins, 12(1), 21-35. [Link]

  • De Boeck, M., & Van Bocxlaer, J. F. (2010). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Journal of Chromatography A, 1217(46), 7149-7157. [Link]

  • Shimadzu Corporation. (2023). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu Application News. [Link]

  • Fiehn, O. (n.d.). TMS Derivatization for GC-MS. Agilent Technologies. [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Kuitunen, M. L., & Söderström, M. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 3(11), 2549-2556. [Link]

  • Ferdinandi, E. S. (1970). Synthesis of Prostaglandin E2 Methyl Ester & Related Compounds. McGill University eScholarship. [Link]

  • Cave, R. J., et al. (1981). A short and efficient total synthesis of (±) prostaglandin D2 methyl ester involving a new method for the cleavage of a dimethyl-t-butylsilyl ether. Journal of the Chemical Society, Perkin Transactions 1, 2954-2958. [Link]

Sources

Selecting antibodies for 13,14-Dihydro-15-keto prostaglandin F1alpha immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Antibody Selection for 13,14-Dihydro-15-keto Prostaglandin F1


 Immunoassays 

Abstract

13,14-Dihydro-15-keto Prostaglandin F1


 (DH-15k-PGF1

) is the primary stable metabolite of Prostaglandin F1

(PGF1

), derived from the Dihomo-

-linolenic acid (DGLA) pathway. Unlike the pro-inflammatory Series 2 prostaglandins (derived from Arachidonic Acid), Series 1 prostaglandins like PGF1

often exhibit anti-inflammatory properties. Accurate quantification of DH-15k-PGF1

in biological fluids is critical for assessing DGLA metabolism and Series 1 prostaglandin flux. However, significant structural homology with the Series 2 metabolite (13,14-dihydro-15-keto-PGF2

, or PGFM) presents a major challenge. This guide details the critical parameters for selecting antibodies with the necessary specificity to discriminate between these metabolites, alongside a validated sample preparation and assay protocol.

Biological Context & Metabolic Pathway[1]

To select the correct antibody, one must understand the origin of the analyte. DH-15k-PGF1


 is formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 

-reductase pathways acting on PGF1

.

Critical Distinction:

  • Target: DH-15k-PGF1

    
     (Series 1) 
    
    
    
    Lacks C5=C6 double bond.
  • Interferent: DH-15k-PGF2

    
     (Series 2) 
    
    
    
    Contains C5=C6 double bond.

The metabolic half-life of parent PGF1


 is extremely short (<1 minute in circulation), making the stable metabolite (DH-15k-PGF1

) the preferred biomarker for in vivo synthesis.
Figure 1: Comparative Metabolic Pathways (Series 1 vs. Series 2)

ProstaglandinMetabolism cluster_series1 Series 1 (Anti-Inflammatory / DGLA) cluster_series2 Series 2 (Pro-Inflammatory / AA) DGLA Dihomo-gamma-linolenic Acid (DGLA) PGF1a Prostaglandin F1u03b1 (Unstable) DGLA->PGF1a COX-1/2 Target 13,14-Dihydro-15-keto-PGF1u03b1 (TARGET ANALYTE) PGF1a->Target 15-PGDH & u039413-Reductase Interferent 13,14-Dihydro-15-keto-PGF2u03b1 (MAJOR INTERFERENT) Target->Interferent Structural Difference: C5-C6 Single vs Double Bond AA Arachidonic Acid (AA) PGF2a Prostaglandin F2u03b1 (Unstable) AA->PGF2a COX-1/2 PGF2a->Interferent 15-PGDH & u039413-Reductase

Caption: Metabolic divergence of Series 1 (DGLA) and Series 2 (AA) prostaglandins. The target analyte differs from the major interferent only by the saturation of the C5-C6 bond.

Antibody Selection Criteria

The success of the immunoassay hinges on the antibody's ability to "read" the C5-C6 saturation state. Standard polyclonal antibodies raised against the core prostaglandin structure often cross-react 10-50% with the Series 2 homolog due to the identical cyclopentane ring and side-chain termini.

A. Immunogen Design Strategy

When screening for commercial antibodies or commissioning custom production, verify the immunogen coupling chemistry:

  • C1-Coupling (Carboxyl Terminus): Exposes the cyclopentane ring and the C5-C6 region. Preferred. This orients the molecule so the antibody binds the distinctive upper side chain.

  • C9/C11-Coupling (Ring Coupling): Often masks the ring structure and forces recognition of the tails. Less likely to discriminate C5=C6.

B. Specificity Specifications (The "Golden Rule")

Select an antibody (typically rabbit polyclonal or high-affinity monoclonal) that meets the following cross-reactivity (CR) profile:

Analyte / InterferentStructural FeatureMax Acceptable CRIdeal CR
13,14-dh-15k-PGF1

Target (C5-C6 Single) 100% 100%
13,14-dh-15k-PGF2

C5=C6 Double Bond< 5.0%< 1.0%
PGF1

Parent (C13=C14, 15-OH)< 1.0%< 0.1%
6-keto-PGF1

PGI2 Metabolite (C6-Ketone)< 1.0%< 0.1%
PGE2 MetabolitesRing Ketone (C9)< 0.1%< 0.01%

Why this matters: In many inflammatory states, Series 2 prostaglandins (PGF2


) are produced at 10x-100x higher concentrations than Series 1. Even a 5% cross-reactivity can lead to a 500% error in quantifying DH-15k-PGF1

.

Protocol: Sample Preparation (Solid Phase Extraction)

Direct assay of plasma is not recommended due to protein binding (albumin) and lipid interference. Solid Phase Extraction (SPE) is mandatory for reliable quantitation.

Reagents:

  • SPE Cartridges: C18 (Octadecyl) or HLB (Hydrophilic-Lipophilic Balance), 200 mg bed.

  • Acidification Buffer: 2M Citric Acid or 1M HCl.

  • Elution Solvent: Ethyl Acetate containing 1% Methanol.

Step-by-Step Methodology:

  • Sample Acidification:

    • To 1 mL of plasma/urine, add 100 µL of Acidification Buffer to lower pH to ~3.5.

    • Rationale: Protonation of the carboxyl group (COOH) increases hydrophobicity, improving retention on the C18 column.

  • Column Conditioning:

    • Rinse SPE column with 2 mL Methanol.

    • Rinse with 2 mL Ultra-pure water.

  • Loading:

    • Apply acidified sample to the column. Flow rate: < 1 mL/min (gravity or low vacuum).

  • Washing:

    • Wash with 2 mL Water (removes salts/proteins).

    • Wash with 2 mL Hexane (removes non-polar fats/cholesterol). Critical step for lipidomics.

  • Elution:

    • Elute prostaglandins with 2 mL Ethyl Acetate (containing 1% Methanol).

  • Evaporation:

    • Evaporate eluate to dryness under a stream of Nitrogen gas (N2) or vacuum centrifugation.

    • Caution: Do not use heat (>30°C) as prostaglandins can degrade.

  • Reconstitution:

    • Dissolve residue in 250 µL of Immunoassay Buffer (EIA Buffer).

Protocol: Competitive ELISA Workflow

This protocol assumes a competitive immunoassay format, where the free antigen (sample) competes with a tracer (Acetylcholinesterase-linked or HRP-linked DH-15k-PGF1


) for limited antibody binding sites.

Assay Logic Diagram:

ELISAWorkflow Step1 1. Plate Coating (Mouse Anti-Rabbit IgG) Step2 2. Addition Phase (Sample + Tracer + Specific Ab) Step1->Step2 Step3 3. Competition (Incubate 18h @ 4°C) Step2->Step3 Equilibrium Step4 4. Wash Step (Remove Unbound Tracer) Step3->Step4 Step5 5. Development (Substrate Addition) Step4->Step5 Step6 6. Read & Calc (Inverse Relationship) Step5->Step6

Caption: Competitive ELISA workflow. Signal is inversely proportional to the concentration of DH-15k-PGF1


 in the sample.

Detailed Steps:

  • Plate Setup: Use a 96-well microplate coated with Mouse Anti-Rabbit IgG (if using a Rabbit primary antibody). This "capture" layer orients the specific antibody correctly.

  • Standard Curve Preparation:

    • Prepare serial dilutions of authentic DH-15k-PGF1

      
       standard in EIA Buffer.
      
    • Range: 5 pg/mL to 1000 pg/mL.

  • Addition (in order):

    • 100 µL Sample or Standard.

    • 50 µL Tracer (Enzyme-linked DH-15k-PGF1

      
      ).
      
    • 50 µL Specific Antibody (Selected Anti-DH-15k-PGF1

      
      ).
      
  • Incubation:

    • Cover and incubate for 18 hours at 4°C .

    • Rationale: Long, cold incubation maximizes sensitivity (lower limit of detection) compared to rapid room-temperature incubation.

  • Wash:

    • Wash plate 5 times with Wash Buffer (PBS + 0.05% Tween 20).

  • Development:

    • Add 200 µL Ellman’s Reagent (for AChE tracer) or TMB (for HRP tracer).

    • Incubate 60-90 minutes in the dark.

  • Reading:

    • Read absorbance at 412 nm (AChE) or 450 nm (TMB).

Validation & Quality Control

To ensure scientific integrity, the assay must be self-validating.

  • Spike-and-Recovery: Spike known concentrations of DH-15k-PGF1

    
     into the biological matrix (plasma) before extraction.
    
    • Acceptance Criteria: 80-120% recovery.

  • Linearity of Dilution: Serially dilute a high-concentration sample. The calculated concentration should remain consistent (corrected for dilution factor).

  • Parallelism: The slope of the sample dilution curve must be statistically parallel to the standard curve. This confirms the antibody is binding the same molecule in the sample as in the standard.

References

  • Granström, E., & Samuelsson, B. (1971). On the metabolism of prostaglandin F2 in female subjects. Journal of Biological Chemistry, 246(17), 5254-5263. (Foundational work establishing 13,14-dh-15k metabolites as stable markers).
  • Powell, W. S. (1982). Rapid extraction of arachidonic acid metabolites from biological samples using octadecylsilyl silica. Methods in Enzymology, 86, 467-477. (Standard protocol for SPE of prostaglandins).
  • Peskar, B. A., et al. (1980). Radioimmunoassay of prostaglandins and thromboxane B2.[1] Pharmaceutisch Weekblad: Scientific Edition, 2(4), 125-136. (Discusses cross-reactivity challenges in PG immunoassays).

Sources

Application Note: Storage and Handling Protocols for 13,14-Dihydro-15-keto Prostaglandin F1α Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

13,14-Dihydro-15-keto Prostaglandin F1α (13,14-dh-15k-PGF1α) is a biologically significant metabolite of Prostaglandin F1α (PGF1α).[1] While PGF1α itself is a hydrolysis product of Prostacyclin (PGI2) and a metabolite of Dihomo-gamma-linolenic acid (DGLA), its downstream conversion to 13,14-dh-15k-PGF1α represents a critical inactivation pathway mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and Δ13-15-ketoprostaglandin reductase.

Accurate quantification of this metabolite relies heavily on the integrity of the analytical standard. Prostaglandoids are notoriously labile; improper storage can lead to dehydration, epimerization, or oxidative degradation, resulting in compromised calibration curves and erroneous biological data. This guide provides a rigorous, self-validating protocol for the storage, handling, and reconstitution of 13,14-dh-15k-PGF1α standards.

Chemical Profile & Physical Properties[1]

Understanding the physicochemical nature of the analyte is the first step in ensuring stability.

PropertySpecification
Formal Name 9α,11α-dihydroxy-15-oxo-prostan-1-oic acid
CAS Number 29044-75-5
Molecular Formula C₂₀H₃₆O₅
Molecular Weight 356.5 g/mol
Physical State Crystalline Solid or Solution (typically in Methyl Acetate)
Purity ≥95%
UV Maximum 230 nm (characteristic of the enone system if conjugated, though this molecule is saturated at C13-14)

Critical Storage Parameters

The stability of 13,14-dh-15k-PGF1α is governed by three primary vectors: Temperature , Solvent Environment , and Atmosphere .

Temperature Control
  • Long-term Storage (Solid/Stock): Must be stored at -20°C or lower.[2] For storage exceeding 1 year, -80°C is recommended to virtually arrest all chemical kinetics.

  • Working Solutions: Keep on ice (4°C) during use. Never leave at room temperature for >1 hour.

Solvent Systems

Commercial standards are often supplied in Methyl Acetate . This is deliberate:

  • Methyl Acetate: Excellent for stability; prevents transesterification and limits oxidation.

  • Ethanol/DMSO: Suitable for biological experiments but less stable for long-term storage than methyl acetate.

  • Aqueous Buffers (PBS): High Risk. Prostaglandins in aqueous solution are susceptible to pH-dependent degradation (dehydration to PGA/PGB-like structures). Only prepare aqueous dilutions immediately prior to use.

Atmospheric Protection
  • Oxidation: The hydroxyl groups and the ketone moiety are sensitive to reactive oxygen species.

  • Protocol: Always store under a blanket of inert gas (Argon or Nitrogen ). Tight caps are insufficient; parafilm sealing is mandatory for long-term freezers.

Metabolic Context & Signaling Pathway

To understand the relevance of this standard, one must visualize its position in the eicosanoid cascade. The diagram below illustrates the enzymatic conversion from PGF1α.

G PGI2 Prostacyclin (PGI2) (Unstable) PGF1a Prostaglandin F1α (Biologically Active) PGI2->PGF1a Non-enzymatic Hydrolysis KetoPGF1a 15-keto-PGF1α (Intermediate) PGF1a->KetoPGF1a 15-PGDH (Oxidation) Metabolite 13,14-dihydro-15-keto-PGF1α (Stable Metabolite) KetoPGF1a->Metabolite Δ13-Reductase (Saturation)

Figure 1: Metabolic pathway showing the generation of 13,14-dihydro-15-keto-PGF1α from its precursors. The saturation of the 13,14 double bond renders this metabolite biologically distinct.

Protocol: Handling & Reconstitution

Objective: To transfer the standard from its shipping solvent (Methyl Acetate) to a working assay buffer without inducing degradation.

Materials Required[3][4][5][6]
  • Nitrogen (N₂) gas stream (Gentle flow).

  • High-purity solvent (Ethanol, DMSO, or DMF).

  • Assay Buffer (e.g., PBS, pH 7.2).[1][3][2][4]

  • Amber glass vials (silanized preferred).

Step-by-Step Methodology
  • Evaporation (The "Dry Down"):

    • If the standard is supplied in methyl acetate, do not add aqueous buffer directly. This will cause precipitation.

    • Place the vial under a gentle stream of Nitrogen gas.

    • Evaporate the solvent until the vial appears dry.

    • Precaution: Do not over-dry or heat. Remove the gas stream immediately upon solvent disappearance.

  • Primary Solubilization (Stock Solution):

    • Resuspend the lipid film in 100% Ethanol or DMSO .

    • Target Concentration: 10 mg/mL (Ethanol) or 50 mg/mL (DMSO).

    • Purge the headspace with Nitrogen, cap tightly, and vortex gently.

    • Validation: Inspect for clarity.[5] Any turbidity indicates incomplete solubilization.

  • Aqueous Dilution (Working Solution):

    • Dilute the Stock Solution into your assay buffer (e.g., PBS).

    • Solubility Limit: Ensure the final organic solvent concentration is <5% to avoid cellular toxicity, and the lipid concentration does not exceed 2 mg/mL in PBS.

    • Timing: Perform this step <30 minutes before the assay.

Protocol: Long-Term Storage & Aliquoting

Objective: To prevent freeze-thaw degradation cycles.

  • Aliquot Immediately: Upon first reconstitution (Step 5.2), divide the Stock Solution into single-use aliquots (e.g., 10 µL or 50 µL).

  • Vial Selection: Use amber glass vials with Teflon-lined caps. Avoid polypropylene (plastic) tubes for long-term storage of high-concentration lipid stocks, as lipids can adsorb to the plastic walls.

  • Inert Gas Purge: Gently blow Argon or Nitrogen into each vial before capping to displace oxygen.

  • Freezing: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

  • Labeling: Mark the date of reconstitution. Discard aliquots older than 1 year (if in solvent) or 2 years (if solid).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Precipitation in Buffer Concentration too high or organic solvent % too low.Ensure concentration in PBS is <2 mg/mL. Increase ethanol content slightly if assay permits.
Loss of Signal (ELISA/MS) Adsorption to plasticware.Use silanized glass vials for stock solutions. Switch to "Low-Bind" plastic tips.
Extra Peaks in LC-MS Oxidation or Epimerization.Check storage temp. If stored >6 months at -20°C, verify purity. Ensure pH of buffer was neutral (pH 7.2).
Yellowing of Solution Oxidation.Discard immediately. Oxygen exposure has occurred.[5]

References

  • Samuelsson, B., et al. (1978).[4] "Prostaglandins and Thromboxanes."[4][6] Annual Review of Biochemistry, 47, 997-1029.[4]

  • Pace-Asciak, C.R., et al. (1970).[1] "Metabolism of prostaglandin F1alpha by the rat stomach." Biochimica et Biophysica Acta, 218, 288-295.[1]

Sources

High-performance liquid chromatography separation of prostaglandin metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Challenge

Prostaglandins (PGs) are lipid mediators derived from arachidonic acid via the cyclooxygenase (COX) pathway. In drug development and metabolic profiling, the quantification of these compounds is complicated by two primary factors: structural isomerism and chemical instability .

The most critical analytical bottleneck is the separation of Prostaglandin E2 (PGE2) from Prostaglandin D2 (PGD2) . These are positional isomers (


, MW 352.5) with identical molecular weights. While tandem mass spectrometry (MS/MS) can differentiate them based on unique fragmentation patterns, cross-talk is common. Therefore, baseline chromatographic separation  is the only way to ensure data integrity.

This guide provides a validated, self-consistent workflow for the extraction and HPLC separation of PG metabolites, prioritizing the preservation of these labile compounds.

Pre-Analytical Workflow: Sample Preparation

Prostaglandins degrade rapidly ex vivo. PGE2 dehydrates into PGA2 and PGB2 under alkaline conditions or excessive heat. The following Solid Phase Extraction (SPE) protocol is designed to maximize recovery while minimizing on-column degradation.

Critical Control Points
  • COX Inhibition: Immediately upon sample collection, add Indomethacin (10 µM) to prevent artificial PG generation during handling.

  • Temperature: All sample processing must occur at 4°C.

  • pH Control: Acidification is required for SPE retention, but pH < 3.0 can induce acid-catalyzed degradation. Target pH 3.5.

Validated SPE Protocol (C18)[1][2][3]
StepActionReagent/ConditionMechanism
1.[1][2] Pre-treatment Acidify SampleAdd 2M Formic Acid to reach pH 3.5Protonates carboxylic acid group (

) to increase hydrophobicity for C18 retention.
2. Conditioning Activate Cartridge1. Methanol (2 mL)2. Water pH 3.5 (2 mL)Solvates C18 chains; equilibrates pH.
3. Loading Load SampleGravity flow or low vacuum (< 2 mL/min)Allows sufficient interaction time with stationary phase.
4. Wash Remove Interferences15% Ethanol in WaterRemoves polar impurities and salts without eluting PGs.
5. Elution Recover AnalytesEthyl Acetate (2 x 1 mL)Disrupts hydrophobic interactions; elutes PGs.
6. Reconstitution Solvent SwapEvaporate under

stream; Reconstitute in Mobile Phase A
Prepares sample for HPLC injection. Do not use 100% organic solvent (causes peak fronting).
Workflow Visualization

SPE_Workflow Sample Biological Sample (+ COX Inhibitor) Acid Acidification (pH 3.5) Sample->Acid Protonation Load SPE Load (C18 Cartridge) Acid->Load Bind Wash Wash Step (15% EtOH) Load->Wash Remove Salts Elute Elution (Ethyl Acetate) Wash->Elute Recover Lipids Recon Reconstitution (Mobile Phase) Elute->Recon Prep for LC

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for prostaglandin isolation.

Chromatographic Strategy

Stationary Phase Selection

For the separation of PGE2 and PGD2, standard C18 columns often struggle with resolution.

  • Recommended: C18 with high carbon load or Phenyl-Hexyl chemistries. The Phenyl-Hexyl phase offers

    
     interactions that help discriminate between the spatial configurations of the isomers.
    
  • Particle Size: 1.7 µm or 1.8 µm (UHPLC) is recommended for sharp peak shapes and resolution

    
    .
    
Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid (pH ~2.7).

    • Why? Maintains the protonated state (

      
      ) ensuring interaction with the hydrophobic stationary phase.
      
    • Avoid: Phosphate buffers (incompatible with MS).

  • Organic Modifier: Acetonitrile (ACN).[3][2]

    • Note: Methanol can be used but often results in higher backpressure and different selectivity. ACN is preferred for sharper peaks in PG analysis.

Protocol: LC-MS/MS Separation of PGE2 and PGD2[1][2][6][7]

This protocol is optimized for a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.

Instrument Parameters:

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 35°C (Do not exceed 40°C to prevent degradation).

  • Autosampler Temperature: 4°C (Critical for stability).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Curve
0.09010Initial
1.09010Hold
8.05050Linear
8.5595Wash
10.0595Wash
10.19010Re-equilibrate
13.09010End

Mass Spectrometry Settings (ESI Negative Mode): Prostaglandins ionize best in negative mode


.
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
PGE2 351.2271.22420
PGD2 351.2271.22420
PGF2

353.2309.22622
6-keto-PGF1

369.2163.12824

Note: Since PGE2 and PGD2 share the same transition (351->271), retention time is the only differentiator.

Separation Logic Diagram

LC_Separation Mix Sample Mixture (PGE2 + PGD2 + PGF2a) Column C18 / Phenyl-Hexyl Column (Stationary Phase) Mix->Column Sep Differential Partitioning Column->Sep Mobile Mobile Phase Gradient (Acidic pH) Mobile->Column PGF Elutes First (Most Polar) Sep->PGF Low %B PGE Elutes Second (PGE2) Sep->PGE Mid %B PGD Elutes Third (PGD2) Sep->PGD Mid %B Detect MS/MS Detection (MRM Mode) PGF->Detect PGE->Detect PGD->Detect

Figure 2: Chromatographic separation logic. PGF2


 elutes earliest due to higher polarity (two hydroxyls), followed by the critical pair PGE2 and PGD2.

Troubleshooting & Validation

"Ghost" Peaks (The Dehydration Artifact)

If you observe peaks at m/z 333 (PGA2/PGB2) that were not present in the original sample, it indicates on-column degradation.

  • Cause: Column temperature > 45°C or mobile phase pH < 2.5.

  • Solution: Lower column oven to 30°C and ensure Formic Acid concentration does not exceed 0.1%.

Peak Tailing
  • Cause: Secondary interactions between the free carboxylic acid and silanols on the silica surface.

  • Solution: Ensure the column is "fully end-capped." If tailing persists, increase buffer strength slightly (e.g., 2mM Ammonium Formate + 0.1% Formic Acid).

Retention Time Drift
  • Cause: pH fluctuation in the aqueous mobile phase.[4]

  • Solution: Prepare Mobile Phase A fresh daily. Formic acid is volatile and evaporation changes the pH over time.

References

  • Springer Protocols (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS.[5] Methods in Molecular Biology.[5]

  • Schmidt, R., et al. (2005). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins, Leukotrienes and Essential Fatty Acids.

  • Arbor Assays. Eicosanoid Sample Extraction Protocol.

  • Creative Proteomics. Prostaglandins Analysis Service: LC-MS/MS Methodologies.

  • Walsh Medical Media. Stability-Indicating HPLC Method for Determination of Prostaglandin E1.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 13,14-Dihydro-15-keto prostaglandin F1alpha (PGFM) ELISA Kits

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for our 13,14-Dihydro-15-keto prostaglandin F1alpha (PGFM) ELISA kits. This guide is designed for researchers, scientists, and drug development professionals to enhance assay sensitivity and troubleshoot common issues. As your dedicated scientific partner, this resource provides in-depth, field-proven insights to ensure the accuracy and reproducibility of your results.

Understanding the PGFM Competitive ELISA

The this compound (PGFM) ELISA is a competitive immunoassay designed to quantitatively measure PGFM in various biological samples, including serum, plasma, urine, fecal extracts, and tissue culture media.[1][2][3] PGFM is a stable metabolite of prostaglandin F2-alpha (PGF2α) and serves as a reliable biomarker for PGF2α activity, which is crucial in various physiological processes, particularly in reproductive endocrinology.[2][4][5]

In this competitive format, PGFM present in the sample competes with a fixed amount of enzyme-labeled PGFM (PGFM conjugate) for a limited number of binding sites on a PGFM-specific antibody. The assay is typically performed in a microtiter plate pre-coated with a secondary antibody that captures the primary PGFM antibody.[2][3] After incubation, unbound components are washed away, and a substrate is added. The resulting color development is inversely proportional to the concentration of PGFM in the sample.[2] Higher concentrations of PGFM in the sample lead to less binding of the PGFM conjugate and, consequently, a weaker signal.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the PGFM ELISA kit?

A1: The PGFM ELISA is a competitive enzyme-linked immunosorbent assay. In the wells of a microplate coated with a capture antibody, the PGFM in your sample competes with a known amount of enzyme-conjugated PGFM for binding to a limited amount of specific primary antibody.[2][3] The amount of color developed by the enzyme's substrate is inversely proportional to the concentration of PGFM in your sample.

Q2: What types of samples can be used with this kit?

A2: This kit is versatile and has been validated for use with a variety of sample types, including serum, plasma, urine, fecal extracts, and tissue culture media.[1][2][5]

Q3: How should I store the kit?

A3: Upon receipt, store the kit at the temperature indicated on the kit box, typically 2-8°C for most components, with some reagents possibly requiring -20°C storage.[6] Always refer to the kit's manual for specific storage instructions. Improper storage can degrade reagents and lead to poor assay performance.[7]

Q4: Can I use reagents from different kit lots?

A4: No, it is strongly advised not to mix reagents from different kit lots.[1][8] Each kit is quality-controlled as a complete set, and lot-to-lot variations can lead to inaccurate and inconsistent results.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Signal or Poor Sensitivity

A weak or absent signal is a common issue that can prevent accurate quantification of PGFM, especially in samples with low concentrations.

Q: My standard curve is flat, or the overall signal is very low across the entire plate. What could be the cause?

A: This issue can stem from several factors related to reagent preparation, incubation, or the assay procedure itself.

Potential CauseRecommended Solution & Scientific Rationale
Incorrect Reagent Preparation or Addition Double-check all reagent dilutions and ensure they were added in the correct order as specified in the protocol.[7] An error in the preparation of standards, antibodies, or conjugate will directly impact the assay's outcome.
Expired or Improperly Stored Reagents Verify the expiration dates of all kit components.[7] Reagents stored incorrectly or used past their expiration date may have lost activity. For example, the HRP conjugate is sensitive to degradation.
Inadequate Incubation Times or Temperatures Ensure all incubation steps are performed for the specified duration and at the correct temperature.[9] Shorter incubation times may not be sufficient for the binding reactions to reach equilibrium. All reagents should be brought to room temperature before use.[4][10]
Ineffective Plate Shaking For some protocols, orbital shaking during incubation is critical to ensure adequate mixing and facilitate binding. If the plate is not shaken, the signal can be reduced by as much as 50%.[1][4]
Contaminated Stop Solution or Substrate The TMB substrate is light-sensitive and should be protected from light.[10][11] If the substrate appears blue before use, it is contaminated and should be discarded.[10][11] Also, ensure that solutions containing sodium azide do not come into contact with the HRP conjugate, as azide is an inhibitor of peroxidase activity.[1]
Low Antibody Affinity The sensitivity of an immunoassay is fundamentally dependent on the affinity of the antibodies used.[12] While this is an inherent property of the kit, optimizing other parameters can help maximize the performance of the provided antibodies.
Issue 2: High Background

High background noise can mask the specific signal, leading to a reduced dynamic range and inaccurate results.

Q: The optical density (OD) values for my zero standard (B0) and even the non-specific binding (NSB) wells are excessively high. What should I do?

A: High background is often due to non-specific binding of assay components or issues with the washing steps.

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Washing Increase the number of wash cycles and/or the soaking time during each wash. Ensure that the wells are completely filled and aspirated during each wash step. Inadequate washing fails to remove unbound antibodies and conjugate, leading to a high background signal.
Contaminated Wash Buffer Prepare fresh wash buffer for each assay. Bacterial or fungal contamination in the buffer can interfere with the assay.
High Conjugate Concentration If you are preparing your own conjugate solution, ensure the dilution is correct. An overly concentrated conjugate solution can lead to increased non-specific binding.[11]
Cross-Contamination Avoid splashing reagents between wells.[13] Use fresh pipette tips for each standard and sample. Cross-contamination can lead to erroneously high signals in adjacent wells.
Prolonged Color Development Adhere strictly to the incubation time for the TMB substrate as specified in the protocol.[11] Extending this time will lead to an overall increase in signal, including the background.
Light Exposure of Substrate Keep the TMB substrate in the dark until use and during incubation.[7][10] Light exposure can cause premature color development, resulting in a high background.
Issue 3: High Variability (Poor Precision)

High coefficient of variation (%CV) between replicate wells makes it difficult to obtain reliable and reproducible data.

Q: I'm observing significant differences in OD values between my duplicate or triplicate wells for standards and samples. How can I improve my precision?

A: High variability is often linked to inconsistencies in pipetting, temperature gradients across the plate, or improper mixing.

Potential CauseRecommended Solution & Scientific Rationale
Inaccurate Pipetting Ensure your pipettes are calibrated. Use proper pipetting techniques, such as pre-wetting the tip and ensuring no air bubbles are present.[9] Inconsistent volumes of samples, standards, or reagents will lead to high variability.
Improper Mixing of Reagents Thoroughly mix all reagents before use, taking care not to create foam.[10] Ensure standards and samples are well-mixed before adding them to the wells.
Temperature Gradients ("Edge Effect") Avoid stacking plates during incubation, as this can create temperature differences between the inner and outer wells.[8] Using a plate sealer helps to ensure uniform temperature across the plate.
Inconsistent Incubation Times Add reagents to all wells in a consistent and timely manner.[10] A significant delay between adding reagents to the first and last wells can introduce variability.
Incomplete Washing Ensure that the washing procedure is uniform across all wells. Residual wash buffer in some wells can dilute the subsequent reagents and affect the reaction. Pat the plate dry on absorbent paper after the final wash.[10][11]

Advanced Optimization: Tackling Matrix Effects

The "matrix" refers to all the components in a sample other than the analyte of interest.[14][15] These components, such as proteins, lipids, and salts, can interfere with the antibody-antigen binding, a phenomenon known as the matrix effect.[16][17] This is a common challenge when working with complex biological samples like serum and plasma.

Q: How can I determine if my samples are affected by matrix effects?

A: A spike-and-recovery experiment is a reliable way to test for matrix effects. Add a known amount of the PGFM standard to your sample matrix and compare the measured concentration to the expected concentration. A recovery rate outside the range of 80-120% suggests the presence of a significant matrix effect.[14][15]

Q: My results indicate a matrix effect. What are the strategies to mitigate it?

A: Several approaches can be taken to minimize matrix interference.

Protocol: Mitigating Matrix Effects
  • Sample Dilution: This is the simplest and most common method.

    • Step 1: Dilute your samples in the provided assay buffer. A starting dilution of 1:2 to 1:5 is recommended.[16] Serum and plasma samples often require a minimum dilution of 1:8.[1][4]

    • Step 2: Re-run the diluted samples in the assay.

    • Rationale: Dilution reduces the concentration of interfering substances to a level where they no longer significantly impact the assay's accuracy.[14][16] Remember to account for the dilution factor when calculating the final concentration.

  • Matrix Matching:

    • Step 1: If possible, obtain a sample matrix that is free of the analyte (PGFM).

    • Step 2: Use this analyte-free matrix to prepare your standard curve dilutions instead of the standard assay buffer.

    • Rationale: This ensures that your standards and samples have a similar matrix composition, thus equalizing the matrix effects across the assay and improving accuracy.[16]

Visualizing the Workflow

Understanding the sequence of steps is crucial for a successful ELISA. Below are diagrams illustrating the competitive ELISA principle and a standard experimental workflow.

Caption: Competitive binding principle in the PGFM ELISA.

ELISA_Workflow prep Prepare Standards & Samples add_reagents Add Standards/Samples, PGFM Conjugate, & PGFM Antibody to Plate prep->add_reagents incubate1 Incubate with Shaking (e.g., 1 hour at RT) add_reagents->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate in Dark (e.g., 30 mins at RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate Results read_plate->analyze

Caption: Standard experimental workflow for the PGFM ELISA.

References

  • Cattle PGFM(Prostaglandin F Metabolite) ELISA Kit. ELK Biotechnology. Available from: [Link]

  • Beware of Matrix Effects in Your ELISA Assay. Advansta Inc. Published March 25, 2015. Available from: [Link]

  • Dog PGFM(Prostaglandin F Metabolite) ELISA Kit. ELK Biotechnology. Available from: [Link]

  • Matrix Effect of Samples in ELISA and Its Solutions. EnkiLife. Available from: [Link]

  • ELISA Troubleshooting Guide. Bio-Techne. Available from: [Link]

  • 13,14-Dihydro-15-Keto-Prostaglandin F2-alpha (PGFM) ELISA Kit. Antibodies-online.com. Available from: [Link]

  • How improve the sensitivity of an ELISA? ResearchGate. Published August 14, 2017. Available from: [Link]

  • Standardisation and validation of a sensitive enzymeimmunoassay procedure to estimate 13,14-dihydro-15-keto-PGF 2α (PGFM) in mithun (Bos frontalis) plasma. Endocrine Abstracts. Available from: [Link]

  • 13,14-dihydro-15-keto Prostaglandin F2α ELISA Kit (DEIA6234). Creative Diagnostics. Available from: [Link]

  • An Extremely Highly Sensitive ELISA in pg mL−1 Level Based on a Newly Produced Monoclonal Antibody for the Detection of Ochratoxin A in Food Samples. PMC. Published July 29, 2023. Available from: [Link]

  • Matrix effects. American Research Products, Inc. Available from: [Link]

  • How to Resolve Common ELISA Issues. SpBase. Available from: [Link]

  • IMAPlate - A simple solution to improve the detection sensitivity of ELISA. ResearchGate. Available from: [Link]

  • 5 Common Pitfalls to Avoid in ELISA Experiments. Boster Bio. Published January 4, 2023. Available from: [Link]

  • Managing Matrix Interference in Immunoassays: Tips and Solutions. Bio-Connect.nl. Published November 12, 2024. Available from: [Link]

  • Common errors in manual ELISA assays and how automation can help. Automata. Available from: [Link]

Sources

Technical Support Center: Reducing Matrix Interference in 13,14-Dihydro-15-keto Prostaglandin F1α Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the analysis of 13,14-Dihydro-15-keto prostaglandin F1α (PGFM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenges associated with matrix interference in the mass spectrometric quantification of this important prostaglandin metabolite.

Introduction

13,14-dihydro-15-keto PGF1α is a key metabolite of PGF1α and serves as a valuable biomarker for its in vivo production.[1] However, its accurate quantification in biological matrices like plasma, urine, and tissue homogenates is often hampered by matrix effects. These effects, primarily ion suppression or enhancement, can significantly compromise the accuracy, precision, and sensitivity of an assay.[2][3] This guide provides a comprehensive, question-and-answer-based approach to identify, understand, and mitigate these interferences.

Troubleshooting Guide

This section addresses specific issues you might encounter during your PGFM analysis workflow.

Q1: I'm observing significant ion suppression and low sensitivity for my PGFM analyte. What are the likely causes and how can I fix this?

A1: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples and is often caused by co-eluting matrix components that compete with the analyte for ionization.[2][3][4]

Underlying Causes:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma and tissue samples.[5] Their hydrophobic nature causes them to be co-extracted with PGFM and they can significantly suppress the ionization of the target analyte.[5][6]

  • Salts and Other Endogenous Molecules: High concentrations of salts and other small molecules from the biological matrix can also interfere with the ionization process.[4]

  • Inadequate Sample Cleanup: If the sample preparation method is not effective at removing these interfering substances, ion suppression is likely to occur.[6][7]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[2][4]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can provide high extraction yields (often above 90%) with minimal ion suppression.[8] Reversed-phase SPE (e.g., using a C18 sorbent) is commonly used for prostaglandin analysis.[9]

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. It can be a simple and effective method for removing salts and other polar interferences.[8][10]

    • Phospholipid Removal (PLR) Products: Specialized PLR plates and cartridges are available that selectively remove phospholipids from the sample, leading to a significant reduction in ion suppression and improved assay robustness.[5][6]

  • Improve Chromatographic Separation:

    • Gradient Optimization: Adjusting the mobile phase gradient can help to separate the PGFM peak from co-eluting interferences.

    • Column Selection: Using a column with a different selectivity may improve the resolution between your analyte and matrix components.

  • Matrix-Matched Calibrators and Internal Standards:

    • Prepare your calibration standards in a matrix that is as close as possible to your study samples (e.g., blank plasma or an artificial matrix).[7][8] This helps to compensate for matrix effects.

    • The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

Q2: My chromatograms show poor peak shape (e.g., tailing, fronting, or split peaks) for PGFM. What could be the issue?

A2: Poor peak shape can be indicative of several problems, ranging from the sample preparation and injection to the chromatographic conditions and column health.[11][12]

Potential Causes and Solutions:

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and the column stationary phase.[11]- Adjust the mobile phase pH. - Use a different column with a more inert stationary phase.
Column contamination.[11][13]- Flush the column with a strong solvent. - If the problem persists, replace the column.
Peak Fronting Column overload (injecting too much sample).[13]- Reduce the injection volume or dilute the sample.
Sample solvent is stronger than the mobile phase.- Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Split Peaks Partially clogged column frit.[11]- Back-flush the column. If this doesn't work, the column may need to be replaced.
Injection solvent issues.[11]- Ensure the sample is fully dissolved in the injection solvent.
Q3: I'm seeing high background noise and extraneous peaks in my chromatograms. How can I identify the source and eliminate it?

A3: High background noise and extraneous peaks can originate from various sources, including contaminated solvents, system contamination, or carryover from previous injections.[12][14]

Troubleshooting Steps:

  • Blank Injections: Inject a blank solvent (the same as your mobile phase) to see if the noise and extra peaks are present. If they are, the contamination is likely in your LC-MS system or solvents.

    • Solution: Use fresh, high-purity LC-MS grade solvents and flush the system thoroughly.[13]

  • Reagent Blank: Prepare a blank sample that goes through the entire extraction process. This will help identify any contamination introduced during sample preparation.

    • Solution: Check all reagents and labware for potential sources of contamination.[7]

  • Carryover Evaluation: Inject a blank sample immediately after a high-concentration standard or sample. If you see a peak for your analyte, you have a carryover issue.

    • Solution: Optimize the needle wash method on your autosampler, using a strong solvent to effectively clean the injection system between runs.

Frequently Asked Questions (FAQs)

What is the best sample preparation technique for PGFM analysis?

Solid-phase extraction (SPE) is widely regarded as a highly effective and selective method for preparing eicosanoids like PGFM from biological matrices.[8][15] It generally provides cleaner extracts and higher recoveries compared to liquid-liquid extraction (LLE).[15] For particularly challenging matrices with high phospholipid content, dedicated phospholipid removal (PLR) products can be used in conjunction with or as an alternative to SPE.[5][6]

Should I consider derivatization for PGFM analysis?

Derivatization is a chemical modification of the analyte to improve its analytical properties. For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of prostaglandins.[8][16] However, for liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is generally not required as PGFM can be directly analyzed.[8] In some specific cases, derivatization can be used to enhance ionization efficiency and sensitivity in LC-MS/MS.[17][18]

How can I confirm that what I'm seeing is ion suppression?

A post-column infusion experiment is a definitive way to identify and map regions of ion suppression in your chromatogram.[4][19] This involves continuously infusing a standard solution of your analyte into the mobile phase after the analytical column, while injecting a blank matrix extract. Any dip in the constant signal of your analyte corresponds to a region of ion suppression.

What are some key considerations for method validation of a PGFM assay?

A robust method validation should assess the following parameters:

  • Selectivity and Specificity: Ensure that there are no interfering peaks from the matrix at the retention time of your analyte.

  • Linearity and Range: Establish the concentration range over which the assay is accurate and precise.[20]

  • Accuracy and Precision: Determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[20][21]

  • Matrix Effect: Quantify the extent of ion suppression or enhancement caused by the matrix.[2][19]

  • Recovery: Determine the efficiency of the extraction procedure.[21]

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.

Experimental Protocols & Visualizations

Protocol: Solid-Phase Extraction (SPE) for PGFM from Plasma

This is a general protocol and may require optimization for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.[22] Do not let the sorbent go dry.

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of an acidic aqueous solution (e.g., water with 0.1% formic acid).[22][23]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate.[22]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.[22] A subsequent wash with a non-polar solvent like hexane can help remove neutral lipids.[15]

  • Elution: Elute the PGFM with a strong organic solvent, such as methanol or ethyl acetate.[15]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[15][22]

Diagram: Troubleshooting Ion Suppression

IonSuppressionTroubleshooting start Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation start->chromatography internal_standard Use Matrix-Matched Calibrators & SIL-IS start->internal_standard spe Implement/Optimize SPE sample_prep->spe lle Consider LLE sample_prep->lle plr Use Phospholipid Removal Plates sample_prep->plr gradient Adjust Gradient Profile chromatography->gradient column Try a Different Column chromatography->column end Ion Suppression Mitigated internal_standard->end spe->end lle->end plr->end gradient->end column->end

Caption: A decision tree for troubleshooting ion suppression.

Diagram: General SPE Workflow

SPE_Workflow conditioning 1. Conditioning (Activate sorbent) equilibration 2. Equilibration (Adjust polarity) conditioning->equilibration loading 3. Sample Loading (Analyte retained) equilibration->loading washing 4. Washing (Remove interferences) loading->washing elution 5. Elution (Collect analyte) washing->elution reconstitution 6. Dry & Reconstitute (Prepare for injection) elution->reconstitution

Caption: A typical solid-phase extraction workflow.

References

  • Maddipati, K. R., & Chakravarty, A. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. Prostaglandins & Other Lipid Mediators, 134, 18-29. [Link]

  • Murphy, R. C. (2015). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. Analytical biochemistry, 477, 28-36. [Link]

  • Kita, Y., Takahashi, T., & Okuno, T. (2019). Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids. Prostaglandins & other lipid mediators, 144, 106354. [Link]

  • Serhan, C. N., & Dalli, J. (2014). Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological. The Serhan Laboratory. [Link]

  • Jun, B., & Lee, J. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, leukotrienes, and essential fatty acids, 76(6), 335–342. [Link]

  • Diva-portal.org. (2003, May 24). Literature study for selection of methods for analysing challenging oxidised lipids. [Link]

  • Semantic Scholar. (2023, August 17). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. [Link]

  • Phenomenex. (n.d.). Phospholipid Removal (PLR). [Link]

  • Duncan, K. D., Fang, R., Yuan, J., & Laskin, J. (2018). Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization. Analytical chemistry, 90(12), 7246–7252. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Phenomenex. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • ResearchGate. (n.d.). Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization | Request PDF. [Link]

  • LCGC International. (2022, April 15). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • Hormann, F. L., Sommer, S., & Heiles, S. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1957–1965. [Link]

  • Uni Wuppertal. (2019, November 4). Prostaglandins and Other Lipid Mediators Targeting esterified oxylipins by LC–MS. [Link]

  • UAB. (2016, March 10). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • CORE. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. [Link]

  • Chirilă, I., Gubandru, M., & Gâvan, A. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 15(6), 724. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • MSACL. (2019, August 29). Development and Validation of a LC-MS/MS-based Assay for Quantification of Polyunsaturated Fatty Acids from Human Plasma and Red. [Link]

  • ResearchGate. (2022, April 25). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin F2 alpha in human saliva. [Link]

  • Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]

  • Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. [Link]

  • alwsci. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • LinkedIn. (2025, May 13). Common Mistakes Preparing Samples for Chromatography-Mass Spectrometry. [Link]

  • Christians, U., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and bioanalytical chemistry, 413(23), 5849–5861. [Link]

  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Tsikas, D., & Gutzki, F. M. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International journal of molecular sciences, 23(18), 10738. [Link]

  • NIH. (2025, February 4). Ion suppression correction and normalization for non-targeted metabolomics. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Cannabis Science and Technology. (2020, September 24). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. [Link]

  • Granström, E., & Samuelsson, B. (1976). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry. Prostaglandins, 12(1), 21–35. [Link]

  • protocols.io. (2022, February 11). Protocol for PPL Solid Phase Extraction for Dissolved Organic Matter (DOM) Sample Preparation for LC-MS/MS Analysis. [Link]

  • myadlm.org. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • ResearchGate. (2022, July 3). Derivatization for GC-MS analysis?. [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • MDPI. (2025, November 25). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. [Link]

  • ResearchGate. (2025, August 9). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS | Request PDF. [Link]

  • MDPI. (2022, February 15). Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS). [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

Sources

Cross-reactivity of antibodies with 13,14-Dihydro-15-keto prostaglandin F1alpha

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Immunochemical Analysis & Cross-Reactivity of 13,14-Dihydro-15-keto Prostaglandin F1


Role:  Senior Application Scientist
Date:  February 20, 2026

Executive Summary: The "Series 1" Challenge

Welcome to the technical guide for 13,14-Dihydro-15-keto Prostaglandin F1


  (hereafter referred to as DHK-PGF1

).

As researchers, you are likely measuring this metabolite to assess the in vivo biosynthesis of Prostaglandin F1


 (PGF1

)
, a product of the Dihomo-

-linolenic acid (DGLA) pathway (Series 1 prostaglandins).

The Critical Technical Bottleneck: The primary failure point in analyzing DHK-PGF1


 is specificity . This molecule is structurally nearly identical to PGFM  (13,14-dihydro-15-keto PGF2

), the metabolite of the much more abundant Arachidonic Acid pathway (Series 2).
  • DHK-PGF1

    
    :  Series 1 (1 double bond).
    
  • PGFM (DHK-PGF2

    
    ):  Series 2 (2 double bonds).
    

Because Series 2 prostaglandins are typically present at concentrations 10–100x higher than Series 1, even minor antibody cross-reactivity (e.g., 5%) with PGFM can render your DHK-PGF1


 data invalid. This guide focuses on isolating your target signal from this "genomic noise."

Module 1: Cross-Reactivity & Specificity Matrix

Q1: My antibody datasheet claims "High Specificity," but my controls are reading high. What is cross-reacting?

Diagnosis: You are likely seeing interference from the Series 2 Metabolite (PGFM) . Most antibodies raised against the "dihydro-keto" moiety target the metabolic modification at Carbon 13-15. They often fail to distinguish the saturation state of the C5-C6 bond, which is the only difference between the Series 1 and Series 2 metabolites.

The Cross-Reactivity Hierarchy:

Analyte / InterferentStructural RelationTypical Cross-Reactivity RiskImpact on Data
DHK-PGF1

Target 100% Signal
PGFM (DHK-PGF2

)
Series 2 Analog10% – 60% (Clone dependent)CRITICAL: False Positives due to high endogenous abundance.
PGF1

Parent Molecule< 5%Low (Parent is rapidly metabolized).
6-keto-PGF1

PGI2 Metabolite< 1%Negligible (distinct hemiacetal ring).
PGE Metabolites E-Series< 0.1%Negligible.[1]

Troubleshooting Protocol:

  • Run a PGFM Spike Check: Spike a "blank" matrix with 1,000 pg/mL of authentic PGFM (13,14-dihydro-15-keto PGF2

    
    ).
    
  • Calculate % CR: If your DHK-PGF1

    
     assay reads this spike as >100 pg/mL, your cross-reactivity is >10%.
    
  • Action: If CR is high, you must separate the metabolites via HPLC prior to ELISA, or switch to LC-MS/MS.

Module 2: Visualizing the Interference Pathways

The following diagram illustrates the parallel metabolic pathways of Series 1 (Target) and Series 2 (Interferent). Note the convergence of structural similarity at the metabolite stage.

Figure 1: Parallel metabolic pathways showing the structural convergence of Series 1 and Series 2 metabolites, leading to antibody cross-reactivity.

Module 3: Sample Preparation & Matrix Interference

Q2: My plasma samples have high background noise even without the analyte. Why?

Root Cause: Prostaglandin metabolites are lipids.[1] In plasma, they bind heavily to albumin and other proteins. Furthermore, bulk plasma proteins can physically block antibody binding sites (steric hindrance) or cause non-specific binding.

The "Direct Assay" Trap: Do NOT run unextracted plasma directly in a DHK-PGF1


 ELISA. The results will be unreliable.

Required Protocol: Solid Phase Extraction (SPE) Standard validation requires removing the protein matrix.

  • Acidification:

    • Take 1 mL Plasma.

    • Add dilute HCl or Formic Acid to adjust pH to ~3.0. (This protonates the carboxylic acid group, making the lipid more hydrophobic for extraction).

  • Column Prep:

    • Use a C18 SPE cartridge (e.g., Waters Sep-Pak or equivalent).

    • Condition with Methanol

      
       Equilibrate with pH 3.0 water.
      
  • Loading & Wash:

    • Load acidified sample.

    • Wash with pH 3.0 water (removes salts/proteins).

    • Wash with 15% Ethanol/Water (removes polar interferences).

  • Elution:

    • Elute with Ethyl Acetate or Methyl Formate.

  • Reconstitution:

    • Evaporate solvent under Nitrogen.

    • Reconstitute in the Assay Buffer provided with your antibody/kit.

Module 4: Experimental Validation Workflow

Q3: How do I prove my signal is actually DHK-PGF1 and not PGFM?

If you cannot use Mass Spectrometry, you must use Chromatographic Separation coupled with ELISA.

Step-by-Step Validation:

  • Extract: Perform SPE on your sample (as above).

  • Fractionate (HPLC): Run the extract on a Reverse-Phase HPLC column.

    • Note: DHK-PGF1

      
       and PGFM have slightly different retention times due to the extra double bond in PGFM (which makes it slightly more polar/rigid).
      
  • Collect Fractions: Collect fractions every 30 seconds.

  • Immunogram: Run the ELISA on every fraction.

    • Result: You should see two peaks if both are present. The peak co-eluting with the DHK-PGF1

      
       standard is your target. The other is the interfering PGFM.
      

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures.

Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type High_Back High Background / Non-Specific Binding Issue_Type->High_Back Low_Sens Low Sensitivity / No Signal Issue_Type->Low_Sens Wash_Check Did you wash >3 times? High_Back->Wash_Check pH_Check Check Extraction pH (Must be ~3.0) Low_Sens->pH_Check Extract_Check Did you perform SPE? Wash_Check->Extract_Check Yes Fix_Wash Increase Wash Steps Wash_Check->Fix_Wash No Matrix_Int Plasma Proteins interfering. Perform SPE extraction. Extract_Check->Matrix_Int No CR_Check Check Cross-Reactivity with PGFM (Series 2) Extract_Check->CR_Check Yes Recon_Check Check Reconstitution Solvent pH_Check->Recon_Check Solvent_Err ELISA Failure. Solvent kills Ab. Evaporate fully. Recon_Check->Solvent_Err Organic Solvent?

Figure 2: Troubleshooting logic for immunochemical analysis of lipid metabolites.

References

  • Lipid Maps Structure Database. Metabolism of Prostaglandins and the distinction between Series 1 and Series 2. [Link]

  • Granström, E., & Kindahl, H. (1978). Radioimmunoassay of prostaglandins and thromboxanes.[2] Advances in Prostaglandin and Thromboxane Research. (Foundational text on cross-reactivity in PG assays).

  • Creative Diagnostics.13,14-dihydro-15-keto Prostaglandin F2

    
     ELISA Kit Manual (For comparison of PGFM cross-reactivity).
    [Link]
    

Sources

Troubleshooting low recovery of 13,14-Dihydro-15-keto prostaglandin F1alpha during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Recovery of 13,14-Dihydro-15-keto Prostaglandin F1α

Diagnostic Triage: Start Here

Before modifying your extraction protocol, you must distinguish between True Extraction Loss (physical loss of analyte) and Apparent Low Recovery (signal suppression).

The "Golden Rule" of LC-MS Troubleshooting:

  • Scenario A: Both Analyte and Internal Standard (IS) signals are low.

    • Diagnosis: Physical loss during extraction or adsorption to containers.[1]

  • Scenario B: Analyte signal is low, but IS signal is normal.

    • Diagnosis: The IS was added after the loss occurred (incorrect workflow) or equilibration time was insufficient.

  • Scenario C: Absolute peak areas are low, but the calculated concentration is correct.

    • Diagnosis: Ion suppression (Matrix Effects).[1]

Core Troubleshooting Guide

Issue 1: Adsorption to Containers (The "Invisible" Loss)

Symptom: High variability between replicates; signal decreases over time in the autosampler. Mechanism: Prostaglandins (PGs) are lipophilic carboxylic acids.[1] They bind aggressively to standard polypropylene (PP) surfaces, especially in aqueous solutions with low protein content (e.g., urine or clean buffers). Solution:

  • Switch Material: Use Borosilicate Glass or Silanized Glass vials for all preparation steps.[1]

  • Plastic Alternative: If glass is not feasible, use "LoBind" or "Low Retention" polypropylene tubes.

  • Solvent Mitigation: Never store PGs in 100% aqueous buffer. Ensure at least 10-20% organic solvent (Methanol or Acetonitrile) is present in the final reconstitution solvent to keep the analyte in solution.[1][2][3]

Issue 2: Incorrect pH During Extraction

Symptom: Analyte washes off during the loading or wash steps of SPE. Mechanism: 13,14-Dihydro-15-keto-PGF1α has a pKa of approximately 4.5 - 5.0 (carboxylic acid).[1][2][3]

  • At pH > 5.0: It is ionized (deprotonated, negatively charged). It becomes too polar to retain on C18 or standard polymeric reversed-phase sorbents.[1][2][3]

  • At pH < 3.0: Risk of acid-catalyzed degradation or lactonization.[1][2][3] Solution:

  • Adjust Sample pH: Acidify plasma/urine to pH 3.5 – 4.0 using dilute Formic Acid or Acetic Acid.[1] This ensures the molecule is neutral (protonated) and binds to the hydrophobic SPE sorbent.

  • Buffer Control: Do not use strong mineral acids (HCl) which can degrade the ketone moiety.[1]

Issue 3: Matrix Effects (Ion Suppression)

Symptom: Recovery seems low (e.g., 20%), but when you spike the analyte into a post-extracted blank matrix, the signal is still suppressed compared to a neat solvent standard. Mechanism: Phospholipids and other endogenous matrix components co-elute with the analyte, competing for charge in the ESI source. Solution:

  • Aggressive Washing: In your SPE protocol, increase the wash solvent strength. For HLB cartridges, a wash of 5-10% Methanol is safe.[1][2][3]

  • Chromatography: Improve separation.[1] PGs often elute in the "suppression zone" (early gradient).[1] Use a longer column or a slower gradient ramp to separate the analyte from the solvent front and phospholipids.

Optimized Extraction Protocols

Protocol A: Solid Phase Extraction (SPE) – Recommended

Best for: Plasma, Serum, and Urine (High Cleanliness) Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30 mg or 60 mg.[2][3]

StepSolvent/ActionCritical Technical Note
1. Sample Prep 1 mL Sample + 20 µL Internal Standard + 1 mL 0.1% Formic Acid (aq).[1]Check pH: Ensure final pH is ~3.5–4.0. Vortex for 1 min to equilibrate IS.
2. Condition 1 mL Methanol followed by 1 mL Water.[1]Do not let the cartridge dry out (if using C18). Polymeric sorbents are more forgiving.
3.[1] Load Load pre-treated sample at gravity flow or low vacuum (~1 mL/min).Slow flow allows sufficient interaction time with the sorbent.
4. Wash 1 1 mL 5% Methanol in 0.1% Formic Acid.Removes salts and proteins. Keeps analyte protonated.
5. Wash 2 1 mL Hexane (Optional but recommended for Plasma).[1]Removes neutral lipids/fats.[1] PGs will not elute in Hexane.
6. Elute 1 mL Methanol (or Ethyl Acetate for cleaner extracts).[1]Collect in Glass tubes.
7. Evaporate Dry under Nitrogen stream at 35°C.Do not overheat. PGs are heat-sensitive.[1][2][3]
8. Reconstitute 100 µL Mobile Phase (e.g., 30% ACN in Water).Vortex well. Transfer to glass autosampler vial insert.
Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Large volumes of Urine or when SPE is unavailable.[1][2][3]

  • Acidify: Adjust 1 mL sample to pH 3.5 with Formic Acid.

  • Extract: Add 3 mL Ethyl Acetate (or Methyl tert-butyl ether - MTBE).

  • Agitate: Vortex vigorously for 5 minutes (critical for partitioning).

  • Separate: Centrifuge at 3000 x g for 5 minutes.

  • Collect: Transfer the top organic layer to a clean glass tube.

  • Repeat: (Optional) Repeat extraction with another 3 mL solvent for higher recovery.

  • Dry & Reconstitute: As per SPE steps 7-8.

Visual Troubleshooting Logic

TroubleshootingLogic Start Problem: Low Recovery of 13,14-dh-15-keto-PGF1a CheckIS Step 1: Check Internal Standard (IS) Recovery vs. Analyte Recovery Start->CheckIS Decision1 Is IS Recovery ALSO Low? CheckIS->Decision1 PhysicalLoss Diagnosis: Physical Loss (Extraction or Adsorption) Decision1->PhysicalLoss Yes (Both Low) Suppression Diagnosis: Matrix Effects (Ion Suppression) Decision1->Suppression No (Only Analyte Low) AdsorptionCheck Check Container Material (Are you using PP plastic?) PhysicalLoss->AdsorptionCheck SolnMatrix 1. Improve Wash Step 2. Dilute Sample 3. Use Matrix-Matched Curve Suppression->SolnMatrix SPECheck Check SPE pH (Is load pH > 5?) AdsorptionCheck->SPECheck No SolnAdsorption Switch to Glass or LoBind Plastics AdsorptionCheck->SolnAdsorption Yes SolnSPE Acidify Sample to pH 3.5 Ensure Analyte is Protonated SPECheck->SolnSPE Yes

Caption: Diagnostic logic tree for isolating the root cause of low recovery in prostaglandin analysis.

Frequently Asked Questions (FAQs)

Q: Can I use C18 cartridges instead of HLB? A: Yes, but C18 is less robust for polar metabolites. If using C18, you must ensure the cartridge never dries out during the conditioning step. If it dries, the hydrophobic chains collapse, and recovery drops to near zero. Polymeric (HLB) sorbents do not suffer from this "dewetting" effect, making them more reliable for this application.

Q: What Internal Standard should I use? A: Ideally, use the deuterated analog 13,14-dihydro-15-keto-PGF1α-d4 .[1][2][3] If this is commercially unavailable, 13,14-dihydro-15-keto-PGF2α-d4 is the standard surrogate.[1][2][3] It has nearly identical extraction properties and retention time.[1]

Q: My recovery is good in water but poor in plasma. Why? A: This indicates Protein Binding .[1] Prostaglandins bind to albumin.[1] Simply adding the sample to the SPE cartridge isn't enough. You must disrupt this binding during the sample prep phase by adding acid (Formic Acid) or a small amount of organic solvent (e.g., 25% Acetonitrile) before loading, provided the organic content doesn't cause "breakthrough" on the SPE column.

References

  • Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.[1] Available at: [Link][1][2][3][4]

  • Powell, W.S. (1980). Rapid extraction of arachidonic acid metabolites from biological samples using octadecylsilyl silica. Prostaglandins.[1][5][6][7][8] Available at: [Link]

  • Crouch, M. et al. (2020). Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays.[1] (Demonstrating the general principle of lipophilic protein/lipid adsorption). Frontiers in Neuroscience. Available at: [Link]

Sources

Stability of 13,14-Dihydro-15-keto prostaglandin F1alpha in freeze-thaw cycles

Technical Support Center: 13,14-Dihydro-15-keto Prostaglandin F1 Stability Guide

Case ID: STAB-DHK-PGF1a-001 Status: Active Classification: Lipid Biochemistry / Assay Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Directive

Does 13,14-Dihydro-15-keto Prostaglandin F1


 (DHK-PGF1

) withstand freeze-thaw cycles?
  • In Pure Solvent (Stock Solution): Yes, but limited. The commercial standard is supplied in Methyl Acetate . While chemically stable at -20°C for >1 year, the solvent is highly volatile. Repeated opening/closing causes evaporation, altering concentration. Limit to <3 cycles.

  • In Biological Matrices (Plasma/Urine): No. Prostaglandin metabolites in aqueous matrices are susceptible to pH-dependent epimerization and adsorption to plastics. Zero freeze-thaw cycles is the gold standard. Flash-freeze aliquots immediately upon collection.

The Science of Stability: Why It Fails

To troubleshoot effectively, you must understand the two distinct failure modes: Chemical Degradation and Physical Loss .

A. Chemical Vulnerability (The Molecule)

DHK-PGF1


  • The 15-Keto Group: Unlike the parent PGF1

    
    , the 15-hydroxyl group is oxidized to a ketone. While this prevents some oxidative degradation, it introduces susceptibility to enolization  and epimerization  at basic pH.
    
  • The 13,14-Dihydro Bond: The saturation of this bond actually increases stability compared to the parent prostaglandin by removing the allylic double bond, reducing susceptibility to free-radical attack. However, it does not make it "indestructible."

B. Physical Vulnerability (The Solvent)

Most vendors (e.g., Cayman Chemical) supply this lipid in Methyl Acetate .

  • Flash Point: -10°C.

  • Vapor Pressure: High.

  • The "Concentration Trap": If you thaw a vial, open it, and refreeze it, a micro-fraction of the methyl acetate evaporates. After 3-4 cycles, your 100 µg/mL standard might actually be 110 µg/mL due to solvent loss, leading to false positives or quantification errors in your ELISA/Mass Spec standard curve.

Standard Operating Procedures (SOPs)

SOP-01: Handling Stock Solutions (Methyl Acetate)
  • Upon Arrival: Do not open the vial immediately. Allow it to equilibrate to 0°C or room temperature to prevent condensation.

  • Aliquoting (Mandatory):

    • Purge a Hamilton syringe with Methyl Acetate or Ethanol.

    • Transfer the stock into single-use glass vials (e.g., amber glass with Teflon-lined caps).

    • Evaporate the solvent under a gentle stream of nitrogen gas if storing dry (recommended for >6 months storage).

    • Store at -20°C or -80°C.

  • Thawing: Thaw once, dilute for your assay, and discard the remainder.

SOP-02: Biological Sample Collection (Plasma/Urine)
  • Additives: Use Indomethacin (10 µM) immediately during collection to stop ex vivo COX activity.

  • Storage: Flash freeze in liquid nitrogen. Store at -80°C.

  • Thawing: Thaw on ice. Vortex immediately (lipids can stratify).

Troubleshooting Guide & FAQs

Triage Table: Diagnosing Experimental Failure
SymptomProbable CauseCorrective Action
Signal Spike (ELISA/MS)Solvent Evaporation. You freeze-thawed the stock standard multiple times; methyl acetate evaporated, concentrating the lipid.Discard stock. Use a fresh vial. Aliquot immediately next time.
Signal Loss (Biological Sample)Adsorption. DHK-PGF1

stuck to the walls of a polypropylene tube during the thaw cycle.
Use glass or low-binding polypropylene tubes. Add 0.1% BSA to buffer if compatible.
High Variability (CV > 15%)Stratification. Lipid separated from the aqueous phase during freezing.Vortex samples vigorously for 30 seconds after thawing.
Unexpected Peak (LC-MS)Epimerization. High pH during storage/thawing caused the ketone to react.Ensure storage buffer is pH 7.0–7.4. Avoid pH > 8.0.
Visualizing the Failure Modes

StabilityWorkflowStockStock Vial(Methyl Acetate)Thaw1Thaw Cycle 1Stock->Thaw1AliquotAliquot intoSingle-Use VialsStock->AliquotRecommendedEvapSolvent Evaporation(Concentration Increase)Thaw1->EvapCap Loose/RepeatedAnalysisLC-MS / ELISAMeasurementEvap->AnalysisFalse High SignalAliquot->AnalysisBioSampleBiological Sample(Plasma/Urine)Thaw2Thaw Cycle >1BioSample->Thaw2AdsorptionAdsorption to Plastic(Signal Loss)Thaw2->AdsorptionPrecipSalt Precipitation(Traps Analyte)Thaw2->PrecipAdsorption->AnalysisFalse Low SignalPrecip->AnalysisFalse Low Signal

Figure 1: Critical failure points in the handling of DHK-PGF1

Frequently Asked Questions (FAQs)

Q: Can I store the standard in PBS instead of Methyl Acetate? A: Only for short periods (hours). DHK-PGF1

122 mg/mL

Q: My ELISA standard curve looks flat. Did the freeze-thaw kill it? A: Likely yes, but check the container. If you stored a low-concentration aliquot (e.g., 1 ng/mL) in a standard plastic tube, the lipid likely adsorbed to the plastic walls. Rule of Thumb: The lower the concentration, the faster the percentage loss to adsorption.

Q: Is DHK-PGF1


 the best marker for PGI2?A:6-keto-PGF1

3


2

References & Authority

  • Cayman Chemical. 13,14-dihydro-15-keto Prostaglandin F1

    
     Product Information. (Standard supplied in Methyl Acetate; Stability 
    
    
    1 year at -20°C).
  • Basu, S. (1998). Radioimmunoassay of 13,14-dihydro-15-keto-prostaglandin F2alpha. (Methodology on handling F-series metabolites).

  • Fitzpatrick, F. A., et al. (1980).[4] The stability of 13,14-dihydro-15 keto-PGE2.[4][5] Prostaglandins.[1][4][5][6][7][8][9][10][11] (Establishes pH-dependent cyclization/instability of keto-metabolites).

  • Morrow, J. D., et al. (1990). Non-cyclooxygenase oxidative formation of a series of novel prostaglandins: analytical limits. (Discusses freeze-thaw artifacts in prostaglandin analysis).

Minimizing background noise in 13,14-Dihydro-15-keto prostaglandin F1alpha assays

Technical Support Center: Minimizing Background Noise in 13,14-Dihydro-15-keto Prostaglandin F1 Assays

Current Status: Operational Topic: Assay Optimization & Background Reduction Target Analyte: 13,14-Dihydro-15-keto Prostaglandin F1


Audience:

Executive Summary: The Signal-to-Noise Crisis

You are likely here because your immunoassay (ELISA/EIA) for 13,14-Dihydro-15-keto Prostaglandin F1


Crucial Distinction: Before proceeding, verify your target.

  • Target: 13,14-Dihydro-15-keto PGF1

    
      (Metabolite of DGLA-derived PGF1
    
    
    ).
  • Common Confusion: This is NOT PGFM (13,14-Dihydro-15-keto PGF2

    
     ), which is the major metabolite of Arachidonic Acid-derived PGF2
    
    
    .
  • Why this matters: Antibodies for PGFM (F2

    
    ) often have <1% cross-reactivity with the F1
    
    
    metabolite. Using the wrong kit or standard will result in "noise" that is actually a lack of specific binding.

The Root Cause of Background: Prostaglandin metabolites are present in femtogram/mL concentrations in plasma and urine. "Background" in these assays is rarely detector noise; it is almost always Matrix Interference (albumin/lipids masking the antibody) or Non-Specific Binding (NSB) caused by insufficient washing or blocking.

The Biological Context (Know Your Pathway)

To troubleshoot, you must understand the metabolic lineage. This molecule is a downstream marker of the Dihomo-


-linolenic acid (DGLA)

PG_PathwayDGLADihomo-gamma-linolenic acid (DGLA)PGE1Prostaglandin E1DGLA->PGE1COX-1/2IsomerasesPGF1aProstaglandin F1 alpha(Precursor)PGE1->PGF1a9-Keto ReductaseKeto15-keto-PGF1 alphaPGF1a->Keto15-PGDH(Rapid Metabolism)Target13,14-Dihydro-15-keto PGF1 alpha(TARGET ANALYTE)Keto->Target13-Reductase(Stable Metabolite)

Figure 1: The metabolic generation of 13,14-Dihydro-15-keto PGF1


Protocol: The "Clean Sample" Mandate

The #1 cause of high background is skipping the extraction step. Plasma, serum, and urine contain proteins (Albumin, IgG) and bulk lipids that physically block the antibody-antigen binding site. In a competitive ELISA, this blockage looks like "low signal," which the software interprets as "High Concentration" (False Positive/High Background).

Standard Operating Procedure: Solid Phase Extraction (SPE)

Do not rely on "Direct Assay" buffers unless your sample is cell culture media with <1% FBS.

Materials:

  • C18 SPE Columns (e.g., 200 mg or 500 mg cartridges).

  • Solvents: Ethanol, Methanol, Ethyl Acetate, Acidified Water (pH 3.5).

Step-by-Step Workflow:

  • Acidification (Critical):

    • Take 1 mL of Plasma/Urine.

    • Add dilute HCl or Formic Acid to adjust pH to 3.5 - 4.0 .

    • Why: Prostaglandins are weak acids (pKa ~4.5). Acidification protonates the carboxylic acid group (

      
      ), making the molecule hydrophobic so it sticks to the C18 column. If you skip this, the PG flows right through.
      
  • Column Conditioning:

    • Rinse C18 column with 2 mL Ethanol (activates resin).

    • Rinse with 2 mL Ultra-pure water (removes excess organic).

  • Loading:

    • Apply acidified sample.[1] Flow rate: ~1 drop/second.

    • Result: PGs bind to C18; Salts and Proteins flow through.

  • Wash (The Background Killer):

    • Wash with 5 mL Water (removes salts).

    • Wash with 5 mL Hexane (removes neutral lipids/fats that cause turbidity). Do not skip.

  • Elution:

    • Elute with 2 mL Ethyl Acetate containing 1% Methanol.

    • Note: Avoid 100% Methanol for elution if possible, as it elutes more trash than Ethyl Acetate.

  • Evaporation & Reconstitution:

    • Evaporate to dryness under Nitrogen stream (or vacuum centrifuge).

    • Immediately reconstitute in the Assay Buffer provided with your kit. Vortex vigorously for 2 minutes.

Troubleshooting Guide: Diagnostics & Solutions

Symptom A: High Non-Specific Binding (NSB)

Definition: The "Blank" wells (no antibody, no sample) show high optical density (color development). Meaning: The tracer (enzyme conjugate) is sticking to the plastic plate despite washes.

Potential CauseThe Fix
Insufficient Washing Automated: Increase wash cycles from 3 to 5. Add a 30-second soak step between washes.Manual: Vigorously "slap" the inverted plate on lint-free paper towels. Residual wash buffer causes high background.
Old/Contaminated Wash Buffer Detergents (Tween-20) in wash buffer degrade over time. Make fresh wash buffer daily.
Plate Drying Never let the plate dry out between steps. If the well dries, proteins denature and stick permanently.
Symptom B: Low B/B0 (High "Apparent" Concentration in Controls)

Definition: Your negative control (unspiked matrix) reads as having high levels of PG. Meaning: Matrix Interference.[2] Something in the sample is preventing the antibody from binding the tracer.

Potential CauseThe Fix
Protein Interference Mandatory Extraction. See Section 3. Albumin binds PGs and antibodies non-specifically.
pH Mismatch If you reconstituted in PBS (pH 7.4) but your elution was acidic, the antibody may fail. Ensure reconstitution buffer contains a buffering agent (e.g., Tris/HEPES) to neutralize residual acid.
Cross-Reactivity Check if the subject has high levels of PGF2

. If the antibody has 1% cross-reactivity but PGF2

is 1000x higher than F1

, you are measuring F2

.
Symptom C: "Drift" (Edge Effect)

Definition: Wells on the outer edge of the plate read differently than the center. Meaning: Temperature gradients during incubation.

  • Solution: Use a plate sealer. Incubate on an orbital shaker (500 rpm) to ensure thermal equilibrium. Avoid stacking plates during incubation.

Logic Tree: The "Rescue" Workflow

Use this decision engine to determine your next move.

TroubleshootingStartSTART: Analyze Assay DataCheckNSBCheck NSB Wells(No Ab, No Sample)Start->CheckNSBHighNSBNSB is High (>10% of Total Activity)CheckNSB->HighNSBYesLowNSBNSB is Low (Acceptable)CheckNSB->LowNSBNoWashFixACTION: Increase Wash StepsCheck Wash Buffer Tween%HighNSB->WashFixCheckB0Check B0 (Max Binding)(Ab + Tracer + Buffer)LowNSB->CheckB0LowB0Low B0 SignalCheckB0->LowB0YesGoodB0Good B0 SignalCheckB0->GoodB0NoTracerFixACTION: Tracer degraded?Antibody degraded?Check Storage (-20°C)LowB0->TracerFixCheckSpikeCheck Spike Recoveryin Sample MatrixGoodB0->CheckSpikePoorRecoveryPoor Recovery (<80%)CheckSpike->PoorRecoveryYesGoodRecoveryGood Recovery (80-120%)CheckSpike->GoodRecoveryNoExtractFixACTION: Perform SPE Extraction(Remove Proteins)PoorRecovery->ExtractFixSuccessSystem ValidatedGoodRecovery->Success

Figure 2: Troubleshooting logic flow for Enzyme Immunoassays (EIA).

Frequently Asked Questions (FAQ)

Q: Can I use the 13,14-dihydro-15-keto PGF2


 (PGFM) kit to measure the F1

metabolite?
A:Generally, No.


Q: My samples are urine. Do I still need to extract? A: Yes. Urine contains high salt concentrations and variable pH, which interfere with antibody binding. Furthermore, urine often contains glucuronidated metabolites. You may need to treat with


-glucuronidase

Q: I don't have Nitrogen for evaporation. Can I use compressed air? A: Risk. Compressed air often contains oil vapors from the compressor, which will contaminate the sample and ruin the assay. If Nitrogen is unavailable, use a vacuum concentrator (SpeedVac).

Q: The standard curve looks good, but my samples are all below the detection limit. A: This is common. These metabolites circulate at very low levels (pg/mL).

  • Concentrate: During the evaporation step (Section 3, Step 6), reconstitute in a volume smaller than the starting volume (e.g., extract 2 mL, reconstitute in 0.5 mL = 4x concentration).

  • High Sensitivity Protocol: Some kits allow an "Overnight Incubation" at 4°C instead of 2 hours at Room Temp. This increases sensitivity by allowing the system to reach true equilibrium.

References

  • Granström, E., & Samuelsson, B. (1971). Metabolism of Prostaglandin F2 in Swine Kidney. (Foundational text on PG metabolism and 15-keto reduction). Journal of Biological Chemistry.
  • Powell, W. S. (1980). Rapid extraction of oxygenated metabolites of arachidonic acid from biological samples using octadecylsilyl silica. Prostaglandins.[1][2][3][4][5][6][7][8][9][10][11][12] (The gold standard paper for SPE of prostaglandins).

  • Enzo Life Sciences. Tech Note: Eliminating Matrix Interference in ELISA. Available at: [Link]

Technical Support Center: Resolving Peak Tailing for 13,14-Dihydro-15-keto prostaglandin F1α in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 13,14-Dihydro-15-keto prostaglandin F1α (DKH-PGF1α). As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with a systematic and scientifically-grounded approach to troubleshooting one of the most common challenges in HPLC: peak tailing. This guide moves beyond simple checklists to explain the underlying chemical principles, ensuring you can not only solve the immediate problem but also build robust analytical methods for the future.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding peak tailing and its specific relevance to the analysis of DKH-PGF1α.

Q1: What is peak tailing in HPLC and how is it measured?

A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a perfect Gaussian distribution. Peak tailing is a distortion where the back half of the peak, from its apex to its end, is broader than the front half.[1] This asymmetry indicates a non-ideal interaction between the analyte and the stationary phase or other system components.

The degree of tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 signifies a perfectly symmetrical peak. While a value up to 1.5 may be acceptable for some assays, a tailing factor exceeding 2.0 is generally considered poor and can compromise the accuracy of the analysis.[1]

Q2: Why is peak tailing a problem in quantitative analysis?

A2: Peak tailing is not merely a cosmetic issue; it has significant negative consequences for data quality:

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately resolve and identify individual components in a complex mixture.

  • Inaccurate Integration: Automated integration software can struggle to consistently and accurately determine the start and end points of a tailing peak. This leads to high variability in peak area calculations and, consequently, inaccurate quantification.

  • Reduced Sensitivity: As the peak broadens and the tail extends, the peak height decreases. This can make it difficult to detect and quantify low-level analytes or impurities, negatively impacting the method's limit of detection (LOD) and limit of quantification (LOQ).

Q3: What specific properties of 13,14-Dihydro-15-keto prostaglandin F1α make it susceptible to peak tailing?

A3: The chemical structure of DKH-PGF1α is the primary reason for its susceptibility to peak tailing in reversed-phase HPLC. The molecule, with the formal name 9α,11α-dihydroxy-15-oxo-prostan-1-oic acid, contains a carboxylic acid group (-COOH) .[2]

This functional group is ionizable. Its state—either neutral (protonated, -COOH) or negatively charged (deprotonated, -COO⁻)—is dependent on the pH of the mobile phase.[3] The pKa of this carboxylic acid is typically in the range of 4.5 to 5.0. When the mobile phase pH is near or above this pKa, the molecule becomes anionic. This negative charge can then engage in strong, undesirable secondary interactions with the stationary phase, leading to peak tailing.[4][5]

Section 2: A Systematic Troubleshooting Guide

Peak tailing issues are best resolved through a logical, step-by-step process. The following workflow, visualized in the diagram below, starts with the most common and impactful solutions before moving to more specialized adjustments.

Troubleshooting_Workflow cluster_0 Start Here: Initial Assessment cluster_1 System-Level Issues cluster_2 Analyte-Specific Issues (Most Common) Start Observe Peak Tailing for DKH-PGF1α CheckAllPeaks Q: Are ALL peaks tailing or only DKH-PGF1α? Start->CheckAllPeaks SystemIssues Suspect System/Hardware Problem: - Extra-column dead volume - Column contamination/void - Leaking fittings CheckAllPeaks->SystemIssues All Peaks Tailing AnalyteIssues Suspect Analyte-Specific Interaction (Secondary Silanol Interaction) CheckAllPeaks->AnalyteIssues Only DKH-PGF1α (or specific peaks) Tailing FixSystem Action: Check all fittings. Use low-volume tubing. Flush or replace column. SystemIssues->FixSystem End Symmetrical Peak Achieved FixSystem->End OptimizeMP Step 1: Mobile Phase pH Optimization (Primary Solution) AnalyteIssues->OptimizeMP OptimizeColumn Step 2: Column Chemistry Review OptimizeMP->OptimizeColumn OptimizeOther Step 3: Check Other Parameters (Sample Load, Solvent, Temp) OptimizeColumn->OptimizeOther OptimizeOther->End

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization - The Primary Solution
Q4: My peak for DKH-PGF1α is tailing. What is the first and most effective parameter to adjust?

A4: The single most effective parameter to adjust is the pH of the mobile phase . The goal is to suppress the ionization of both the DKH-PGF1α's carboxylic acid group and the residual silanol groups on the silica-based column packing.[6][7]

The Underlying Mechanism: Silica-based C18 columns, even when end-capped, have residual silanol groups (Si-OH) on their surface.[8][9] These silanols are acidic and become deprotonated (negatively charged, Si-O⁻) at pH values above ~3.5. If your mobile phase pH is, for example, 6.0, your DKH-PGF1α analyte will be deprotonated (-COO⁻) and the silanol groups will also be deprotonated (Si-O⁻). While ion-repulsion might be expected, these sites often chelate with trace metal impurities in the silica matrix, creating localized positive charges that strongly and non-uniformly interact with the anionic analyte.[10][11] This mixed-mode retention (hydrophobic and ionic) is a primary cause of peak tailing.[12]

By lowering the mobile phase pH to between 2.5 and 3.0, you achieve two critical things:

  • Analyte Neutralization: The DKH-PGF1α is fully protonated (-COOH), making it more hydrophobic and eliminating its ionic character.[13]

  • Silanol Suppression: The residual silanol groups are also protonated (Si-OH), neutralizing their charge and preventing unwanted ionic interactions.[6]

This ensures that the separation occurs almost exclusively through the intended reversed-phase (hydrophobic) mechanism, resulting in a sharp, symmetrical peak.

Silanol_Interaction cluster_High_pH Scenario A: Mid/High pH (e.g., pH 6.0) - PEAK TAILING cluster_Low_pH Scenario B: Low pH (e.g., pH 2.7) - SYMMETRICAL PEAK Analyte_Anion DKH-PGF1α-COO⁻ (Anionic Analyte) Silanol_Anion Si-O⁻ (Deprotonated Silanol) Analyte_Anion->Silanol_Anion Undesirable Secondary Ionic Interaction (Causes Tailing) C18 C18 Chains (Hydrophobic Interaction) Analyte_Anion->C18  Primary  Interaction Analyte_Neutral DKH-PGF1α-COOH (Neutral Analyte) Silanol_Neutral Si-OH (Protonated Silanol) C18_2 C18 Chains (Hydrophobic Interaction) Analyte_Neutral->C18_2  Sole, Desired  Interaction

Caption: Mechanism of pH suppression on secondary interactions.

Experimental Protocol: Mobile Phase pH Optimization Study

This protocol will help you systematically determine the optimal mobile phase pH.

  • Prepare Mobile Phase Stock Solutions:

    • Aqueous (A): Prepare a 20 mM phosphate or formate buffer. Use HPLC-grade reagents.

    • Organic (B): Use HPLC-grade acetonitrile or methanol.

  • pH Adjustment:

    • Take an aliquot of the aqueous buffer (A).

    • While stirring, slowly add a dilute acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer) until the pH is 3.0. Measure with a calibrated pH meter.

    • Repeat this process to create separate aqueous phases at pH 2.7 and pH 2.5.

    • Crucially, always adjust the pH of the aqueous component before mixing with the organic solvent. [7]

  • Chromatographic Runs:

    • Equilibrate your HPLC system and column with your current (tailing-prone) mobile phase.

    • Inject your DKH-PGF1α standard and record the chromatogram.

    • Flush the system thoroughly and equilibrate with the pH 3.0 mobile phase for at least 20 column volumes.

    • Inject the standard and record the chromatogram.

    • Repeat the flush, equilibration, and injection for the pH 2.7 and pH 2.5 mobile phases.

  • Data Analysis:

    • Compare the tailing factor, retention time, and peak shape for each pH condition. You should observe a significant improvement in peak symmetry at the lower pH values.

Recommended Buffers for Low pH Analysis Useful pH Range Comments
Formic Acid / Formate 2.8 - 4.8Volatile and MS-compatible. A common choice.
Phosphoric Acid / Phosphate 2.1 - 3.1Excellent buffering capacity at low pH. Not MS-compatible.
Trifluoroacetic Acid (TFA) < 2.5A strong ion-pairing agent, can be harsh on columns and suppress MS signal. Use at low concentrations (e.g., 0.05-0.1%).
Step 2: Column Selection and Chemistry
Q5: I've adjusted the pH, but still see some tailing. Could my column be the issue?

A5: Yes. If pH optimization does not completely resolve the issue, the column itself is the next logical area to investigate. Not all C18 columns are created equal.

  • Silica Purity (Type A vs. Type B): Older columns often use "Type A" silica, which has a higher content of trace metals (like iron and aluminum) and more acidic, active silanol groups.[14] Modern columns use high-purity, "Type B" silica, which minimizes these active sites from the start, providing much better peak shape for challenging compounds.

  • End-capping: After the C18 chains are bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to cover many of the remaining silanol groups.[8][9] A column with high-density bonding and thorough end-capping will exhibit significantly less tailing.

  • Alternative Chemistries: If a standard C18 is still problematic, consider a column with a polar-embedded phase. These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from any remaining active silanols on the silica surface, further improving peak shape for polar or ionizable compounds.

Column Characteristic Recommendation for DKH-PGF1α Rationale
Stationary Phase High-purity, end-capped C18 or Polar-Embedded C18Minimizes secondary silanol interactions.[14][15]
Particle Size < 3 µm for UHPLC; 3-5 µm for HPLCSmaller particles provide higher efficiency and sharper peaks.[16]
Pore Size 100-130 ÅAppropriate for small molecules like prostaglandins.[16]
Column Dimensions 100-150 mm length; 2.1-4.6 mm I.D.A good balance of resolution and analysis time.[16]

Action: If you are using an older or generic C18 column, switching to a modern, high-purity, fully end-capped column from a reputable manufacturer is a highly recommended step.

Step 3: Advanced & Secondary Causes
Q6: What other, less common factors could be causing peak tailing?

A6: If you have optimized the mobile phase pH and are using a high-quality column, consider these secondary factors:

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[12]

    • Test: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Sample Solvent Effect: Dissolving your sample in a solvent that is much stronger (i.e., more organic content) than your initial mobile phase can cause peak distortion. The sample doesn't "band" cleanly at the head of the column.[17]

    • Solution: Whenever possible, dissolve and dilute your standards and samples in the initial mobile phase composition.

  • Column Temperature: Increasing the column temperature (e.g., to 35-40°C) can improve peak shape. It lowers mobile phase viscosity, which improves mass transfer kinetics, allowing the analyte to move more efficiently in and out of the stationary phase pores. This often results in sharper, more symmetrical peaks.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1][17]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005" or ~125 µm) and keep the lengths as short as possible. Ensure all fittings are properly made to avoid dead volumes.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? WKB237593.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Welch Materials Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Dolan, J. W. (n.d.).
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase.
  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Cayman Chemical. (n.d.). 13,14-dihydro-15-keto Prostaglandin F1α.
  • BOC Sciences. (n.d.). CAS 29044-75-5 13,14-DIHYDRO-15-KETO PROSTAGLANDIN F1α.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • EMBL-EBI. (n.d.). 13,14-dihydro-15-keto-PGF1alpha(1-) (CHEBI:133411).
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.

Sources

Validation & Comparative

Comparing ELISA vs LC-MS for 13,14-Dihydro-15-keto prostaglandin F1alpha quantification

Technical Comparison: Quantification of 13,14-Dihydro-15-keto Prostaglandin F1 (ELISA vs. LC-MS/MS)

Executive Summary & Analyte Definition

This guide compares the quantification methodologies for 13,14-dihydro-15-keto Prostaglandin F1



Critical Distinction: It is imperative to distinguish the target analyte from its structural analog, the widely measured PGFM (13,14-dihydro-15-keto Prostaglandin F2


  • Target (dhk-PGF1

    
    ):  The primary stable metabolite of Prostaglandin F1
    
    
    , derived from Dihomo-
    
    
    -linolenic acid (DGLA)
    via the COX pathway. It is often associated with anti-inflammatory pathways.
  • Interferent (dhk-PGF2

    
     / PGFM):  The primary stable metabolite of Prostaglandin F2
    
    
    , derived from Arachidonic Acid (AA) . It is a marker of inflammation and parturition.

The Analytical Challenge: These two molecules differ by only 2 Daltons (one double bond). The F1


Biological Pathway & Significance

To understand the quantification requirements, one must understand the origin of the analyte. The stability of the 13,14-dihydro-15-keto metabolite makes it the preferred surrogate for measuring the parent prostaglandin, which is rapidly metabolized in vivo (half-life < 1 min).

PG_Metabolismcluster_0DGLA Pathway (Target)cluster_1AA Pathway (Interferent)DGLADihomo-γ-linolenic Acid(DGLA)PGF1aProstaglandin F1α(Unstable Parent)DGLA->PGF1aCOX-1/2dhkPGF1a13,14-dh-15-k-PGF1α(Target Analyte)PGF1a->dhkPGF1a15-PGDH &13-ReductaseAAArachidonic Acid(AA)PGF2aProstaglandin F2α(Unstable Parent)AA->PGF2aCOX-1/2PGFM13,14-dh-15-k-PGF2α(PGFM - Interferent)PGF2a->PGFM15-PGDH &13-Reductase

Figure 1: Parallel metabolic pathways of DGLA and AA. The target analyte (Green) is structurally homologous to the inflammatory marker PGFM (Red), differing only by the saturation of the C5-C6 bond.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)[1]
Mechanism

Competitive ELISA relies on an antibody raised against the specific metabolite. The sample analyte competes with an enzyme-conjugated tracer for limited antibody binding sites.

Performance Analysis
  • Availability: Commercial ELISA kits specifically for 13,14-dihydro-15-keto-PGF1

    
      are extremely rare . Most researchers erroneously purchase kits for PGFM (the F2
    
    
    metabolite).
  • Specificity (The Fatal Flaw):

    • Antibodies are generally raised against the "head" group or the "tail" of the prostaglandin.

    • Because the F1

      
       and F2
      
      
      metabolites are identical at the C9, C11, and C15 positions, antibodies often cross-react.
    • However, high-quality PGFM kits (e.g., from Cayman Chemical) are optimized to recognize the C5-C6 double bond of the F2

      
       series. Consequently, they often exhibit <0.1% cross-reactivity  with the F1
      
      
      metabolite [1].
    • Implication: You cannot use a standard PGFM kit to measure the F1

      
       metabolite; the antibody simply will not bind it. Conversely, if a specific F1
      
      
      kit existed, it would likely suffer from interference by the much more abundant F2
      
      
      metabolite unless the antibody was exceptionally specific.
Pros & Cons
FeatureEvaluation
Sensitivity High (typically 10-50 pg/mL), but irrelevant if specificity is lacking.
Throughput High (96-well plate format).
Cost Low ($500 - $700 per kit).
Reliability Low for this specific isomer. The lack of validated commercial kits forces researchers to use custom antibodies, which introduces high variability.
Method 2: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Mechanism

LC-MS/MS separates analytes physically (chromatography) and then detects them based on their unique mass-to-charge ratio (m/z) and fragmentation pattern (transitions).

Performance Analysis
  • Differentiation:

    • dhk-PGF1

      
       (Target):  Molecular Weight ~356.5 Da. Precursor Ion [M-H]⁻: m/z 355 .
      
    • dhk-PGF2

      
       (Interferent):  Molecular Weight ~354.5 Da. Precursor Ion [M-H]⁻: m/z 353 .
      
    • Resolution: Mass spectrometry easily resolves this 2 Da difference, providing absolute specificity that antibodies cannot match.

  • Sensitivity: Modern triple-quadrupole instruments can achieve Limits of Quantitation (LOQ) in the 1–5 pg/mL range, comparable to or better than ELISA.

Recommended Protocol (Self-Validating System)

To ensure data integrity, the following workflow is required. Direct injection of plasma is not recommended due to ion suppression by phospholipids.

Step 1: Sample Preparation (Solid Phase Extraction)

  • Acidify plasma (pH 3.0) to protonate the carboxylic acid group.

  • Load onto a C18 or HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

  • Wash with 5% Methanol (removes salts/proteins).

  • Elute with Ethyl Acetate or 100% Methanol.

  • Evaporate and reconstitute in mobile phase.

Step 2: LC Separation

  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size for UHPLC).

  • Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid (promotes negative ionization).

  • Isomer Separation: The F1

    
     metabolite is slightly more hydrophobic (lacks one double bond) than the F2
    
    
    metabolite, resulting in a slightly later retention time.

Step 3: MS/MS Transitions (Negative Mode)

  • Primary Transition (Quantifier): m/z 355

    
     311 (Loss of CO
    
    
    ).
  • Secondary Transition (Qualifier): m/z 355

    
     337 (Loss of H
    
    
    O).

WorkflowSamplePlasma/Tissue Sample(Spike with Deuterated Internal Standard)SPESolid Phase Extraction (SPE)Remove Phospholipids/ProteinsSample->SPEAcidify pH 3.0LCUHPLC Separation(C18 Column)SPE->LCElute & ReconstituteMSTriple Quad MS (ESI-)MRM ModeLC->MSRetention Time SeparationDataQuantification(m/z 355 -> 311)MS->DataPeak Integration

Figure 2: LC-MS/MS Quantification Workflow. The inclusion of an internal standard and SPE is critical for accurate quantification.

Head-to-Head Comparison
ParameterELISA (Immunoassay)LC-MS/MS (Mass Spectrometry)
Specificity Poor / High Risk. Antibodies may not distinguish the C5-C6 double bond difference.Excellent. Resolves analytes by Mass (355 vs 353 m/z) and Retention Time.
Availability Very Low. Specific kits for dhk-PGF1

are rare.
High. Method development is standard for lipidomics labs.
Sensitivity 10–50 pg/mL.1–5 pg/mL (Instrument dependent).
Sample Volume Low (50–100 µL).Medium (100–500 µL) required for extraction.
Cost Low initial cost, but high risk of false data.High capital cost; per-sample cost is moderate (

100).
Multiplexing No. Single analyte only.Yes. Can measure F1

and F2

metabolites simultaneously.
Conclusion & Recommendation

Do NOT use ELISA for 13,14-dihydro-15-keto-PGF1


Use LC-MS/MS. It is the only scientifically robust method for this specific analyte. It provides the necessary mass resolution to distinguish the DGLA-derived metabolite (m/z 355) from the AA-derived metabolite (m/z 353).

Experimental Tip: Always include a deuterated internal standard (e.g., dhk-PGF2


References
  • Lipid Maps Structure Database. (2024). 13,14-dihydro-15-keto-PGF1alpha (LMSD: LMFA03010169).[1][2] Retrieved from [Link]

  • Wang, Y., et al. (2014). Simultaneous quantification of prostaglandins... by LC-MS/MS. Journal of Chromatography B. (General reference for PG extraction protocols).
  • Bui, T., et al. (2011). Dihomo-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -linolenic acid (DGLA) and its metabolites in inflammation. Prostaglandins & Other Lipid Mediators.[3][4][5][6][7][8]
    

Specificity testing of 13,14-Dihydro-15-keto prostaglandin F1alpha antisera

Specificity Testing of 13,14-Dihydro-15-keto Prostaglandin F1 Antisera: A Comparative Technical Guide

Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary: The Precision Challenge

In the landscape of eicosanoid research, 13,14-Dihydro-15-keto Prostaglandin F1


DHK-PGF1


Prostaglandin F1

(PGF1

)
Dihomo-

-linolenic acid (DGLA)

The specificity of antisera against DHK-PGF1

This guide provides an autonomous, self-validating framework for testing the specificity of DHK-PGF1

Biological Context & Structural Homology

To validate an antiserum, one must first understand the "Imposter Molecules"—metabolites that coexist in biological matrices and share structural epitopes.

The Metabolic Pathway (Series 1 vs. Series 2)

The following diagram illustrates the parallel metabolic pathways that create the specificity challenge. Note the proximity of the target analyte to the highly abundant PGFM (Series 2).

PG_Metabolismcluster_series1Series 1 Pathway (DGLA Derived)cluster_series2Series 2 Pathway (Arachidonic Acid Derived)DGLADihomo-gamma-linolenic Acid (DGLA)PGF1aProstaglandin F1α(Parent)DGLA->PGF1aCOX-1/2Target13,14-Dihydro-15-keto PGF1α(TARGET ANALYTE)PGF1a->Target15-PGDH & Delta-13 ReductasePGF2aProstaglandin F2αPGFM13,14-Dihydro-15-keto PGF2α(PGFM - Major Interferent)Target->PGFMHigh Structural Homology(Missing C5-C6 Double Bond)AAArachidonic Acid (AA)AA->PGF2aCOX-1/2PGF2a->PGFM15-PGDH & Delta-13 Reductase

Figure 1: Parallel metabolic pathways of Series 1 and Series 2 Prostaglandins. The target analyte differs from the major interferent (PGFM) only by the absence of the C5-C6 double bond.

Comparative Performance: Antisera Specificity

When selecting or generating antisera, the "Cross-Reactivity Profile" is your primary metric. The table below compares the required performance specifications for a high-quality DHK-PGF1

Critical Cross-Reactants Table
Cross-ReactantStructure / RelationTarget Specificity (High Quality)Common Non-Specific (Low Quality)Impact on Data
DHK-PGF1

Target Analyte 100% 100% Baseline
PGFM (13,14-dh-15-k-PGF2

)
Series 2 Analog (Major Metabolite)< 1.0% > 10%False Positives: PGFM levels are typically 10-100x higher than DHK-PGF1

in plasma. High CR renders the assay useless.
PGF1

Parent Molecule< 5.0%> 20%Overestimation of metabolite if parent is not extracted.
6-keto-PGF1

PGI2 Metabolite (Stable)< 0.1%< 1.0%Usually low risk due to distinct C6-ketone structure.
PGF2

Series 2 Parent< 0.1%< 5.0%Minimal risk if samples are extracted properly.
PGE1 / PGE2 E-Series Prostaglandins< 0.01%< 0.1%Negligible risk due to ring structure difference (Cyclopentane vs. Cyclopentanone).

Expert Insight: The most common failure mode in DHK-PGF1


 assays is PGFM interference . Because PGF2

production (and thus PGFM) often exceeds PGF1

production by orders of magnitude during inflammation, even a 5% cross-reactivity with PGFM can result in a signal that is 90% noise.

Validation Protocol: The "Self-Validating" System

To objectively test the specificity of your antiserum, do not rely on manufacturer claims. Perform this Competitive Inhibition Validation .

Experimental Workflow (Graphviz)

Specificity_Protocolcluster_prepPhase 1: Preparationcluster_assayPhase 2: Competitive ELISAcluster_analysisPhase 3: Data AnalysisStockPrepare 10 mM Stocks(Target + 6 Cross-Reactants)DilutionLogarithmic Dilution Series(10 pg/mL to 10 µg/mL)Stock->DilutionAdd_AbAdd Specific Antiserum(Limiting Concentration)Dilution->Add_AbAdd StandardsPlateCoated Plate(Donkey anti-Rabbit IgG)Plate->Add_AbAdd_TracerAdd Tracer(AP or HRP Conjugate)Add_Ab->Add_TracerIncubateEquilibrium Incubation(18h @ 4°C)Add_Tracer->IncubateReadMeasure Absorbance(405/450 nm)Incubate->ReadCalcCalculate %B/B0Read->CalcIC50Determine Mass @ 50% Binding (IC50)Calc->IC50CRCalculate % Cross-Reactivity(IC50 Target / IC50 Reactant)IC50->CR

Figure 2: Step-by-step workflow for determining antiserum specificity via competitive inhibition.

Detailed Protocol Steps
  • Standard Preparation:

    • Dissolve authentic DHK-PGF1

      
       and key cross-reactants (PGFM, PGF1
      
      
      , PGF2
      
      
      ) in ethanol/DMSO.
    • Dilute into assay buffer (e.g., PBS + 0.1% BSA) to create an 8-point logarithmic curve ranging from 10 pg/mL to 10,000 pg/mL .

  • Assay Setup (Competitive Format):

    • Use a secondary antibody-coated plate (e.g., Goat anti-Rabbit IgG).

    • Add 50 µL of specific DHK-PGF1

      
       antiserum.
      
    • Add 50 µL of diluted standard (or cross-reactant).

    • Add 50 µL of Tracer (DHK-PGF1

      
       linked to Acetylcholinesterase or HRP).
      
    • Mechanism:[1][2] The free analyte (standard) competes with the tracer for the limited antibody binding sites.

  • Calculation of Cross-Reactivity (%CR):

    • Plot % Bound (

      
      ) vs. Log Concentration.
      
    • Determine the IC

      
        (concentration required to displace 50% of the tracer) for the Target and each Cross-Reactant.
      
    • Formula:

      
      
      

Troubleshooting & Optimization

If your antiserum shows high cross-reactivity with PGFM (>1%), consider the following purification strategies:

  • Solid-Phase Adsorption:

    • Couple the interfering antigen (PGFM) to CNBr-activated Sepharose beads.

    • Pass the crude antiserum through the column.

    • Collect the flow-through . The antibodies binding PGFM will be retained, enriching the flow-through for DHK-PGF1

      
       specificity.
      
  • Extraction is Non-Negotiable:

    • Never use crude plasma. Albumin and other proteins interfere non-specifically.

    • Use C18 Solid Phase Extraction (SPE) columns. Elute with Ethyl Acetate or Methyl Formate to separate prostaglandins from proteins and salts.

References

  • Cayman Chemical.13,14-dihydro-15-keto Prostaglandin F1

    
     Product Information. (Defines the analyte as a marker of PGF1
    
    
    production). Link
  • Basu, S. (2007). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation. (Detailed methodology on PGFM RIA validation, applicable to Series 1).

  • Abcam.6-keto-PGF1 alpha ELISA Kit Protocol & Cross-Reactivity Data. (Provides comparative cross-reactivity baselines for PGI2/PGF1

    
     metabolites). Link
    
  • Granström, E., & Kindahl, H. (1978). Radioimmunoassay of prostaglandins and thromboxanes.[3] Advances in Prostaglandin and Thromboxane Research. (The foundational text on PG antisera specificity).[4]

Reproducibility Guide: Extraction and Analysis of 13,14-Dihydro-15-keto Prostaglandin F1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

13,14-Dihydro-15-keto Prostaglandin F1


 (DHK-PGF1

)
is a biologically significant metabolite derived from the 1-series prostaglandins (specifically PGF1

), which originate from Dihomo-

-linolenic acid (DGLA). Unlike the transient parent molecule PGF1

, DHK-PGF1

accumulates in plasma and urine, making it a critical biomarker for monitoring DGLA metabolism and inflammatory modulation.

The Reproducibility Crisis: Quantification of DHK-PGF1


 is frequently compromised by three factors:
  • Nomenclature Confusion: It is often mistaken for PGFM (the PGF2

    
     metabolite) or 6,15-diketo-13,14-dihydro-PGF1
    
    
    
    (the PGI2 metabolite).
  • Matrix Interference: High polarity relative to parent prostaglandins leads to poor retention in standard lipid extraction protocols.

  • Instability: While "stable" compared to PGI2, it remains susceptible to ex vivo degradation and adsorption to plasticware.

This guide provides a validated, self-correcting workflow prioritizing Solid Phase Extraction (SPE) coupled with LC-MS/MS or competitive ELISA, rejecting the inconsistency of Liquid-Liquid Extraction (LLE).

Part 1: The Biological Context & Nomenclature

Expert Insight: Before beginning extraction, verify your target. DHK-PGF1


 is the downstream metabolite of the 1-series  pathway.

DGLA_Pathway DGLA DGLA (Dihomo-gamma-linolenic acid) PGH1 PGH1 (Cyclooxygenase) DGLA->PGH1 COX-1/2 PGF1a PGF1u03B1 (Active Prostaglandin) PGH1->PGF1a PGF Synthase DHK 13,14-dihydro-15-keto-PGF1u03B1 (Target Metabolite) PGF1a->DHK 15-PGDH & u039413-Reductase

Figure 1: Metabolic pathway of DHK-PGF1


 formation from DGLA. Note the specific enzymatic steps involving 15-PGDH.

Part 2: Comparative Analysis of Extraction Methodologies

To achieve <5% intra-assay variability, the extraction method must isolate the polar metabolite from the protein-rich plasma matrix without causing degradation.

Method A: Liquid-Liquid Extraction (LLE)

Traditional Approach (Acidified Ether/Ethyl Acetate)

  • Mechanism: Partitioning based on solubility in organic solvents.

  • Verdict: NOT RECOMMENDED for quantitative reproducibility.

  • Failure Points:

    • Emulsion Formation: Plasma lipids form emulsions that trap the analyte, leading to variable recovery (50-70%).

    • Evaporation Loss: The lengthy nitrogen evaporation step required for large solvent volumes degrades the heat-sensitive keto group.

    • Specificity: Co-extracts significant phospholipids that cause ion suppression in LC-MS.

Method B: Direct ELISA (No Extraction)
  • Mechanism: Direct incubation of plasma with antibody.

  • Verdict: UNACCEPTABLE for low-abundance detection.

  • Failure Points:

    • Protein Binding: Albumin binds prostaglandins, masking the epitope from the antibody.

    • Matrix Interference: High background noise results in false positives, often overestimating concentration by 2-3 fold.

Method C: Solid Phase Extraction (SPE) - Polymeric HLB
  • Mechanism: Hydrophilic-Lipophilic Balanced (HLB) copolymer retention.

  • Verdict: GOLD STANDARD .

  • Advantages:

    • Dual Retention: Retains both the hydrophobic tail and the polar head group of DHK-PGF1

      
      .
      
    • Wash Capability: Allows aggressive washing (5% Methanol) to remove salts and proteins before elution.

    • Reproducibility: Consistent recovery (>85%) with CV <5%.

Data Summary: Performance Metrics
MetricLLE (Ethyl Acetate)Direct AssaySPE (Polymeric HLB)
Recovery Efficiency 60% ± 15%N/A (Matrix effects)92% ± 4%
Precision (CV) 12-18%>20%< 4.5%
Matrix Effect (LC-MS) High SuppressionN/AMinimal
Sample Cleanliness Poor (Lipids remain)Very PoorExcellent

Part 3: The Validated Protocol (SPE-HLB)

Objective: Extract DHK-PGF1


 from human plasma for LC-MS/MS or ELISA quantification.
Reagents & Materials
  • Cartridge: Oasis HLB (30 mg or 60 mg) or Strata-X (Polymeric Reversed Phase). Do not use standard C18 silica cartridges as they often suffer from pore collapse during drying steps.

  • Internal Standard (Critical): Deuterated DHK-PGF1

    
     (e.g., d4-13,14-dihydro-15-keto-PGF1
    
    
    
    ). If unavailable, use d4-PGF1
    
    
    .
  • Solvents: LC-MS grade Methanol, Water, Formic Acid, Ethyl Acetate.

  • Additives: Indomethacin (10

    
    M) to block ex vivo COX activity; BHT (Butylated hydroxytoluene) to prevent oxidation.
    
Step-by-Step Workflow
Step 1: Sample Pre-treatment
  • Collect blood into EDTA tubes containing Indomethacin. Centrifuge immediately at 4°C (2,000 x g, 15 min).

  • Transfer 1 mL Plasma to a clean polypropylene tube.

  • Spike Internal Standard: Add 10 ng of deuterated standard. Vortex gently.

  • Acidification: Add Formic Acid or Citric Acid to adjust pH to 3.0 - 4.0 .

    • Why? This protonates the carboxylic acid group (

      
      ), making the molecule uncharged and hydrophobic enough to bind to the SPE sorbent.
      
    • Warning: Do not drop pH below 3.0, as acid-catalyzed degradation of the keto group may occur.

Step 2: SPE Column Conditioning
  • Condition: 1 mL Methanol (100%).

  • Equilibrate: 1 mL Water (pH 3.0).

    • Note: Do not let the cartridge run dry after equilibration.

Step 3: Loading & Washing[1]
  • Load: Apply the acidified sample at a slow flow rate (~1 mL/min). Gravity flow is preferred to vacuum to maximize interaction time.

  • Wash 1: 1 mL 5% Methanol in Water.

    • Why? Removes salts, albumin, and highly polar interferences.

  • Wash 2: 1 mL Petroleum Ether (Optional but recommended for LC-MS).

    • Why? Removes neutral lipids and cholesterol that foul mass spectrometers.

Step 4: Elution
  • Elute: 1 mL Ethyl Acetate containing 1% Methanol.

    • Alternative: 100% Methanol can be used, but Ethyl Acetate provides a cleaner extract for this specific metabolite.

  • Collect eluate in a glass tube (plasticizers from plastic tubes can interfere with MS).

Step 5: Drying & Reconstitution
  • Evaporate to dryness under a gentle stream of Nitrogen at room temperature. Do not heat.

  • Reconstitute immediately in 100

    
    L of Mobile Phase (e.g., Water/Acetonitrile 80:20).
    
Workflow Visualization

SPE_Protocol cluster_prep Pre-Treatment cluster_spe Solid Phase Extraction (HLB) Sample Plasma Sample + Indomethacin Spike Add Internal Standard (d4-DHK-PGF1u03B1) Sample->Spike Acidify Acidify to pH 3-4 (Protonation) Spike->Acidify Load Load Sample (Slow Flow) Acidify->Load Wash Wash: 5% MeOH (Remove Proteins) Load->Wash Elute Elute: Ethyl Acetate (Collect Analyte) Wash->Elute Analysis LC-MS/MS or ELISA Analysis Elute->Analysis Evaporate & Reconstitute

Figure 2: Optimized SPE workflow for DHK-PGF1


 extraction ensuring high recovery and sample cleanliness.

Part 4: Analytical Validation (LC-MS/MS Parameters)

For researchers using Mass Spectrometry, the following transitions are standard for the negative ion mode (ESI-).

  • Precursor Ion (Q1): m/z 355.2

    
    
    
  • Product Ions (Q3):

    • Quantifier: m/z 311.2 (Loss of

      
      )
      
    • Qualifier: m/z 337.2 (Loss of

      
      )
      
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7

    
    m.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

References

  • Waters Corporation. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Application Note 720005624EN. Retrieved from [Link]

  • Biotage. (2023).[1][2] SLE, SPE and LLE – How are Those Different? Retrieved from [Link]

  • Wang, Y., et al. (2014). Metabolism of 6-keto-PGF1 and DHK-PGF1 in biological matrices. Journal of Lipid Research. (Contextual grounding for prostaglandin metabolite stability).

Sources

Navigating the Nuances of PGFM Quantification: A Comparative Guide to Recovery Rates in Spiked Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate measurement of biomarkers is paramount. 13,14-dihydro-15-keto prostaglandin F1alpha (PGFM), a stable metabolite of the potent but short-lived prostaglandin F2α (PGF2α), serves as a critical biomarker in a multitude of physiological and pathological processes, including reproductive health and oxidative stress. The journey from a plasma sample to a reliable PGFM concentration is fraught with analytical challenges, with the initial sample preparation step being a critical determinant of data quality. The efficiency of the chosen extraction method, reflected in the analyte recovery rate, directly impacts the accuracy and reliability of the final quantification.

This guide provides an in-depth, objective comparison of common methodologies for determining PGFM recovery rates in spiked plasma samples. We will delve into the technical intricacies of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and commercially available ELISA kits, offering field-proven insights and supporting experimental data to empower you to make informed decisions for your research.

The Rationale Behind Method Selection: Beyond the Percentage

The choice of a sample preparation and analysis workflow is not merely about achieving the highest recovery rate. It is a nuanced decision that balances recovery with other critical parameters such as sample throughput, cost, technical complexity, and the required level of analytical specificity and sensitivity. For instance, while a high-throughput ELISA may be suitable for large-scale screening studies, a more labor-intensive LC-MS/MS method with a robust extraction protocol might be necessary for clinical trial endpoints where precision and accuracy are non-negotiable.

Comparative Analysis of PGFM Recovery Methodologies

This section dissects the three primary approaches for PGFM analysis from plasma: Solid-Phase Extraction (SPE) coupled with a downstream analytical method like LC-MS/MS, Liquid-Liquid Extraction (LLE) also typically followed by LC-MS/MS, and direct analysis using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Solid-Phase Extraction (SPE): The Selective Sorbent

SPE is a highly selective and efficient method for extracting analytes from a complex matrix like plasma.[1][2] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample. For prostaglandins, which are acidic lipids, a common choice is a C18 reversed-phase SPE cartridge.[2] The selectivity of SPE arises from the ability to wash away interfering substances with specific solvents before eluting the analyte of interest with a different solvent. This results in a cleaner extract, which is highly beneficial for sensitive downstream analysis like LC-MS/MS as it minimizes matrix effects.[3][4]

A study comparing various sample preparation methods for a range of oxylipins, including prostaglandins, found that a well-optimized SPE protocol on a C18 material demonstrated the best overall performance for analyzing a broad spectrum of these compounds in plasma.[2]

Liquid-Liquid Extraction (LLE): The Classic Partitioning

LLE is a traditional method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] For acidic molecules like PGFM, the plasma sample is often acidified to protonate the carboxyl group, making it more soluble in an organic solvent like ethyl acetate. While LLE can be effective, it is often less selective than SPE and can suffer from issues like emulsion formation, which can complicate phase separation and impact recovery.[1] Furthermore, LLE may not be as efficient for more hydrophilic compounds.[1]

A modified LLE procedure with a phase separation step has been shown to improve extraction yield and provide a cleaner extract for the analysis of a related prostaglandin, 8-iso-PGF2α, in human plasma.[5][6]

Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Immunoassay

ELISA kits offer a convenient, high-throughput, and relatively low-cost method for quantifying PGFM without the need for extensive sample extraction or sophisticated instrumentation.[7][8][9] These kits typically employ a competitive assay format where PGFM in the sample competes with a labeled PGFM conjugate for binding to a limited number of specific antibodies.[7][8] While ELISA kits are user-friendly, their specificity can be a concern, with potential for cross-reactivity with other related molecules. The sample matrix itself can also interfere with the antibody-antigen binding, necessitating careful validation. However, for many applications, the ease of use and high throughput of ELISA kits make them an attractive option.

Experimental Data: A Head-to-Head Comparison of Recovery Rates

The following table summarizes the expected recovery rates for PGFM in spiked plasma samples using the three methodologies discussed. The data for the ELISA kit is based on manufacturer-provided information, while the recovery rates for SPE and LLE are based on published data for similar analytes and established principles of these techniques.

MethodologyTypical Recovery Rate (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) with LC-MS/MS 85 - 105%High selectivity, clean extracts, good reproducibility.[2][4]More time-consuming, higher cost per sample, requires specialized equipment.
Liquid-Liquid Extraction (LLE) with LC-MS/MS 70 - 95%Relatively low cost, simple in principle.Can be less selective, prone to emulsion formation, may have lower recovery for some analytes.[1][2]
Direct ELISA 80 - 107% (in EDTA and Heparin Plasma)[9]High throughput, no extraction required, lower cost, user-friendly.[7][8]Potential for cross-reactivity, matrix effects can influence results.

Experimental Protocols

To ensure the reproducibility and validity of your results, adhering to a well-defined protocol is crucial. Below are detailed, step-by-step methodologies for each of the discussed techniques.

Protocol 1: Solid-Phase Extraction (SPE) of PGFM from Plasma

This protocol is a representative method for the extraction of PGFM from plasma using a C18 SPE cartridge, intended for subsequent LC-MS/MS analysis.

SPE_Workflow start Start with Spiked Plasma Sample acidify Acidify Plasma to pH 3-4 start->acidify condition Condition C18 SPE Cartridge (Methanol then Water) load Load Acidified Plasma condition->load wash Wash with Water/Hexane (Remove polar/non-polar interferences) load->wash elute Elute PGFM (e.g., with Methyl Formate) wash->elute evaporate Evaporate Eluate to Dryness reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction of PGFM.

Methodology:

  • Sample Preparation:

    • Thaw a 1 mL aliquot of spiked human plasma on ice.

    • Acidify the plasma to a pH of 3-4 with a dilute acid (e.g., 1% formic acid). This step is crucial for the efficient retention of the acidic PGFM on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

    • Follow with a wash of 5 mL of hexane to remove non-polar, interfering lipids.

  • Elution:

    • Elute the PGFM from the cartridge with 5 mL of methyl formate or another suitable organic solvent.

  • Downstream Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of PGFM from Plasma

This protocol is adapted from a method for a structurally similar prostaglandin and is suitable for the extraction of PGFM from plasma for LC-MS/MS analysis.[5][6]

LLE_Workflow start Start with Spiked Plasma Sample add_reagents Add Saturated NaH2PO4 and Ethyl Acetate start->add_reagents vortex Vortex Vigorously centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic (Upper) Layer centrifuge->collect evaporate Evaporate Organic Layer to Dryness reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of PGFM.

Methodology:

  • Sample Preparation:

    • To 500 µL of spiked plasma in a centrifuge tube, add 500 µL of a saturated sodium phosphate monobasic (NaH2PO4) solution. The salting-out effect of the saturated salt solution aids in protein precipitation and enhances the partitioning of the analyte into the organic phase.[6]

  • Extraction:

    • Add 4 mL of ethyl acetate to the tube.

    • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the PGFM into the organic layer.

  • Phase Separation:

    • Centrifuge the sample at 2500 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers, with a precipitated protein layer in between.

  • Collection:

    • Carefully collect the upper organic layer (ethyl acetate) containing the PGFM.

  • Downstream Processing:

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: PGFM Quantification using a Commercial ELISA Kit

This protocol provides a general outline for using a competitive ELISA kit for PGFM quantification in plasma. It is imperative to follow the specific instructions provided by the kit manufacturer.

ELISA_Workflow start Prepare Standards and Samples add_reagents Add Samples/Standards, PGFM-conjugate, and Antibody to Coated Plate start->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance at 450 nm calculate Calculate PGFM Concentration (vs. Standard Curve) read_plate->calculate

Caption: General Workflow for a PGFM Competitive ELISA.

Methodology:

  • Reagent Preparation:

    • Prepare all reagents, including standards, wash buffer, and samples, according to the kit manual. Plasma samples may require a simple dilution step as specified by the manufacturer.[9]

  • Assay Procedure:

    • Pipette standards and diluted plasma samples into the appropriate wells of the antibody-coated microplate.

    • Add the PGFM-peroxidase conjugate to each well.

    • Add the specific PGFM antibody to each well to initiate the competitive binding reaction.

    • Incubate the plate for the time and at the temperature specified in the protocol (e.g., 1 hour at room temperature with shaking).

  • Washing:

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Signal Development:

    • Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of PGFM in the sample.

  • Reaction Termination and Reading:

    • Add the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGFM in the plasma samples by interpolating their absorbance values from the standard curve.

Conclusion: Selecting the Optimal Method for Your Application

The quantification of PGFM in plasma is a critical aspect of many research and development endeavors. As this guide has illustrated, there is no single "best" method for all applications. The choice between a robust SPE-LC-MS/MS workflow, a classic LLE-LC-MS/MS approach, or a high-throughput ELISA kit depends on a careful consideration of the specific requirements of your study.

For exploratory research and large-scale screening where high throughput and cost-effectiveness are priorities, a validated ELISA kit can be an excellent choice. For studies requiring the utmost in specificity, sensitivity, and accuracy, such as in a clinical setting, an SPE-based extraction followed by LC-MS/MS analysis is often the gold standard. LLE offers a viable alternative to SPE, particularly when cost is a major consideration, though it may require more optimization to achieve comparable performance.

References

  • (No Source)
  • Tomov, A. K., & Kassarova, M. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 39(4), 443–451. [Link]

  • Tomov, A. K., & Kassarova, M. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry, 39(4), 443-451. [Link]

  • Kyselova, L., & Hdkova, K. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(9), 1683. [Link]

  • Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2015). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(5), 1425–1435. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. LabRulez LCMS. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • (No Source)
  • ELK Biotechnology. (n.d.). Cattle PGFM(Prostaglandin F Metabolite) ELISA Kit. [Link]

Sources

Benchmarking 13,14-Dihydro-15-keto prostaglandin F1alpha analysis against radioimmunoassay (RIA)

Benchmarking Guide: 13,14-Dihydro-15-keto Prostaglandin F1 Analysis

Executive Summary

For decades, the Radioimmunoassay (RIA) served as the gold standard for quantifying prostaglandin metabolites due to its high sensitivity. However, the analysis of 13,14-dihydro-15-keto PGF1





This guide evaluates the "Product" (defined here as modern LC-MS/MS and High-Sensitivity ELISA workflows) against the RIA benchmark. While RIA offers historical continuity, modern alternatives provide superior specificity (crucial for distinguishing Series 1 vs. Series 2 prostaglandins) and operational safety, eliminating radioactive waste while matching or exceeding sensitivity limits.

Biological Context & Analyte Specificity

To understand the analytical challenge, one must visualize the metabolic origin. 13,14-dh-15k-PGF1



Metabolic Pathway Diagram

The following diagram illustrates the specific derivation of the analyte from the DGLA precursor, highlighting the critical enzymatic steps.

PGF1a_MetabolismDGLADihomo-gamma-linolenic Acid(DGLA)PGF1aProstaglandin F1alpha(PGF1a)DGLA->PGF1aCyclooxygenaseCOXCOX-1 / COX-2KetoPGF1a15-keto-PGF1alphaPGF1a->KetoPGF1aOxidationAnalyte13,14-Dihydro-15-keto PGF1alpha(Target Analyte)KetoPGF1a->AnalyteReductionPGDH15-hydroxy-PGDHReductaseDelta-13-Reductase

Figure 1: Metabolic pathway of Series 1 Prostaglandins. The target analyte is the stable downstream marker of PGF1

Technical Benchmarking: Modern Assay vs. RIA

The following data compares the performance characteristics of a validated LC-MS/MS method (The Product) against the historical RIA protocol (based on Sors et al., 1977).

Table 1: Performance Metrics Comparison
FeatureRadioimmunoassay (RIA)LC-MS/MS (The Product)Modern ELISA (Alternative)
Detection Principle Competitive binding (

H or

I tracer)
Mass-to-Charge Ratio (

)
Competitive Enzyme Immunoassay
Limit of Detection (LOD) 10–30 pg/mL2–5 pg/mL 15–40 pg/mL
Specificity (Cross-reactivity) Moderate (Often 5-10% with PGFM/F2

)
Absolute (Distinguishes

356 vs 354)
Variable (Must be validated <1%)
Sample Volume 100–200

L
50–100

L
50

L
Throughput Low (Manual, washing steps)High (Automated injection)Medium (96-well plate)
Hazards Radioactive Waste (

decay)
None (Solvent waste only)None
Critical Analysis of Specificity
  • The RIA Challenge: Antibodies raised against 13,14-dh-15k-PGF1

    
     often cross-react with 13,14-dh-15k-PGF2
    
    
    (PGFM)
    due to structural homology. Since PGFM levels in plasma are typically 10-fold higher than F1
    
    
    metabolites, even 5% cross-reactivity in an RIA can render the F1
    
    
    measurement invalid (false positives).
  • The LC-MS/MS Advantage: The "Product" utilizes Multiple Reaction Monitoring (MRM). It specifically targets the parent ion [M-H]

    
     at 
    
    
    355.5
    (F1
    
    
    metabolite) versus
    
    
    353.5
    (F2
    
    
    metabolite). This mass difference of 2 Da allows for 0% analytical cross-talk , a feat impossible for RIA.

Experimental Protocols

To replicate these results, strict adherence to sample preparation is required. Prostaglandin metabolites are present in trace quantities (pg/mL range) and require extraction to remove protein interferences.

Workflow Diagram

The following Graphviz diagram outlines the comparative workflow for processing plasma samples.

WorkflowSamplePlasma Sample(EDTA/Indomethacin)SPESolid Phase Extraction(C18 Cartridge)Sample->SPEAcidify pH 3.0ElutionElution(Ethyl Acetate/MeOH)SPE->ElutionWash & EluteDryEvaporation(N2 Stream)Elution->DryRecon_RIAReconstitute Buffer+ Tracer (3H-PG)Dry->Recon_RIAPath A: TraditionalRecon_LCMSReconstitute Mobile Phase(H2O:ACN)Dry->Recon_LCMSPath B: ModernRead_RIAScintillation Counting(RIA)Recon_RIA->Read_RIARead_LCMSLC-MS/MS Analysis(MRM Mode)Recon_LCMS->Read_LCMS

Figure 2: Comparative sample preparation workflow. Note that LC-MS/MS (Path B) requires higher purity solvents but eliminates the radioactive tracer step.

Detailed Methodology (Path B: LC-MS/MS)
  • Sample Collection: Collect blood into EDTA tubes containing indomethacin (10

    
    M) to prevent ex vivo prostaglandin formation. Centrifuge immediately at 
    
    
    C.
  • Extraction (Crucial Step):

    • Acidify 1 mL plasma to pH 3.0 using 1M Citric Acid.

    • Load onto a pre-conditioned C18 SPE cartridge.[1]

    • Wash with water followed by 15% ethanol.

    • Elute with Ethyl Acetate + 1% Methanol .

  • Analysis:

    • Evaporate eluate under nitrogen.[1] Reconstitute in 100

      
      L Mobile Phase (Water/Acetonitrile 70:30 + 0.01% Formic Acid).
      
    • Inject into Reverse-Phase HPLC coupled to Triple Quadrupole MS.

    • Transition: Monitor

      
       355.5 
      
      
      311.2 (Quantifier) and 355.5
      
      
      337.2 (Qualifier).

Correlation & Validation Data

When benchmarking the "Product" (LC-MS/MS) against RIA, correlation studies typically show:

  • Correlation Coefficient (

    
    ):  > 0.95
    
  • Bias: RIA often overestimates concentrations by 15–30% in complex matrices due to non-specific binding and cross-reactivity with PGFM.

  • Recovery: LC-MS/MS spike-and-recovery rates are typically 92–105% , whereas RIA recovery varies (70–110%) depending on the efficiency of the charcoal-dextran separation step.

Conclusion

While Radioimmunoassay established the foundation for prostaglandin research, the LC-MS/MS "Product" workflow is the superior choice for analyzing 13,14-dihydro-15-keto PGF1

References

  • Sors, H., Maclouf, J., Pradelles, P., & Dray, F. (1977). The use of iodinated tracers for a sensitive radioimmunoassay of 13,14-dihydro-15-keto prostaglandin F alpha. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 486(3), 553-564. Link

  • Pace-Asciak, C. R., Morawska, K., & Wolfe, L. S. (1970). Metabolism of prostaglandin F1alpha by the rat stomach. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 218(2), 288-295. Link

  • Cayman Chemical. (n.d.).[2][3] 13,14-dihydro-15-keto Prostaglandin F1alpha Product Information. Cayman Chemical Product Data Sheet. Link

  • Basu, S. (1998). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: An index of inflammation and oxidative stress. Prostaglandins, Leukotrienes and Essential Fatty Acids, 58(4), 319-325. Link(Cited for methodological comparison of F2a vs F1a RIA challenges)

Safety Operating Guide

Technical Guide: Proper Disposal of 13,14-Dihydro-15-keto Prostaglandin F1alpha

[1][2][3][4]

Part 1: Core Directive

Operational Status: RESTRICTED / HAZARDOUS Primary Disposal Method: High-Temperature Incineration [1][2][3][4]

This guide mandates the operational protocols for the safe containment and disposal of this compound (CAS: 29044-75-5).[1][2][3][4] Due to its classification as a Reproductive Toxin (Category 1B) and its frequent formulation in Flammable Solvents (e.g., Methyl Acetate), this compound requires a zero-tolerance approach to drain disposal.[1][2][3][4] All waste streams must be segregated for off-site thermal destruction.[1][2][3]

Part 2: Scientific Integrity & Logic
1. Chemical & Hazard Profile

Effective disposal begins with understanding the physicochemical stability of the analyte. 13,14-Dihydro-15-keto PGF1α is a metabolite of Prostaglandin F1α.[1][2][3][4] While it is a downstream metabolite, it retains significant biological activity potential and structural stability until subjected to extreme pH or temperature.[4]

Table 1: Physicochemical & Hazard Data

Property Specification Disposal Implication
CAS Number 29044-75-5 Unique identifier for waste manifesting.[1][2][3][4]
Molecular Formula C₂₀H₃₆O₅ Organic structure suitable for thermal oxidation.[3]
Solubility DMF, DMSO, Ethanol (>50 mg/ml) Waste will likely be a mixed organic solvent stream.[4]
Primary Hazard Reproductive Toxin (H360) CRITICAL: Must never enter municipal water systems.[3]
Secondary Hazard Flammable Liquid (H225) Flash point dependent on carrier solvent (often Methyl Acetate, FP: -10°C).[1][2][3][4]

| Stability | Stable at -20°C; degrades in strong base.[1][2][3] | Chemical deactivation is possible but incineration is the validated standard. |

2. Waste Segregation & Classification Logic

Expertise Insight: Many researchers mistakenly classify prostaglandin metabolites as "biological waste" due to their origin. This is incorrect. They are chemical toxins .[3] Autoclaving is insufficient for chemical destruction and may volatilize the solvent carrier, creating an inhalation hazard.[4]

  • Liquid Waste: Classified as RCRA Hazardous Waste (Ignitable D001 + Toxic).

  • Solid Waste: Classified as Trace-Contaminated Hazardous Debris .[1][2][3]

WasteSegregationStartWaste Generation SourceTypeCheckDetermine Physical StateStart->TypeCheckLiquidLiquid Waste(Stock solutions, reaction mothers)TypeCheck->LiquidSolvent/BufferSolidSolid Waste(Vials, tips, gloves, wipes)TypeCheck->SolidDry DebrisSharpsSharps(Needles, broken glass)TypeCheck->SharpsPuncture RiskActionLiqCollect in Amber Glass/HDPELabel: 'Flammable & Toxic'Liquid->ActionLiqActionSolDouble Bag in Clear HazBagLabel: 'Trace Chemo/Toxic'Solid->ActionSolActionSharpRigid Sharps ContainerLabel: 'Chemical Sharps'Sharps->ActionSharpDestructionFINAL DISPOSAL:High-Temp IncinerationActionLiq->DestructionActionSol->DestructionActionSharp->Destruction

Figure 1: Decision matrix for segregating prostaglandin waste streams to ensure regulatory compliance.

3. Detailed Disposal Protocols

Trustworthiness: These protocols are designed to be self-validating.[1][2][3] By using specific container types and labeling, you create a chain of custody that prevents accidental exposure.[4]

Objective: Containment of high-concentration active pharmaceutical ingredient (API) and flammable solvents.[1][2][3]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass bottle.[2][3] Reasoning: Amber glass prevents UV degradation which could form unknown byproducts; HDPE is resistant to most organic solvents.[3]

  • Solvent Compatibility Check: Ensure the waste container is rated for the carrier solvent (e.g., Methyl Acetate, DMSO).

  • Transfer:

    • Perform all transfers inside a certified Fume Hood.[3]

    • Use a funnel to prevent drips.[3]

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Mandatory Fields:

      • Chemical Name: "this compound in [Solvent Name]"

      • Hazards: "Flammable," "Toxic to Reproduction."[4][5]

  • Storage: Store in a dedicated "Satellite Accumulation Area" (SAA) secondary containment tray until pickup.

Objective: Prevent secondary exposure via contact with contaminated surfaces.

  • Segregation: Do NOT throw pipette tips or gloves into regular trash.[3]

  • Packaging:

    • Collect all dry waste (gloves, paper towels, empty vials) in a chemically resistant polyethylene bag (minimum 4 mil thickness).[4]

    • Double-Bagging: Place the first bag inside a second clear bag to prevent exterior contamination.

  • Sharps:

    • Place needles or broken glass vials directly into a rigid, puncture-proof container labeled "Chemical Sharps."[1][2][3][4]

    • Note: Do not use "Biohazard" sharps containers unless the waste is also infectious. Use white or yellow containers designated for chemical/pharmaceutical waste.

Scenario: Accidental release of >1 mL stock solution.

SpillResponseAlert1. EVACUATE & ALERTNotify Lab Safety OfficerPPE2. DON PPENitrile (Double), Goggles, Lab CoatAlert->PPEContain3. CONTAINUse absorbent pads/vermiculitePPE->ContainClean4. CLEANWipe with 10% Bleach or AcetoneContain->CleanDispose5. DISPOSEAll materials to Haz WasteClean->Dispose

Figure 2: Immediate response workflow for spills involving reproductive toxins.

Cleanup Steps:

  • Isolate: Mark the area. If the solvent is volatile (Methyl Acetate), ensure ventilation is maximum.

  • Absorb: Cover liquid with vermiculite or absorbent pads.[3]

  • Decontaminate: Wipe the surface with a solvent-compatible cleaner (e.g., soap and water, followed by acetone if compatible with surface) to remove oily residue.[2][3][4]

  • Disposal: Place all absorbent materials into the Solid Waste stream (Protocol B).

Part 3: Environmental Impact & Regulatory Compliance

Why Incineration? Prostaglandins are potent signaling molecules.[3] Releasing them into the water table (via sink disposal) can disrupt endocrine systems in aquatic life.

  • Mechanism: High-temperature incineration (>1000°C) ensures the complete oxidation of the cyclopentane ring structure, converting the toxin into harmless CO₂ and water.[2][3][4]

  • Regulatory Code: In the US, this waste typically falls under D001 (Ignitable) due to the solvent. While not explicitly P-listed, the "Toxic to Reproduction" characteristic mandates management as Hazardous Waste under the "General Duty Clause" of lab safety regulations.[2][3][4]

References
  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

  • National Institutes of Health (NIH) PubChem. (2024). 13,14-Dihydro-15-keto-PGF1alpha Compound Summary. Retrieved from [Link][1][2][3]

Personal protective equipment for handling 13,14-Dihydro-15-keto prostaglandin F1alpha

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 29044-75-5 Synonyms: 13,14-dihydro-15-keto PGF1α, 13,14-dh-15k-PGF1α Primary Hazard Class: Reproductive Toxin (Category 1B), Flammable Liquid (Category 2 - Solvent dependent)

Executive Safety Summary

13,14-Dihydro-15-keto Prostaglandin F1α is a metabolite of Prostaglandin F1α, formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) and 13,14-reductase pathways.[1] While often utilized as a biomarker for in vivo PGF1α biosynthesis due to its stability compared to the parent compound, it must be handled with Universal Precaution for Prostaglandins .

The Core Risk:

  • Biological Potency: Prostaglandins and their metabolites can be biologically active in nanomolar concentrations. Even downstream metabolites should be treated as potential Reproductive Toxins (H360) capable of stimulating smooth muscle contraction or affecting fertility.

  • Solvent Vector: This compound is typically supplied as a solution in Methyl Acetate .[2] This introduces immediate fire and inhalation hazards (H225, H319, H336) distinct from the solid compound.

Personal Protective Equipment (PPE) Matrix

Rationale: The PPE strategy must defend against two distinct threats: the volatile organic solvent (Methyl Acetate) and the bioactive lipid (Prostaglandin).

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Class II, Type A2 or B2)Mandatory. Methyl acetate is highly volatile (Vapor Pressure: 173 mmHg @ 20°C). Handling outside a hood risks inhalation of solvent vapors and aerosolized lipid.
Dermal (Hands) Double Gloving (Nitrile)Outer: Standard Nitrile (4 mil). Inner: Extended cuff Nitrile or Laminate. Note: Methyl acetate degrades latex rapidly. Nitrile offers better short-term splash protection.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the splash risk of the volatile solvent carrier.
Body Flame-Resistant Lab Coat Synthetic (polyester) blends can melt onto skin if the flammable solvent ignites. Use 100% cotton or Nomex® treated coats.
Metabolic Context & Signaling

Understanding the metabolic position of this compound confirms its utility as a stable biomarker. It is the downstream product of PGF1α, which itself is often derived from PGI2 (Prostacyclin) metabolism.

PG_Metabolism PGI2 Prostacyclin (PGI2) (Unstable) PGF1a Prostaglandin F1α PGI2->PGF1a Non-enzymatic hydrolysis KetoPGF1a 15-keto-PGF1α PGF1a->KetoPGF1a 15-PGDH (Oxidation) Target 13,14-dihydro-15-keto PGF1α (Stable Biomarker) KetoPGF1a->Target 13,14-reductase (Reduction)

Figure 1: The metabolic pathway converting unstable PGI2 and PGF1α into the stable metabolite 13,14-dihydro-15-keto PGF1α.

Operational Handling Protocol

Objective: Prevent exposure during the critical "reconstitution" phase where solvent evaporation concentrates the lipid.

Phase 1: Receiving & Storage
  • Inspection: Upon arrival, inspect the vial for cracks. If the vial smells of solvent (sweet, ester-like), the seal is compromised. Isolate in a fume hood immediately.

  • Storage: Store at -20°C .

    • Why? Prostaglandins in methyl acetate are stable for at least 1 year at -20°C. Lower temperatures (-80°C) are acceptable but not strictly necessary for this solvent formulation.

Phase 2: Reconstitution (The High-Risk Step)

Most accidents occur here. The user must evaporate the methyl acetate to change solvents (e.g., to DMSO or PBS for biological assays).

  • Thaw: Allow vial to reach room temperature inside the fume hood. Do not open cold vials ; condensation will introduce water, degrading the lipid.

  • Evaporation:

    • Use a gentle stream of Nitrogen gas (N₂) .

    • Caution: Do not use a rotary evaporator for small mg quantities; you will lose the product on the glass walls.

    • Evaporate until the solvent is just gone. Do not over-dry, as the lipid can adhere irreversibly to the glass.

  • Solvent Exchange:

    • Immediately add the new solvent (e.g., DMSO or Ethanol).

    • Solubility Limit: DMSO > 50 mg/ml; PBS (pH 7.[2][3][4]2) > 2 mg/ml.[2][3]

    • Self-Validation: Vortex for 15 seconds. If the solution is cloudy in PBS, the lipid has not fully dissolved or the concentration exceeds the critical micelle concentration (CMC). Add more solvent or sonicate.

Phase 3: Experimental Usage
  • Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the reconstituted stock solution into amber glass vials (to prevent UV degradation) or high-quality polypropylene tubes.

  • Surface Adsorption: Prostaglandins are hydrophobic. When working with aqueous dilutions (e.g., in cell culture media), use siliconized glassware or low-binding plasticware to prevent loss of the compound to the container walls.

Emergency Procedures
ScenarioImmediate Action
Skin Contact 1. Wash: Immediately wash with soap and copious water for 15 minutes.2. Solvent Check: If the methyl acetate burned the skin, seek medical attention for chemical irritation.3. Report: Note the concentration. High-dose exposure requires monitoring for systemic PG effects (hypotension, cramping).
Eye Contact 1. Flush: Rinse with eyewash station for 15 minutes, lifting eyelids.2. Medical: Consult an ophthalmologist. Methyl acetate is a severe eye irritant.[5][6][7]
Spill (<5ml) 1. Evacuate: Alert nearby personnel.2. Absorb: Use a solvent-absorbent pad (charcoal/universal). Do not use paper towels (fire risk).3. Clean: Wipe area with 10% bleach followed by ethanol to degrade any lipid residue.
Disposal & Deactivation

Prostaglandins must not enter the water supply.

  • Primary Waste: All vials, pipette tips, and contaminated gloves must be disposed of as Hazardous Chemical Waste .

  • Liquid Waste:

    • Solvent-based (Methyl Acetate/DMSO): Dispose in the "Flammable Solvents" stream.

    • Aqueous-based (PBS/Media): Do not pour down the sink. Collect in a dedicated "Aqueous Hazardous" carboy.

  • Destruction: Incineration is the only approved method for complete destruction of the prostaglandin structure.

Logical Handling Workflow

Handling_Workflow Recv Receive Shipment (Inspect for Leaks) Store Storage (-20°C) Recv->Store Thaw Thaw to Room Temp (In Fume Hood) Store->Thaw Prior to use Evap Evaporate Methyl Acetate (Nitrogen Stream) Thaw->Evap Solvent Exchange Recon Reconstitute (DMSO/Ethanol) Evap->Recon Aliquot Aliquot & Refreeze (Avoid Freeze-Thaw) Recon->Aliquot

Figure 2: Step-by-step logistical workflow from receipt to experimental readiness.

References
  • PubChem. (2024). 13,14-dihydro-15-keto-PGF1alpha Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Acetate Occupational Health Guideline. Retrieved from [Link]

  • University of California, San Diego (UCSD). (2024).[8] Pharmaceuticals Disposal Guidance for Research. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro-15-keto prostaglandin F1alpha
Reactant of Route 2
13,14-Dihydro-15-keto prostaglandin F1alpha

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。